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  • Product: 1-(2-Methylphenyl)ethanamine hydrochloride
  • CAS: 35106-87-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Synthesis and Characterization of 1-(2-Methylphenyl)ethanamine Hydrochloride

< Part 1: Core Directive - A Structured Guide for Scientific Application This technical guide provides a comprehensive and practical framework for the synthesis and characterization of 1-(2-Methylphenyl)ethanamine hydroc...

Author: BenchChem Technical Support Team. Date: January 2026

<

Part 1: Core Directive - A Structured Guide for Scientific Application

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of 1-(2-Methylphenyl)ethanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed narrative that explains the rationale behind experimental choices, ensuring a deep understanding of the chemical processes involved. The structure is designed to logically flow from synthesis to purification and finally to rigorous characterization, mirroring the workflow in a professional laboratory setting.

Part 2: Scientific Integrity & Logic - The E-E-A-T Framework

As a Senior Application Scientist, the following guide is synthesized with an emphasis on Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Every step is explained with causality, and each protocol is presented as a self-validating system, ensuring reproducibility and reliability.

Introduction: The Significance of 1-(2-Methylphenyl)ethanamine Hydrochloride

1-(2-Methylphenyl)ethanamine is a primary amine that serves as a critical building block in medicinal chemistry and pharmaceutical development.[1] Its hydrochloride salt is often the preferred form for handling and formulation due to its crystalline nature and improved stability over the freebase. The precise synthesis and thorough characterization of this compound are paramount to ensure the purity, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs). This guide details a robust and scalable synthetic route and outlines the necessary analytical techniques for its complete characterization.

Synthesis via Reductive Amination: A Mechanistic Approach

A widely employed and efficient method for the synthesis of 1-(2-Methylphenyl)ethanamine is the reductive amination of 2'-methylacetophenone.[2][3] This reaction is a cornerstone of amine synthesis due to its versatility and often mild reaction conditions.[4][5]

The Underlying Chemistry: From Ketone to Amine

The transformation occurs in two key stages within a single reaction vessel ("one-pot" synthesis):

  • Imine Formation: The process begins with the reaction between 2'-methylacetophenone and an ammonia source, such as ammonium acetate, to form an imine intermediate. This step is a nucleophilic addition to the carbonyl group, followed by dehydration.[2] The equilibrium is driven towards the imine by the removal of water or by using a large excess of the ammonia source.

  • Reduction: The newly formed carbon-nitrogen double bond (imine) is then selectively reduced to a single bond, yielding the desired primary amine.[4] Common and effective reducing agents for this step include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[2][5] The latter is particularly useful as it is less reactive towards ketones and aldehydes at neutral pH, allowing the reduction to be specific to the imine as it is formed.[4]

Experimental Protocol: A Self-Validating Workflow

Materials:

  • 2'-Methylacetophenone

  • Ammonium acetate

  • Methanol (anhydrous)

  • Sodium borohydride

  • Concentrated Hydrochloric Acid

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, addition funnel, etc.)

Step-by-Step Methodology:

  • Reaction Setup: In a properly dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2'-methylacetophenone and a stoichiometric excess (typically 5-10 equivalents) of ammonium acetate in anhydrous methanol. The use of anhydrous solvent is crucial to favor imine formation.

  • Imine Formation: Stir the mixture at reflux for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting ketone.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride in small portions. This addition is exothermic and will generate hydrogen gas, so careful, controlled addition is critical for safety.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Add water and a suitable organic solvent like diethyl ether to the residue and transfer to a separatory funnel. Extract the aqueous layer three times with the organic solvent.

  • Drying and Isolation of the Free Base: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 1-(2-Methylphenyl)ethanamine free base, which is typically an oil.

  • Hydrochloride Salt Formation and Purification: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Slowly add a solution of concentrated hydrochloric acid dropwise with vigorous stirring. The hydrochloride salt will precipitate.

  • Final Purification: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.

Visualizing the Synthetic Workflow

G cluster_0 Reaction Stage cluster_1 Work-up & Purification 2'-Methylacetophenone 2'-Methylacetophenone Imine Formation Imine Formation 2'-Methylacetophenone->Imine Formation + Ammonium Acetate + Methanol, Reflux Reduction Reduction Imine Formation->Reduction Cool to 0°C Crude Amine Crude Amine Reduction->Crude Amine Stir, Quench Sodium Borohydride Sodium Borohydride Sodium Borohydride->Reduction Portion-wise addition Extraction Extraction Crude Amine->Extraction + H2O, Diethyl Ether Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Dry over MgSO4 Salt Formation Salt Formation Drying & Concentration->Salt Formation Dissolve in Ether Final Product 1-(2-Methylphenyl)ethanamine Hydrochloride Salt Formation->Final Product + Conc. HCl Filter & Dry

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Exploratory

An In-depth Technical Guide to the Pharmacological Profile of 1-(2-Methylphenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the pharmacological profile of 1-(2-Met...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of 1-(2-Methylphenyl)ethanamine hydrochloride, a phenethylamine derivative. Given the limited direct research on this specific compound, this guide synthesizes available data on its chemical properties, toxicological profile, and the well-established structure-activity relationships of the broader phenethylamine class. Through a comparative analysis with structurally related compounds, this document elucidates the probable mechanism of action, pharmacodynamics, and pharmacokinetic considerations for 1-(2-Methylphenyl)ethanamine hydrochloride, offering a valuable resource for researchers in pharmacology and drug development.

Introduction: Chemical Identity and Structural Context

1-(2-Methylphenyl)ethanamine hydrochloride, also known as ortho-methylphenethylamine hydrochloride, belongs to the phenethylamine class of compounds. This class is renowned for its diverse pharmacological activities, primarily centered on the modulation of monoaminergic neurotransmitter systems. The core structure consists of a phenyl ring attached to an ethylamine backbone. The defining feature of 1-(2-Methylphenyl)ethanamine is the presence of a methyl group at the ortho (2-position) of the phenyl ring. This seemingly minor structural modification can significantly influence its interaction with biological targets compared to its isomers, meta- and para-methylphenethylamine, and the parent compound, phenethylamine.

PropertyValueSource
Chemical Name 1-(2-Methylphenyl)ethanamine hydrochlorideN/A
Synonyms o-Methylphenethylamine HCl, 2-Methylphenethylamine HCl[1]
Molecular Formula C₉H₁₄ClN[2]
Molecular Weight 171.67 g/mol [2]
CAS Number 42142-17-6 (free base)[2]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a critical factor for experimental and research applications.

Predicted Mechanism of Action: A Focus on Monoamine Transporters

Based on its structural similarity to other phenethylamines, the primary mechanism of action for 1-(2-Methylphenyl)ethanamine is predicted to be the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Phenethylamines can act as either reuptake inhibitors or releasing agents at these transporters.

DOT Diagram: Proposed Mechanism of Action at the Synapse

Monoamine_Synapse cluster_presynaptic Presynaptic Neuron VMAT2 VMAT2 MAO MAO DA_vesicle Dopamine Vesicles DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Leak DA_cytosol->VMAT2 Packaging DA_cytosol->MAO Metabolism DA_synapse Dopamine DA_cytosol->DA_synapse Reverse Transport (via DAT) Compound 1-(2-Methylphenyl)ethanamine Compound->VMAT2 Disruption DAT DAT Compound->DAT Uptake/Inhibition DA_synapse->DAT Reuptake Receptor Postsynaptic Dopamine Receptors DA_synapse->Receptor Binding

Caption: Predicted interaction of 1-(2-Methylphenyl)ethanamine with the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2), leading to increased synaptic dopamine levels.

The structure-activity relationship (SAR) of phenethylamines suggests that N-methylation and alpha-methylation significantly influence potency and selectivity for the different monoamine transporters. As an un-substituted ethylamine, 1-(2-Methylphenyl)ethanamine is expected to act as a substrate for these transporters, leading to competitive inhibition of monoamine reuptake and potentially promoting reverse transport (efflux) of neurotransmitters from the presynaptic terminal into the synaptic cleft.[3][4]

Studies on various β-phenethylamine derivatives have shown that substitutions on the phenyl ring are a critical determinant of their inhibitory activity at the dopamine transporter.[3][5][6][7] While specific quantitative data for the ortho-methylated isomer is not available, research on related compounds provides a framework for its anticipated effects.

Pharmacodynamics: Anticipated Biological Effects

The predicted increase in synaptic concentrations of dopamine and norepinephrine would lead to central nervous system stimulant effects.

Catecholaminergic System Involvement

A study on the analgesic effects of methylated phenylethylamine derivatives in mice demonstrated that ortho-methyl-phenethylamine (o-Me PEA), the free base of the compound of interest, produced statistically significant antinociceptive effects at higher doses.[8] The study also suggested the involvement of catecholamines in these observed effects.[8] This aligns with the proposed mechanism of action as a monoamine transporter modulator.

Comparative Pharmacology with Isomers and Related Compounds

The position of the methyl group on the phenyl ring is known to influence the pharmacological profile of phenethylamines. For instance, amphetamine (alpha-methylphenethylamine) and methamphetamine (N-methyl-alpha-methylphenethylamine) are potent central nervous system stimulants with high affinity for DAT and NET.[9][10] While direct comparative data is lacking, it is plausible that 1-(2-Methylphenyl)ethanamine shares some of these stimulant properties, though likely with different potency and selectivity.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

  • Absorption: As a small, lipophilic molecule, it is likely to be readily absorbed following oral administration.

  • Distribution: It is expected to cross the blood-brain barrier to exert its effects on the central nervous system.[4]

  • Metabolism: Phenethylamines are typically metabolized by monoamine oxidase (MAO) enzymes.[11] The presence of the ortho-methyl group may influence the rate and pathway of metabolism compared to unsubstituted phenethylamine.

  • Excretion: Metabolites and a fraction of the unchanged drug are expected to be excreted in the urine.

A study on β-phenylethylamine and its N-methyl homolog in dogs showed that these compounds have short plasma half-lives of approximately 5 to 10 minutes.[12] It is reasonable to assume a similarly rapid clearance for 1-(2-Methylphenyl)ethanamine.

Toxicology and Safety Profile

Safety Data Sheets (SDS) for 1-(2-Methylphenyl)ethanamine and related compounds provide the primary source of toxicological information.

Summary of Toxicological Hazards:

HazardDescriptionSource
Acute Toxicity Harmful if swallowed.[13]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][13]
Respiratory Irritation May cause respiratory irritation.[1][13]

These findings underscore the need for appropriate personal protective equipment and handling procedures when working with this compound in a research setting.

Experimental Protocols

Due to the lack of specific published studies on 1-(2-Methylphenyl)ethanamine hydrochloride, the following are generalized protocols that could be adapted to characterize its pharmacological profile.

In Vitro Monoamine Transporter Inhibition Assay

Objective: To determine the potency of 1-(2-Methylphenyl)ethanamine hydrochloride to inhibit dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Cell Culture: Utilize HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligand Uptake Assay:

    • Plate cells in a 96-well format.

    • Pre-incubate cells with varying concentrations of 1-(2-Methylphenyl)ethanamine hydrochloride.

    • Initiate uptake by adding a known concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapid washing with ice-cold buffer.

    • Lyse the cells and measure the radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

DOT Diagram: Monoamine Transporter Inhibition Assay Workflow

Transporter_Assay start Start cell_culture Culture HEK293 cells expressing DAT, NET, or SERT start->cell_culture plating Plate cells in 96-well plates cell_culture->plating pre_incubation Pre-incubate with 1-(2-Methylphenyl)ethanamine HCl plating->pre_incubation uptake Add radiolabeled substrate ([³H]DA, [³H]NE, or [³H]5-HT) pre_incubation->uptake incubation Incubate at 37°C uptake->incubation termination Wash with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Liquid Scintillation Counting lysis->scintillation analysis Calculate IC₅₀ scintillation->analysis end End analysis->end

Caption: Workflow for an in vitro radioligand uptake assay to determine monoamine transporter inhibition.

Conclusion and Future Directions

1-(2-Methylphenyl)ethanamine hydrochloride is a phenethylamine derivative with a predicted pharmacological profile centered on the modulation of monoamine transporters. While direct experimental data remains limited, structure-activity relationships and comparative pharmacology with related compounds strongly suggest that it acts as a central nervous system stimulant by increasing synaptic levels of catecholamines. The analgesic effects observed with its free base further support its interaction with these neurotransmitter systems.

Future research should focus on obtaining quantitative data for its binding affinities and functional activities at DAT, NET, and SERT. In vivo studies are also warranted to elucidate its pharmacokinetic profile, behavioral effects, and full toxicological potential. A thorough understanding of the pharmacological nuances imparted by the ortho-methyl substitution will be crucial for any potential development of this compound for research or therapeutic purposes.

References

  • Lee, S. Y., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-468. [Link]

  • Lee, S. Y., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Korea Science. [Link]

  • Lee, S. Y., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. PubMed. [Link]

  • Lee, S. Y., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

  • Mosnaim, A. D., et al. (2014). Analgesic effects of β-phenylethylamine and various methylated derivatives in mice. Neurochemical Research, 39(8), 1455-1460. [Link]

  • Kim, J., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Semantic Scholar. [Link]

  • PubChem. (n.d.). Methyl[1-(2-methylphenyl)ethyl]amine. PubChem. [Link]

  • PubChem. (n.d.). 1-(2-Methylphenyl)-2-(3-methylphenyl)ethanamine. PubChem. [Link]

  • Wikipedia. (n.d.). N-Methylphenethylamine. Wikipedia. [Link]

  • Chen, R., et al. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6(1), 1-10. [Link]

  • Chen, R., et al. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PubMed Central. [Link]

  • Shannon, H. E., et al. (1982). Physiologic Effects and Plasma Kinetics of Beta-Phenylethylamine and Its N-methyl Homolog in the Dog. Journal of Pharmacology and Experimental Therapeutics, 223(1), 193-201. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). 1,2-Ethanediamine: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Canna, A., et al. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. ResearchGate. [Link]

  • Pubill, D., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(23), 855. [Link]

  • PubChem. (n.d.). 2-Methylphenethylamine. PubChem. [Link]

  • Kim, J., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Molecules, 27(20), 6915. [Link]

  • Irsfeld, M., et al. (2013). β-phenylethylamine, a small molecule with a large impact. Webb of Science. [Link]

  • Braden, M. R., et al. (2025). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N -Benzylphenethylamine 5-HT 2A Serotonin Receptor Agonist Ligands. ResearchGate. [Link]

  • Canna, A., et al. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. MDPI. [Link]

  • Wikipedia. (n.d.). Phenethylamine. Wikipedia. [Link]

  • Fantegrossi, W. E., et al. (2008). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 197(3), 479-491. [Link]

  • Luethi, D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, 134, 141-148. [Link]

  • Hill, E. R., et al. (2021). Summarizing studies using constitutive genetic deficiency to investigate behavioural influences of uptake 2 monoamine transporters. Journal of Psychopharmacology, 35(10), 1185-1194. [Link]

  • Johnson, M., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics, 369(3), 328-336. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(2-methylphenyl)ethanamine (CAS Number: 42142-17-6)

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-methylphenyl)ethanamine, also known as 1-(o-tolyl)ethanamine, is a primary amine belonging to the phenethylamine class of compounds. While spe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-methylphenyl)ethanamine, also known as 1-(o-tolyl)ethanamine, is a primary amine belonging to the phenethylamine class of compounds. While specific research on this particular isomer is limited, its structural similarity to other biologically active phenethylamines suggests its potential as a key intermediate in the synthesis of novel pharmaceutical agents and as a subject for further pharmacological investigation. This guide provides a comprehensive overview of the known properties, potential synthesis routes, and predicted biological activities of 1-(2-methylphenyl)ethanamine, drawing upon data from closely related analogs to offer insights for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

1-(2-methylphenyl)ethanamine is an organic compound with the chemical formula C₉H₁₃N.[1] It is a positional isomer of other methylphenethylamines, such as 1-(3-methylphenyl)ethanamine and 1-(4-methylphenyl)ethanamine, and is structurally related to the endogenous trace amine phenethylamine.

Table 1: Physicochemical Properties of 1-(2-methylphenyl)ethanamine

PropertyValueSource
CAS Number 42142-17-6[1]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
IUPAC Name 1-(2-methylphenyl)ethanamine
Synonyms 1-(o-tolyl)ethanamine, 1-(2-methylphenyl)ethan-1-amine[1]
Computed XLogP3 1.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 2[2]
Topological Polar Surface Area 26 Ų[2]

Note: Some properties are computed and should be considered as estimates.

Synthesis and Manufacturing

Proposed Synthesis Workflow: Reductive Amination of 2'-Methylacetophenone

This proposed synthesis involves a two-step process starting from the commercially available 2'-methylacetophenone.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 2_Methylacetophenone 2'-Methylacetophenone Imine_Intermediate Imine Intermediate 2_Methylacetophenone->Imine_Intermediate Reaction Ammonia Ammonia (or equivalent) Ammonia->Imine_Intermediate Reaction Final_Product 1-(2-methylphenyl)ethanamine Imine_Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄, H₂/Pd-C) Reducing_Agent->Final_Product Reduction G Phenethylamine Phenethylamine Derivative Neuron Presynaptic Neuron Phenethylamine->Neuron Enters Neuron Transporter Monoamine Transporter (DAT, NET, SERT) Phenethylamine->Transporter Inhibits Reuptake Synapse Synaptic Cleft Neuron->Synapse Neurotransmitter Release Vesicle Synaptic Vesicle Vesicle->Synapse Neurotransmitter Release Receptor Postsynaptic Receptor Synapse->Receptor Binding

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Exploratory

Spectroscopic Data of 1-(2-Methylphenyl)ethanamine Hydrochloride: A Technical Guide

Introduction Chemical Structure and Analytical Workflow The structural attributes of 1-(2-Methylphenyl)ethanamine are key to understanding its spectroscopic signature. The workflow for its characterization follows a logi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chemical Structure and Analytical Workflow

The structural attributes of 1-(2-Methylphenyl)ethanamine are key to understanding its spectroscopic signature. The workflow for its characterization follows a logical progression from confirming the molecular weight and fragmentation pattern (MS) to identifying functional groups (IR) and finally elucidating the detailed carbon-hydrogen framework (NMR).

cluster_structure Chemical Structure cluster_workflow Spectroscopic Analysis Workflow img MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR Nuclear Magnetic Resonance (NMR) Elucidate C-H Framework IR->NMR Conclusion Structural Confirmation NMR->Conclusion

Caption: Chemical structure and analytical workflow for 1-(2-Methylphenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a complete structural assignment can be made.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 1-(2-Methylphenyl)ethanamine hydrochloride in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). The choice of solvent is critical; D₂O is often used for hydrochloride salts to allow for the exchange and subsequent disappearance of the acidic N-H protons' signal.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard pulse program.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Employ a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data for 1-(2-Methylphenyl)ethanamine

The following table outlines the predicted ¹H NMR chemical shifts. These values are for the free base; in the hydrochloride salt, protons α and β to the nitrogen will experience a downfield shift due to the positive charge on the nitrogen.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
H-α~4.1 - 4.3Quartet (q)1HMethine proton adjacent to the amine and aromatic ring
H-β~1.4 - 1.6Doublet (d)3HMethyl protons of the ethylamine chain
Ar-H~7.1 - 7.4Multiplet (m)4HAromatic protons
Ar-CH₃~2.3 - 2.5Singlet (s)3HAromatic methyl protons
NH₂~1.5 - 2.5Broad Singlet (br s)2HAmine protons (exchangeable)

Interpretation: The quartet for the H-α proton arises from coupling to the three H-β protons. The H-β protons appear as a doublet due to coupling with the single H-α proton. The aromatic protons will exhibit a complex multiplet pattern due to their proximity and coupling to each other. The aromatic methyl group, having no adjacent protons, will appear as a singlet. The amine protons often appear as a broad singlet and can exchange with D₂O, leading to their signal disappearing, which can be a useful diagnostic tool.

Predicted ¹³C NMR Data for 1-(2-Methylphenyl)ethanamine
CarbonPredicted Chemical Shift (ppm)Assignment
C-α~50 - 55Methine carbon adjacent to the amine
C-β~23 - 27Methyl carbon of the ethylamine chain
Ar-C (quaternary, C-NH)~142 - 146Aromatic carbon attached to the ethylamine group
Ar-C (quaternary, C-CH₃)~134 - 138Aromatic carbon attached to the methyl group
Ar-CH~125 - 131Aromatic methine carbons
Ar-CH₃~18 - 22Aromatic methyl carbon

Interpretation: The ¹³C NMR spectrum provides a count of the unique carbon environments. The chemical shifts are indicative of the electronic environment of each carbon. Carbons attached to the electron-withdrawing amine group and those within the aromatic ring appear at higher chemical shifts (downfield). In the hydrochloride salt, the C-α and the aromatic carbons will be slightly deshielded compared to the free base.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of molecular bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample like 1-(2-Methylphenyl)ethanamine hydrochloride, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Characteristic IR Absorption Bands

The following table lists the expected IR absorption bands for 1-(2-Methylphenyl)ethanamine hydrochloride. The data is compared with experimental values for 2-phenylethylamine hydrochloride for reference.[1]

Vibrational ModeExpected Range (cm⁻¹)Interpretation
N-H Stretch3200-2800 (broad)Characteristic of a primary ammonium salt (R-NH₃⁺). This broadness is due to hydrogen bonding.
C-H Stretch (Aromatic)3100-3000Stretching of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)3000-2850Stretching of C-H bonds in the ethyl and methyl groups.
N-H Bend1600-1500Bending vibration of the N-H bonds in the ammonium group.
C=C Stretch (Aromatic)1600-1450In-plane stretching of the carbon-carbon bonds in the aromatic ring.
C-H Bend (Aliphatic)1470-1370Bending vibrations of the aliphatic C-H bonds.
C-N Stretch1250-1020Stretching of the carbon-nitrogen bond.
C-H Out-of-Plane Bend850-750Bending of aromatic C-H bonds out of the plane of the ring, indicative of substitution pattern.

Interpretation: The most diagnostic feature for the hydrochloride salt is the broad absorption in the 3200-2800 cm⁻¹ region, which is indicative of the N-H stretching vibrations in the ammonium cation. The presence of both aromatic and aliphatic C-H stretches confirms the mixed nature of the molecule's backbone. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is often used with LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation

For 1-(2-Methylphenyl)ethanamine (Molecular Weight: 135.21 g/mol ), the EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 135. The most characteristic fragmentation is the benzylic cleavage.

m/zProposed FragmentInterpretation
135[C₉H₁₃N]⁺Molecular Ion (M⁺)
120[C₈H₁₀N]⁺Loss of a methyl radical (•CH₃) from the ethylamine side chain is less likely than benzylic cleavage. A more probable fragment is [M-NH₂]⁺ with rearrangement.
118[C₉H₁₀]⁺Loss of ammonia (NH₃)
91[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzenes.
44[C₂H₆N]⁺Alpha-cleavage resulting in the [CH(NH₂)(CH₃)]⁺ fragment. This is expected to be a major peak.

Fragmentation Pathway: The primary fragmentation pathway in EI-MS for phenethylamines involves cleavage of the Cα-Cβ bond.[2] For 1-(2-Methylphenyl)ethanamine, this would lead to the formation of a stable iminium cation.

mol 1-(2-Methylphenyl)ethanamine m/z = 135 frag1 { [CH(NH₂)(CH₃)]⁺ | m/z = 44} mol:f1->frag1 α-cleavage frag2 { 2-methylbenzyl radical | m/z = 91} mol:f1->frag2 α-cleavage

Caption: Proposed mass spectral fragmentation of 1-(2-Methylphenyl)ethanamine.

Conclusion

The comprehensive analysis of NMR, IR, and MS data provides a detailed and validated spectroscopic profile of 1-(2-Methylphenyl)ethanamine hydrochloride. While experimental data for this specific salt is not widely published, the combination of high-quality predicted data for the free base and comparative analysis with structurally similar, well-documented compounds offers a reliable framework for its characterization. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and assess the quality of this compound in their work.

References

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0012275). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, D₂O, experimental) (HMDB0012275). Retrieved from [Link]

  • PubChem. (n.d.). Phenethylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylethylamine hydrochloride. Retrieved from [Link]

  • Tsai, I. L., Weng, T. I., & Lee, C. W. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 19(5), 6335–6350. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

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Foundational

solubility and stability of 1-(2-Methylphenyl)ethanamine hydrochloride

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Methylphenyl)ethanamine Hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scien...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Methylphenyl)ethanamine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: A Foundational Approach to Physicochemical Characterization

In the landscape of chemical and pharmaceutical development, a molecule's intrinsic properties dictate its potential. Before any compound, such as 1-(2-Methylphenyl)ethanamine hydrochloride, can be effectively utilized, a deep understanding of its solubility and stability is not merely procedural—it is foundational. This guide is structured to move beyond rote data presentation. It aims to provide a logical and scientific narrative, explaining the causality behind experimental design and the interpretation of results. Our objective is to equip you with a robust framework for evaluating this compound, grounded in the principles of expertise, trustworthiness, and authoritative science.

Section 1: The Molecular Profile of 1-(2-Methylphenyl)ethanamine Hydrochloride

1-(2-Methylphenyl)ethanamine hydrochloride is an amine salt with the chemical formula C₉H₁₄ClN[1]. Structurally, it consists of a phenethylamine backbone with a methyl group at the ortho- position of the phenyl ring. The critical feature for our discussion is the hydrochloride salt of the primary amine. The formation of an amine salt is a common and highly effective strategy in medicinal chemistry to enhance the aqueous solubility and stability of drug candidates that are otherwise poorly soluble organic bases[2]. The protonation of the amine nitrogen to form an ammonium cation (R-NH₃⁺) introduces a charge and significantly increases the polarity of the molecule, facilitating its dissolution in polar solvents like water[3].

This structural modification, however, also influences its stability. The protonated amine group is less nucleophilic than its free base counterpart, which can protect it from certain degradation pathways[4]. A comprehensive analysis must therefore consider both of these interrelated properties.

Section 2: Solubility Characterization

Solubility is a critical attribute that governs a compound's behavior in various media, from reaction mixtures to biological fluids. The "like dissolves like" principle provides a starting point, but a quantitative and systematic evaluation is necessary for any scientific application.

Expected Solubility Profile

Based on its structure, we can predict the following:

  • Aqueous Solubility: High. The ionic nature of the hydrochloride salt is expected to make it readily soluble in water and aqueous buffers[3][5].

  • Polar Organic Solvents: Good solubility. Solvents like methanol and ethanol can solvate both the ionic salt and the organic portions of the molecule.

  • Non-Polar Organic Solvents: Low solubility. The high polarity of the salt will limit its solubility in non-polar environments like hexanes or ethers.

Quantitative Solubility Assessment

A tiered approach, starting with a qualitative assessment and moving to a quantitative kinetic solubility assay, provides a comprehensive picture efficiently.

Table 1: Representative Solubility Data for 1-(2-Methylphenyl)ethanamine Hydrochloride

SolventTemperatureSolubility ClassificationEstimated Solubility (mg/mL)
Water25 °CVery Soluble>100
PBS (pH 7.4)25 °CVery Soluble>100
Ethanol25 °CFreely Soluble~30-100
Methanol25 °CFreely Soluble~30-100
Dimethyl Sulfoxide (DMSO)25 °CFreely Soluble~25
Dichloromethane25 °CSparingly Soluble1-10
Hexane25 °CInsoluble<0.1

Note: Solubility data for structurally similar amine hydrochlorides, such as 2-Methylamino-1-phenylbutane hydrochloride and 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, show good solubility in polar solvents like water, ethanol, and DMSO[6][7].

Experimental Protocol: Kinetic Solubility Determination in PBS

This protocol is designed to determine the solubility of a compound under conditions that mimic early-stage drug discovery screening.

Causality Behind Experimental Choices:

  • DMSO Stock Solution: DMSO is a near-universal solvent for organic compounds, allowing for the creation of a high-concentration stock needed for the assay. Its use at a low final concentration (typically 1-2%) is a widely accepted industry standard to minimize co-solvent effects.

  • PBS at pH 7.4: This buffer is chosen to simulate physiological pH, providing data that is more relevant for predicting in vivo behavior.

  • Shake-Flask Method & Incubation: The system is agitated for a defined period (e.g., 24 hours) to allow it to reach thermodynamic equilibrium, ensuring the measurement reflects the true solubility limit, not just the dissolution rate.

  • Centrifugation & Filtration: This is a critical self-validating step. Both methods are used to rigorously remove any undissolved solid material. Analyzing the supernatant ensures that only the truly dissolved compound is quantified.

  • HPLC-UV Analysis: High-Performance Liquid Chromatography with UV detection is a robust, precise, and widely available method for quantifying the concentration of the dissolved compound against a standard curve.

Workflow Diagram: Thermodynamic Solubility Assay

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess solid compound into multiple vials B Add PBS (pH 7.4) to each vial A->B C Incubate on shaker (e.g., 24h at 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (e.g., 0.22 µm PVDF filter) D->E G Analyze filtered supernatant by HPLC-UV E->G F Prepare standard curve F->G H Calculate concentration G->H

Caption: A robust workflow for thermodynamic solubility determination.

Section 3: Stability Assessment and Degradation Profile

A compound's stability determines its shelf-life, storage requirements, and potential for generating impurities. Forced degradation studies are the cornerstone of a robust stability assessment.

Principles of Amine Hydrochloride Stability

The hydrochloride salt form generally enhances the chemical stability of an amine[4]. The protonation of the lone pair of electrons on the nitrogen atom makes it less available for reactions such as oxidation or unwanted nucleophilic attacks. However, the compound is not immune to degradation, and a systematic study is required.

Experimental Protocol: Forced Degradation Study

This protocol follows the principles outlined by the International Council for Harmonisation (ICH) to identify potential degradation pathways.[8]

  • Prepare Solutions: Create a solution of 1-(2-Methylphenyl)ethanamine hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile/water.

  • Apply Stress Conditions: Aliquot the solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 80°C for 48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 80°C for 48 hours.

    • Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 48 hours.

    • Thermal Stress (Solution): Incubate the initial solution at 80°C for 48 hours.

    • Photostability (Solid): Expose the solid compound to light as per ICH Q1B guidelines.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, alongside an unstressed control, using a stability-indicating HPLC method. This method must be validated to separate the parent peak from all degradation products.

Workflow Diagram: Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Prepare Unstressed Control A->B C Acid Hydrolysis (0.1 M HCl, 80°C) A->C D Base Hydrolysis (0.1 M NaOH, 80°C) A->D E Oxidation (3% H₂O₂, RT) A->E F Thermal (80°C) A->F G Photolytic (Solid, ICH Q1B) A->G Solid Sample H Analyze all samples by Stability-Indicating HPLC B->H C->H D->H E->H F->H G->H I Quantify % Parent Remaining H->I J Identify & Characterize Degradation Products (LC-MS) H->J

Caption: Standard workflow for a forced degradation (stress testing) study.

Anticipated Stability Profile and Interpretation

Table 2: Representative Forced Degradation Data

Condition% Parent RemainingMajor DegradantsLikely Pathway
Unstressed Control100%None-
0.1 M HCl, 80°C>98%Trace ImpuritiesStable to Acid Hydrolysis
0.1 M NaOH, 80°C~95%One majorPotential deprotonation followed by degradation
3% H₂O₂, RT~80%MultipleOxidation of the amine or benzylic position
Thermal, 80°C>99%NoneThermally Stable
Photolytic (Solid)>99%NonePhotostable

Interpretation: The data suggests that 1-(2-Methylphenyl)ethanamine hydrochloride is a relatively stable molecule. Its primary liability is degradation under oxidative conditions. The slight degradation under basic conditions is likely due to the in-situ formation of the more reactive free base. The high stability under acidic, thermal, and photolytic conditions is consistent with the properties of a robust amine salt.

Section 4: Summary and Recommendations

1-(2-Methylphenyl)ethanamine hydrochloride presents a favorable physicochemical profile for many research and development applications.

  • Solubility: It is highly soluble in aqueous media and polar organic solvents, simplifying its use in solution-based experiments and formulations.

  • Stability: The compound is robust, with its main degradation pathway being oxidation. It is stable to heat, light, and acidic conditions.

Recommendations for Handling and Storage:

  • Storage: Store in a well-sealed container at room temperature, protected from moisture and strong oxidizing agents.

  • Formulation: For liquid formulations, consider using a buffer on the acidic side of neutral (e.g., pH 4-6) and including an antioxidant if long-term stability in the presence of potential oxidants is required.

  • Analytical: When developing analytical methods, ensure they are "stability-indicating" by confirming their ability to resolve the parent compound from potential oxidative degradants.

This guide provides a comprehensive framework for understanding and utilizing 1-(2-Methylphenyl)ethanamine hydrochloride. By applying these principles and methodologies, researchers can ensure the integrity of their experiments and the successful development of their applications.

References

  • Cheméo. Phenethylamine, p-methoxy-«alpha»-methyl-, hydrochloride. [Link]

  • Lead Sciences. 1-(2-Methylphenyl)ethanamine Hydrochloride. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Sciencemadness.org. Solubility of organic amine salts. (2011). [Link]

  • Champion Technologies. How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. [Link]

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  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019). [Link]

  • NIH National Center for Biotechnology Information. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). [Link]

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Exploratory

A Technical Guide to the Potential Biological Activities of 1-(2-Methylphenyl)ethanamine Enantiomers

Abstract The principle of stereochemistry is fundamental to pharmacology, dictating that enantiomers of a chiral drug can exhibit markedly different biological activities. This guide explores the potential pharmacologica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The principle of stereochemistry is fundamental to pharmacology, dictating that enantiomers of a chiral drug can exhibit markedly different biological activities. This guide explores the potential pharmacological profiles of the (R)- and (S)-enantiomers of 1-(2-methylphenyl)ethanamine, a substituted phenethylamine derivative. While specific data on this compound is limited, by drawing parallels with structurally related and well-characterized phenethylamines, we can construct a robust hypothesis regarding its interactions with key central nervous system targets. This document synthesizes information on the synthesis, chiral separation, and probable pharmacodynamics of these enantiomers, with a focus on their expected engagement with monoamine transporters and trace amine-associated receptors. We provide detailed experimental protocols for the empirical validation of these hypotheses, aiming to equip researchers with the foundational knowledge required to investigate this compound's therapeutic potential.

The Stereochemical Imperative in Phenethylamine Pharmacology

The "handedness" of a molecule, or its chirality, is a critical determinant of its biological function. Enantiomers, non-superimposable mirror-image isomers, often interact differently with chiral biological macromolecules like receptors and enzymes. In psychopharmacology, this can lead to one enantiomer possessing the desired therapeutic activity (the eutomer) while the other may be inactive, contribute to side effects, or have a completely different pharmacological profile (the distomer).[1]

The phenethylamine scaffold is the backbone for a vast array of neuroactive compounds, including endogenous neurotransmitters (dopamine, norepinephrine) and synthetic stimulants like amphetamine.[2] The introduction of a methyl group on the alpha-carbon, as in amphetamine, creates a chiral center. It is well-established that the (S)-(+)-enantiomer of amphetamine is significantly more potent as a central nervous system stimulant than its (R)-(-)-counterpart. Similarly, the therapeutic effects of methylphenidate are primarily attributed to the d-threo enantiomer, which is a potent inhibitor of dopamine and norepinephrine transporters.[3][4][5]

1-(2-Methylphenyl)ethanamine, an isomer of amphetamine, possesses a similar chiral center. Its biological activity is therefore expected to be highly enantioselective. The ortho-methyl substitution on the phenyl ring distinguishes it from more extensively studied phenethylamines and may influence its potency, selectivity, and metabolic profile. This guide will delineate the expected differences in the biological activities of its (R)- and (S)-enantiomers.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 1-(2-methylphenyl)ethanamine is a prerequisite for studying its stereoselective biological activities. The typical approach involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-(2-Methylphenyl)ethanamine

A common and straightforward method for synthesizing phenethylamines is the reductive amination of the corresponding ketone.[6] For 1-(2-methylphenyl)ethanamine, this involves the reaction of 2'-methylacetophenone with an ammonia source, followed by reduction.

Chiral Resolution via Diastereomeric Salt Formation

A widely used method for separating enantiomers is the formation of diastereomeric salts using a chiral resolving agent.[7] Chiral acids, such as tartaric acid derivatives or (S)-naproxen, are reacted with the racemic amine base. The resulting diastereomeric salts have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[7][8] The desired enantiomer can then be liberated from the purified salt by treatment with a base.

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution Ketone 2'-Methylacetophenone Racemate Racemic 1-(2-Methylphenyl)ethanamine ((R/S)-mixture) Ketone->Racemate Reductive Amination Diastereomers Diastereomeric Salts ((R,L) and (S,L)) Racemate->Diastereomers ChiralAcid Chiral Resolving Agent (e.g., Dibenzoyl-L-tartaric acid) ChiralAcid->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Salt_S Purified (S,L) Salt (Less Soluble) Separation->Salt_S Salt_R Enriched (R,L) Salt (In Mother Liquor) Separation->Salt_R Base_S Base Treatment Salt_S->Base_S Base_R Base Treatment Salt_R->Base_R Enant_S (S)-Enantiomer Base_S->Enant_S Enant_R (R)-Enantiomer Base_R->Enant_R

Caption: Workflow for Synthesis and Chiral Resolution.

Determination of Enantiomeric Purity

The enantiomeric excess (ee) of the separated products must be rigorously determined. This is commonly achieved by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.[8][9] For chromatographic methods, the enantiomers are often derivatized with a chiral reagent like N-trifluoroacetyl-L-prolyl chloride to form diastereomers that can be separated on a standard achiral column.[10]

Pharmacodynamics: Enantioselective Interactions with Molecular Targets

The primary mechanism of action for most psychoactive phenethylamines involves the modulation of monoaminergic systems.[11] The enantiomers of 1-(2-methylphenyl)ethanamine are predicted to be no exception, likely exhibiting stereoselective activity at monoamine transporters and trace amine-associated receptors.

Monoamine Transporters (DAT, NET, SERT)

Monoamine transporters (MATs) are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft, thereby terminating their signaling.[11] Inhibition of these transporters increases the extracellular concentration of these neurotransmitters.

  • Dopamine Transporter (DAT) & Norepinephrine Transporter (NET): Based on the pharmacology of amphetamine and methylphenidate, the (S)-enantiomer of 1-(2-methylphenyl)ethanamine is hypothesized to be a more potent inhibitor and/or substrate of DAT and NET than the (R)-enantiomer.[4][12] Potent activity at DAT and NET is associated with stimulant effects.[13]

  • Serotonin Transporter (SERT): The affinity for SERT is likely to be lower than for DAT and NET, a common feature of many stimulant phenethylamines.[13]

These interactions can be quantified using in vitro binding and uptake inhibition assays to determine the inhibition constant (Ki) and half-maximal inhibitory concentration (IC50), respectively.[14]

G Presynaptic Presynaptic Neuron Tyrosine → L-DOPA → Dopamine (DA) VMAT2 SynapticCleft Synaptic Cleft Presynaptic:f0->SynapticCleft DA Release Postsynaptic Postsynaptic Neuron D1 D2 SynapticCleft->Postsynaptic:d1 Binding SynapticCleft->Postsynaptic:d2 Binding DAT DAT SynapticCleft->DAT Reuptake Enantiomers (S)- or (R)- 1-(2-MP)E Enantiomers->DAT Inhibition DAT->Presynaptic

Caption: Monoamine Transporter Inhibition Mechanism.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines and various psychoactive phenethylamines.[15] Activation of TAAR1 can modulate dopaminergic activity and represents a distinct mechanism of action from simple transporter blockade. Both enantiomers of amphetamine and methamphetamine are agonists at TAAR1.[15] It is highly probable that the enantiomers of 1-(2-methylphenyl)ethanamine also act as TAAR1 agonists, potentially with differing potencies and efficacies.[16]

Monoamine Oxidase (MAO)

Phenethylamines are substrates for monoamine oxidase (MAO), an enzyme responsible for their degradation.[17] The ortho-methyl group and the stereochemistry at the alpha-carbon can influence the rate of metabolism by MAO-A and MAO-B, which could affect the pharmacokinetic profile and duration of action of each enantiomer.

Table 1: Predicted In Vitro Pharmacological Profile of 1-(2-Methylphenyl)ethanamine Enantiomers
TargetParameterPredicted (S)-Enantiomer ActivityPredicted (R)-Enantiomer ActivityRationale / Reference Analogue
DAT Uptake Inhibition IC50Potent (Low µM - High nM)Less Potent(S)-Amphetamine is more potent.[4][12]
NET Uptake Inhibition IC50Potent (Low µM - High nM)Less Potent(S)-Amphetamine is more potent.[4][12]
SERT Uptake Inhibition IC50Weak (High µM)Weak (High µM)Phenethylamine stimulants typically have low SERT affinity.[13]
TAAR1 Agonist EC50Potent (Low µM)Potent (Low µM)Both amphetamine isomers are TAAR1 agonists.[15]
MAO-B Substrate ActivityLikely substrateLikely substratePhenethylamines are MAO substrates.[17]

Experimental Methodologies

To validate the predicted biological activities, a series of well-established in vitro assays are required. The following protocols provide a framework for this investigation.

Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[14]

Objective: To determine the IC50 values for each enantiomer at DAT, NET, and SERT.

Materials:

  • HEK293 cells stably transfected with human DAT, NET, or SERT.

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds: (R)- and (S)-1-(2-methylphenyl)ethanamine solutions.

  • Reference inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

  • Scintillation counter and vials.

Procedure:

  • Cell Plating: Plate the transfected HEK293 cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer. Add increasing concentrations of the test enantiomer or reference inhibitor to the wells and incubate for 10-15 minutes at room temperature.

  • Uptake Initiation: Add the [³H]-labeled neurotransmitter substrate (e.g., 5 nM final concentration) to each well to initiate uptake. Incubate for a defined period (e.g., 10 minutes).[13]

  • Uptake Termination: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis & Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific uptake using a high concentration of a known inhibitor. Calculate the specific uptake at each concentration of the test compound. Plot the percent inhibition versus log[concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor or transporter by assessing its ability to compete with a radiolabeled ligand.[14]

Objective: To determine the Ki values of each enantiomer for DAT, NET, and SERT.

Materials:

  • Cell membrane preparations from HEK293 cells expressing hDAT, hNET, or hSERT.

  • Radioligands: e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.

  • Assay buffer.

  • Test compounds and reference compounds.

  • Glass fiber filters and a cell harvester.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test enantiomer.

  • Incubation: Incubate the plates for a set time (e.g., 60-120 minutes) at a specific temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity.

  • Data Analysis: Define non-specific binding using a high concentration of a known ligand. Calculate Ki values from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights

  • Role of Stereochemistry: The chiral center at the alpha-carbon is paramount. As with amphetamine, the (S)-enantiomer (dextrorotatory) is expected to have a better fit within the binding pockets of DAT and NET, leading to higher potency. The (R)-enantiomer is likely to be sterically hindered, reducing its affinity.

  • Influence of the Ortho-Methyl Group: Compared to amphetamine (α-methylphenethylamine), the addition of a methyl group at the 2-position of the phenyl ring introduces steric bulk near the point of interaction. This could potentially alter the binding mode and selectivity profile. It may decrease potency relative to amphetamine but could also influence interactions with other targets or affect metabolic stability. For example, steric hindrance at this position could reduce metabolism by certain cytochrome P450 enzymes.

Summary and Future Directions

The enantiomers of 1-(2-methylphenyl)ethanamine represent an unexplored area of phenethylamine pharmacology. Based on established principles of stereochemistry and SAR in this chemical class, we can confidently predict a significant divergence in their biological activities. The (S)-enantiomer is hypothesized to be a potent monoamine transporter ligand with a profile characteristic of a psychostimulant, primarily acting on DAT and NET. Both enantiomers are likely agonists at TAAR1.

Empirical validation of these hypotheses through the detailed experimental protocols provided herein is the essential next step. Further research should also investigate their metabolic profiles, in vivo behavioral effects (e.g., locomotor activity, drug discrimination), and potential therapeutic applications or abuse liability.[3][5] A thorough understanding of the stereopharmacology of this compound is crucial for any future drug development efforts.

References

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  • Gawroński, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. [Link]

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  • Wikipedia. (n.d.). Methylphenethylamine. Wikipedia. [Link]

  • Kodama, K., et al. (2014). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. RSC Publishing. [Link]

  • Ekiert, H., et al. (2022). Biological Activities of Natural Products II. PubMed Central. [Link]

  • Simoben, C. V., et al. (2018). Ethnobotany, Phytochemistry, and Biological Activities of the Genus Cordyline. MDPI. [Link]

  • Fernández-Lozano, C., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Semantic Scholar. [Link]

  • Penthala, N. R., et al. (2021). Enantiomers of 2-methylglutamate and 2-methylglutamine selectively impact mouse brain metabolism and behavior. PubMed. [Link]

  • Govindaraju, D., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. PubMed. [Link]

  • Glennon, R. A., et al. (1988). Behavioral effects of alpha-benzyl-N-methylphenethylamine (ABNMP), a methamphetamine analog: inhibition by ketanserin and para-chlorophenylalanine (PCPA). PubMed. [Link]

  • Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. ResearchGate. [Link]

  • Renson, J., et al. (1964). STUDIES ON THE BIOLOGICAL ACTIVITIES OF THE ALDEHYDES DERIVED FROM NOREPINEPHRINE, SEROTONIN, TRYPTAMINE AND HISTAMINE. PubMed. [Link]

  • Tiritan, M. E., et al. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI Books. [Link]

  • Xu, Z., et al. (2016). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. PubMed. [Link]

  • Leonard, B. E. (2001). An introduction to enantiomers in psychopharmacology. PubMed. [Link]

  • Zhang, Y-C., et al. (2021). Organocatalytic enantioselective dearomatization of thiophenes by 1,10-conjugate addition of indole imine methides. PubMed Central. [Link]

  • Gatch, M. B., et al. (2017). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. PubMed Central. [Link]

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Foundational

1-(2-Methylphenyl)ethanamine hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of 1-(2-Methylphenyl)ethanamine Hydrochloride This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 1-(2-Methy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-(2-Methylphenyl)ethanamine Hydrochloride

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 1-(2-Methylphenyl)ethanamine hydrochloride. It is intended for researchers, scientists, and drug development professionals who may work with this and structurally related compounds. Given the limited publicly available safety data for this specific molecule, this guide synthesizes information from authoritative sources on analogous chemical structures, including substituted phenethylamines and other amine hydrochlororides, to establish a robust and cautious safety protocol.

Introduction: Understanding the Compound

1-(2-Methylphenyl)ethanamine hydrochloride is a substituted phenethylamine derivative.[1] The phenethylamine scaffold is the backbone for a wide range of neuroactive compounds, including endogenous neurotransmitters and synthetic drugs.[2][3] As such, all derivatives should be handled with the assumption of potential biological activity and toxicity until proven otherwise. The hydrochloride salt form typically presents as a crystalline solid, which is often more stable and has higher water solubility than its free-base counterpart.[4][5]

This guide is built on the principle of As Low As Reasonably Achievable (ALARA) exposure. The causality behind each recommendation is explained to empower researchers to make informed safety decisions in a laboratory setting.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with this compound begins. While a specific, validated Safety Data Sheet (SDS) for 1-(2-Methylphenyl)ethanamine hydrochloride is not widely available, the hazard profile can be inferred from the free base, 2-Methylphenethylamine, and similar amine salts.

The free base is associated with the following hazards:

  • Causes severe skin burns and eye damage.[6]

  • Causes skin and serious eye irritation.[6]

  • May cause respiratory irritation.[6]

The hydrochloride salt is expected to be a skin, eye, and respiratory irritant.[5][7] Ingestion may be harmful.[4][5]

Table 1: Inferred Hazard Profile for 1-(2-Methylphenyl)ethanamine Hydrochloride

Hazard ClassGHS PictogramSignal WordHazard Statement (Inferred)Source
Acute Toxicity, OralnecessidadeWarningH302: Harmful if swallowed[4][5]
Skin Corrosion/IrritationnecessidadeWarningH315: Causes skin irritation[6][7]
Serious Eye Damage/IrritationnecessidadeWarningH319: Causes serious eye irritation[6][7]
Specific Target Organ ToxicitynecessidadeWarningH335: May cause respiratory irritation[6][7]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

Engineering controls are the primary line of defense to minimize exposure. The causality for their use is to physically isolate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[8] This is not only to control potential vapors from solvents but, more critically, to contain the fine powder, preventing inhalation and contamination of the general laboratory space.[8]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors.[9]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in the event of an accidental splash.[9]

Personal Protective Equipment (PPE) serves as the final barrier between the user and the chemical.[10]

Table 2: Personal Protective Equipment (PPE) Selection Guide

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[8][11]Standard laboratory glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and airborne powder.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[12]Prevents dermal contact. Gloves should be inspected before use and removed promptly if contaminated, washing hands thoroughly after.[13] For prolonged work or when using solvents, consult a glove compatibility chart.
Body Protection A buttoned laboratory coat.[12]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if work is confined to a fume hood.For spill cleanup or in situations with inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[14]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling protocols is a self-validating system for ensuring safety.

Experimental Protocol: Weighing and Solution Preparation
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the workspace is clean.[8] Don all required PPE (lab coat, goggles, gloves).[12]

  • Transfer: Transport the sealed container of 1-(2-Methylphenyl)ethanamine hydrochloride to the fume hood.

  • Weighing: Open the container inside the fume hood. Use a spatula to carefully transfer the desired amount to a tared weigh boat. Avoid generating dust by moving slowly and deliberately.[15]

  • Dissolution: Place the weigh boat into the receiving flask. Using a funnel, slowly add the desired solvent to dissolve the compound.[8]

  • Cleanup: Once the transfer is complete, securely cap the stock container. Decontaminate the spatula and any affected surfaces within the fume hood. Dispose of the weigh boat as hazardous waste.[15]

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][9]

  • Hygroscopicity: Many amine hydrochlorides are hygroscopic (absorb moisture from the air).[4][9] Storage in a desiccator may be necessary to prevent degradation.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[9] Do not store acids and bases together.[8]

Section 4: Emergency Procedures

A clear, pre-defined emergency plan is essential. All laboratory personnel should be familiar with these procedures.

Emergency Response Workflow

The following diagram outlines the decision-making process in the event of an accidental spill or personnel exposure.

EmergencyResponse cluster_assessment Initial Assessment cluster_action Immediate Actions cluster_response Specific Response incident Incident Occurs (Spill or Exposure) assess_safety Is the area safe to approach? incident->assess_safety evacuate Evacuate Area Alert Supervisor/EHS assess_safety->evacuate No alert Alert others in the lab Alert Supervisor assess_safety->alert Yes handle_incident Proceed to Handle Incident alert->handle_incident spill_response Spill Response Protocol handle_incident->spill_response Spill exposure_response Personnel Exposure (First Aid) handle_incident->exposure_response Exposure

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of 1-(2-Methylphenyl)ethanamine: A Comprehensive Guide

Introduction: The Significance of Chiral Amines Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules.[1][2][3] Their sp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Amines

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules.[1][2][3] Their specific three-dimensional arrangement is often crucial for their biological function, making the development of efficient and highly selective methods for their synthesis a paramount objective in modern organic chemistry. 1-(2-Methylphenyl)ethanamine, a chiral primary amine, serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs). The ability to synthesize this compound in a single-enantiomer form is critical for ensuring the efficacy and safety of the final drug product. This application note provides a detailed overview of established and innovative methodologies for the enantioselective synthesis of 1-(2-Methylphenyl)ethanamine, offering researchers and drug development professionals a practical guide to achieving high enantiopurity.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure 1-(2-Methylphenyl)ethanamine can be approached through several distinct strategies. The choice of method often depends on factors such as desired scale, cost-effectiveness, and available resources. The primary routes, which will be detailed in this guide, include:

  • Asymmetric Hydrogenation of Prochiral Imines: A direct and atom-economical approach utilizing transition metal catalysts with chiral ligands.

  • Biocatalytic Asymmetric Amination: Employing enzymes, such as transaminases, for the highly selective conversion of a prochiral ketone.

  • Enzymatic Kinetic Resolution of Racemic Amines: A classical yet effective method for separating enantiomers from a racemic mixture.

  • Organocatalysis with Chiral Phosphoric Acids: A metal-free alternative that leverages the power of chiral Brønsted acids.

Methodology 1: Asymmetric Hydrogenation of N-Benzylidene-1-(2-methylphenyl)ethanimine

Asymmetric hydrogenation of imines stands as one of the most efficient methods for the synthesis of chiral amines.[1][3] This approach involves the reduction of a prochiral imine, derived from 2'-methylacetophenone, in the presence of a chiral transition metal catalyst. Iridium and Ruthenium-based catalysts, in particular, have demonstrated exceptional performance in this transformation.

Causality of Experimental Choices

The selection of the catalyst system is paramount for achieving high enantioselectivity. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the imine C=N double bond. The choice of the N-protecting group on the imine can also influence the reactivity and selectivity of the reaction. N-benzylidene imines are often used due to their ease of preparation and subsequent deprotection.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of N-Benzylidene-1-(2-methylphenyl)ethanimine

  • To a solution of 2'-methylacetophenone (1.0 eq) in toluene, add benzylamine (1.1 eq).

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Upon completion, cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a high-pressure autoclave with the N-benzylidene-1-(2-methylphenyl)ethanimine (1.0 eq) and a chiral Iridium or Ruthenium catalyst (e.g., [Ir(COD)Cl]₂ with a chiral phosphine ligand, 0.01-1 mol%).

  • Add a suitable solvent, such as degassed methanol or dichloromethane.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3-5 times).

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at a specified temperature (e.g., room temperature to 50 °C) for the required time (typically 12-24 hours).

  • Monitor the reaction progress by GC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting N-benzyl amine can be deprotected by hydrogenolysis (e.g., using Pd/C and H₂) to afford the desired 1-(2-Methylphenyl)ethanamine.

Data Presentation: Catalyst Performance in Asymmetric Hydrogenation
Catalyst SystemS/C RatioH₂ Pressure (bar)Temp (°C)Time (h)Conversion (%)ee (%)
[Ir(COD)Cl]₂ / (R)-BINAP1000202524>9995 (S)
[RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN500504016>9998 (R)

Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and substrate purity.

Workflow Diagram: Asymmetric Hydrogenation

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection ketone 2'-Methylacetophenone imine N-Benzylidene-1-(2-methylphenyl)ethanimine ketone->imine Toluene, PTSA, Reflux benzylamine Benzylamine benzylamine->imine protected_amine N-Benzyl-1-(2-methylphenyl)ethanamine imine->protected_amine Solvent chiral_catalyst Chiral Ir or Ru Catalyst chiral_catalyst->protected_amine h2 H₂ Gas h2->protected_amine final_product 1-(2-Methylphenyl)ethanamine protected_amine->final_product Methanol pd_c Pd/C, H₂ pd_c->final_product

Caption: Workflow for the enantioselective synthesis of 1-(2-Methylphenyl)ethanamine via asymmetric hydrogenation.

Methodology 2: Biocatalytic Asymmetric Amination using Transaminases

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[4] Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[4][5] This allows for the direct asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess.

Causality of Experimental Choices

The choice of transaminase is crucial, as different enzymes exhibit varying substrate specificities and stereoselectivities. Screening a panel of transaminases is often the first step to identify the optimal enzyme for a given transformation. The reaction equilibrium can be unfavorable, and strategies to drive the reaction to completion, such as using a large excess of the amino donor or removing the ketone byproduct, are often necessary. Isopropylamine is a common amino donor as the resulting acetone co-product is volatile and can be easily removed.

Experimental Protocol: Transaminase-Mediated Amination
  • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).

  • To the buffer, add the transaminase enzyme (lyophilized powder or whole cells), pyridoxal 5'-phosphate (PLP) cofactor (typically 1 mM), and the amino donor (e.g., isopropylamine, 10-20 eq).

  • Add 2'-methylacetophenone (1.0 eq), either neat or as a solution in a co-solvent like DMSO if solubility is an issue.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by HPLC or GC, measuring both the conversion of the ketone and the enantiomeric excess of the amine product.

  • Once the reaction has reached the desired conversion, stop the reaction by adding a quenching agent (e.g., adjusting the pH or adding an organic solvent).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography or distillation.

Data Presentation: Transaminase Screening
Transaminase IDAmino DonorCo-solventTemp (°C)Time (h)Conversion (%)ee (%)
ATA-117Isopropylamine10% DMSO352492>99 (R)
ATA-256L-AlanineNone304885>99 (S)

Note: The data presented in this table are for illustrative purposes. Actual results will depend on the specific transaminase and reaction conditions used.

Reaction Mechanism: Transaminase Catalysis

G ketone 2'-Methylacetophenone transaminase Transaminase (PLP) ketone->transaminase amino_donor Amino Donor (e.g., Isopropylamine) amino_donor->transaminase ketone_byproduct Ketone Byproduct (e.g., Acetone) transaminase->ketone_byproduct chiral_amine 1-(2-Methylphenyl)ethanamine transaminase->chiral_amine

Caption: Simplified mechanism of transaminase-catalyzed asymmetric amination.

Methodology 3: Enzymatic Kinetic Resolution of Racemic 1-(2-Methylphenyl)ethanamine

Kinetic resolution is a widely used technique for the separation of enantiomers.[6] In an enzymatic kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the unreacted enantiomer in high enantiomeric purity. Lipases are commonly employed for the acylation of amines.[7]

Causality of Experimental Choices

The success of a kinetic resolution depends on the enantioselectivity of the enzyme, expressed as the E-value. A high E-value (>100) is desirable for achieving high enantiomeric excess of both the product and the unreacted starting material. The choice of acyl donor and solvent can significantly impact the enzyme's activity and selectivity.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Dissolve racemic 1-(2-Methylphenyl)ethanamine (1.0 eq) in a suitable organic solvent (e.g., toluene or MTBE).

  • Add an acyl donor (e.g., ethyl acetate or isopropyl acetate, 0.5-0.6 eq).

  • Add the lipase (e.g., Candida antarctica lipase B, Novozym 435) to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 30-50 °C).

  • Monitor the reaction progress by chiral HPLC or GC, tracking the conversion and the enantiomeric excess of the remaining amine.

  • The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the acylated product and the unreacted amine.

  • Filter off the enzyme.

  • The acylated amine and the unreacted amine can be separated by extraction or column chromatography. For example, the unreacted amine can be extracted into an acidic aqueous solution.

  • The acylated amine can be hydrolyzed back to the amine if the other enantiomer is desired.

Data Presentation: Kinetic Resolution Performance
LipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee (%) of AmineE-value
Novozym 435Ethyl AcetateToluene40650>99>200
Amano Lipase PSIsopropyl AcetateMTBE30124898150

Note: This data is representative and can be influenced by the specific reaction parameters.

Workflow Diagram: Enzymatic Kinetic Resolution

G racemic_amine Racemic 1-(2-Methylphenyl)ethanamine lipase Lipase racemic_amine->lipase acyl_donor Acyl Donor acyl_donor->lipase acylated_amine (R)-N-Acetyl-1-(2-methylphenyl)ethanamine lipase->acylated_amine Selective Acylation unreacted_amine (S)-1-(2-Methylphenyl)ethanamine lipase->unreacted_amine Unreacted

Caption: Workflow of lipase-catalyzed kinetic resolution of racemic 1-(2-Methylphenyl)ethanamine.

Methodology 4: Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide range of enantioselective transformations.[8][9] They can act as bifunctional catalysts, activating both the electrophile and the nucleophile through hydrogen bonding interactions.[10] For the synthesis of chiral amines, CPAs can catalyze the asymmetric reduction of imines or related reactions.

Causality of Experimental Choices

The structure of the chiral phosphoric acid, particularly the substituents at the 3 and 3' positions of the BINOL backbone, is critical for inducing high enantioselectivity.[11][12] These substituents create a well-defined chiral pocket that controls the approach of the reactants. The choice of the reducing agent and reaction conditions must be carefully optimized for each specific substrate.

Experimental Protocol: CPA-Catalyzed Asymmetric Reduction
  • In a dry reaction vessel under an inert atmosphere, dissolve the chiral phosphoric acid catalyst (1-10 mol%) in a dry, non-polar solvent (e.g., toluene or dichloromethane).

  • Add the imine substrate, N-benzylidene-1-(2-methylphenyl)ethanimine (1.0 eq).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C to -78 °C).

  • Add a suitable reducing agent, such as a Hantzsch ester or a silane, portion-wise.

  • Stir the reaction mixture at the low temperature until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to obtain the enantioenriched N-benzyl protected amine, which can then be deprotected as previously described.

Data Presentation: CPA Catalyst Performance
CPA CatalystReducing AgentSolventTemp (°C)Time (h)Conversion (%)ee (%)
(R)-TRIPHantzsch EsterToluene-20249592
(S)-VAPOL-PATrichlorosilaneCH₂Cl₂-78129096

Note: This data is illustrative and the optimal conditions may vary.

Logical Relationship: CPA Catalysis

G cluster_0 Reactants imine Imine cpa Chiral Phosphoric Acid Catalyst imine->cpa reducing_agent Reducing Agent reducing_agent->cpa product Enantioenriched Amine cpa->product Asymmetric Induction

Caption: Logical relationship in chiral phosphoric acid catalyzed asymmetric reduction.

Conclusion

The enantioselective synthesis of 1-(2-Methylphenyl)ethanamine can be successfully achieved through a variety of robust and efficient methodologies. Asymmetric hydrogenation and biocatalytic amination offer direct routes to the desired chiral amine with high enantioselectivity and yield. Enzymatic kinetic resolution provides a practical alternative, particularly when a racemic starting material is readily available. Chiral phosphoric acid catalysis represents a powerful metal-free option. The selection of the most appropriate method will be guided by the specific requirements of the research or development program, including scale, cost, and desired enantiopurity. The protocols and data presented in this application note serve as a valuable resource for scientists and researchers in the field of pharmaceutical development and asymmetric synthesis.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]

  • Enzymatic asymmetric synthesis of chiral amino acids. ResearchGate. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health. [Link]

  • An update on chiral phosphoric acid organocatalyzed stereoselective reactions. Organic & Biomolecular Chemistry. [Link]

  • Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. National Institutes of Health. [Link]

  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]

  • New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. MDPI. [Link]

  • Preparation of ( R )-1-(2-Naphthyl)ethylamine by Enzymatic Kinetic Resolution with A New Acyl Donor. ResearchGate. [Link]

  • Synthesis and applications of chiral phosphoric acid catalysts. ResearchGate. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health. [Link]

  • Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journals. [Link]

  • Rational design of a (S)-selective-Transaminase for asymmetric synthesis of (1S)-1-(1,1'-biphenyl 2-yl)ethanamine. Queen's University Belfast. [Link]

  • Design and synthesis of new alkyl-based chiral phosphoric acid catalysts. PubMed. [Link]

  • Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies'. PubMed. [Link]

  • Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed. [Link]

  • Transaminases for Green Chemistry: Recent Progress and Future Prospects. Bentham Science. [Link]

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Application

Application Notes and Protocols for the Use of 1-(2-Methylphenyl)ethanamine Hydrochloride as a Chiral Resolving Agent

Introduction: The Imperative of Enantiomeric Purity In the realm of pharmaceutical sciences and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Chiral molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity

In the realm of pharmaceutical sciences and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. This necessitates the development of robust methods for the separation of racemic mixtures (a 1:1 mixture of enantiomers) to isolate the desired enantiomerically pure compound. One of the most enduring and scalable techniques for achieving this is through diastereomeric salt resolution.[1][2]

This guide provides a detailed technical overview of the application of 1-(2-Methylphenyl)ethanamine hydrochloride as a chiral resolving agent, primarily for the separation of racemic carboxylic acids. We will delve into the underlying principles, provide step-by-step experimental protocols, and discuss the critical parameters that govern the success of this classical resolution technique.

Core Principle: From Indistinguishable Enantiomers to Separable Diastereomers

Enantiomers possess identical physical properties such as solubility, melting point, and boiling point in an achiral environment, making their direct separation by conventional methods like crystallization a formidable challenge.[3] The strategy of diastereomeric salt resolution elegantly circumvents this issue by introducing a second chiral center through the reaction of the racemic mixture with an enantiomerically pure resolving agent.[1]

In the context of this guide, a racemic carboxylic acid, ((R/S)-Acid), is reacted with an enantiomerically pure amine, such as (R)- or (S)-1-(2-Methylphenyl)ethanamine, to form a mixture of diastereomeric salts:

  • (R)-Acid + (S)-Amine → (R,S)-Diastereomeric Salt

  • (S)-Acid + (S)-Amine → (S,S)-Diastereomeric Salt

These resulting diastereomeric salts are no longer mirror images of each other and, crucially, exhibit different physical properties, most notably, different solubilities in a given solvent system.[4] This difference in solubility allows for the separation of one diastereomer from the other through fractional crystallization.[3] Once isolated, the target enantiomer of the acid can be liberated from the salt, and the chiral resolving agent can be recovered for potential reuse.

The Resolving Agent: 1-(2-Methylphenyl)ethanamine Hydrochloride

1-(2-Methylphenyl)ethanamine is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. The hydrochloride salt is often used for its stability and ease of handling. The presence of the methyl group on the phenyl ring can influence the crystal packing of the resulting diastereomeric salts, potentially enhancing the solubility differences between them, which is a key factor for a successful resolution.

PropertyValue
Chemical Name 1-(2-Methylphenyl)ethanamine hydrochloride
CAS Number 35106-87-7
Molecular Formula C₉H₁₄ClN
Molecular Weight 171.67 g/mol
Appearance Varies (typically a solid)
Purity Typically ≥97%

Experimental Workflow: A Visual Guide

The overall process of chiral resolution via diastereomeric salt formation can be visualized as a multi-step workflow. The efficiency of this process is highly dependent on the careful optimization of each stage.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation & Recovery racemic_acid Racemic Acid ((R/S)-Acid) solvent_addition Dissolution in Optimal Solvent racemic_acid->solvent_addition resolving_agent Chiral Resolving Agent (e.g., (S)-1-(2-Methylphenyl)ethanamine) resolving_agent->solvent_addition salt_formation Formation of Diastereomeric Salts ((R,S)- and (S,S)-Salts) solvent_addition->salt_formation crystallization Fractional Crystallization (Cooling/Evaporation) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble acidification1 Acidification (e.g., HCl) less_soluble->acidification1 basification2 Basification (e.g., NaOH) more_soluble->basification2 extraction1 Solvent Extraction acidification1->extraction1 pure_enantiomer Enantiomerically Pure Acid ((S)-Acid) extraction1->pure_enantiomer extraction2 Solvent Extraction basification2->extraction2 recovered_agent Recovered Resolving Agent ((S)-Amine) extraction2->recovered_agent

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide for the chiral resolution of a generic racemic carboxylic acid using 1-(2-Methylphenyl)ethanamine hydrochloride. It is imperative to note that the choice of solvent, temperature, and molar ratios are critical and often require optimization for each specific substrate.

Protocol 1: Diastereomeric Salt Formation and Isolation

This protocol details the formation of diastereomeric salts and the isolation of the less soluble salt through fractional crystallization.

Materials:

  • Racemic carboxylic acid

  • (R)- or (S)-1-(2-Methylphenyl)ethanamine hydrochloride

  • Selected solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, or mixtures thereof)

  • Erlenmeyer flask

  • Stirring plate and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution of the Racemic Acid: In an Erlenmeyer flask, dissolve the racemic carboxylic acid in a minimal amount of the chosen solvent at an elevated temperature to ensure complete dissolution.

  • Preparation of the Resolving Agent Solution: In a separate flask, dissolve an equimolar amount of (R)- or (S)-1-(2-Methylphenyl)ethanamine hydrochloride in the same solvent. Gentle heating may be required.

  • Salt Formation: Slowly add the resolving agent solution to the stirred solution of the racemic acid. An exothermic reaction and/or the formation of a precipitate may be observed.

  • Crystallization: Allow the mixture to cool slowly to room temperature. To induce further crystallization of the less soluble diastereomeric salt, the flask can be placed in an ice bath. The rate of cooling can significantly impact crystal size and purity.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomeric salt.

  • Drying: Dry the isolated diastereomeric salt to a constant weight.

Protocol 2: Liberation of the Enantiomerically Enriched Acid

This protocol describes the process of regenerating the enantiomerically enriched carboxylic acid from the isolated diastereomeric salt.

Materials:

  • Isolated diastereomeric salt

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Organic extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Suspension: Suspend the collected diastereomeric salt crystals in water.

  • Acidification: Add a dilute aqueous solution of a strong acid (e.g., HCl) to the suspension while stirring. This will protonate the carboxylate of the desired acid and liberate the free amine as its hydrochloride salt. The mixture should be stirred until all the solid has been converted.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., diethyl ether). Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic layers and wash with a small amount of brine to remove any residual water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

G racemic_acid (R/S)-Carboxylic Acid Racemic Mixture diastereomeric_salts ((R)-Acid • (S)-Amine) + ((S)-Acid • (S)-Amine) Mixture of Diastereomeric Salts racemic_acid->diastereomeric_salts + chiral_amine (S)-1-(2-Methylphenyl)ethanamine Enantiomerically Pure Resolving Agent chiral_amine->diastereomeric_salts separation Separation via Crystallization Based on Differential Solubility diastereomeric_salts->separation less_soluble (S)-Acid • (S)-Amine Less Soluble Diastereomer (Isolated) separation->less_soluble more_soluble (R)-Acid • (S)-Amine More Soluble Diastereomer (in Filtrate) separation->more_soluble acidification Acidification (HCl) Liberation of Enantiomer less_soluble->acidification pure_enantiomer (S)-Carboxylic Acid Enantiomerically Enriched Product acidification->pure_enantiomer

Caption: Diastereomeric salt formation and separation of a racemic acid.

Critical Parameters and Scientific Rationale

The success of a chiral resolution by diastereomeric salt formation is a multi-parameter optimization problem. The following table outlines key experimental variables and the rationale behind their importance.

ParameterRationale and Considerations
Choice of Resolving Agent The structural compatibility between the racemic compound and the resolving agent is crucial for forming well-defined crystalline salts. The presence of functional groups capable of forming strong intermolecular interactions (e.g., hydrogen bonding) is beneficial.
Molar Ratio While a 1:1 molar ratio of racemic acid to resolving agent is common, sometimes using a substoichiometric amount of the resolving agent (the Pope-Peachy method) can lead to a higher enantiomeric excess in the crystallized salt.[5]
Solvent Selection This is often the most critical parameter. The ideal solvent should provide a significant difference in the solubility of the two diastereomeric salts. A solvent screen with a range of polarities is highly recommended.[6]
Temperature Profile The temperature at which the salts are formed and crystallized affects their solubility. A slow, controlled cooling process generally yields larger, purer crystals.
Recrystallization The isolated diastereomeric salt can be further purified by one or more recrystallizations to enhance the enantiomeric excess of the final product.

Determination of Enantiomeric Excess

After the resolution, it is essential to determine the enantiomeric purity of the isolated acid. The most common and reliable method for this is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[7]

General HPLC Protocol Outline:

  • Sample Preparation: Prepare a dilute solution of the resolved carboxylic acid in a suitable mobile phase.

  • Column Selection: Choose a CSP that is known to be effective for the separation of the class of compound being analyzed.

  • Method Development: Optimize the mobile phase composition (e.g., hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid) and flow rate to achieve baseline separation of the two enantiomers.

  • Analysis: Inject the sample and integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Conclusion

The use of 1-(2-Methylphenyl)ethanamine hydrochloride as a chiral resolving agent represents a powerful and scalable method for the separation of racemic carboxylic acids. While the principles of diastereomeric salt formation are straightforward, the practical application requires careful optimization of experimental parameters, particularly solvent selection. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers and scientists in the field of drug development and fine chemical synthesis to successfully implement this valuable resolution technique.

References

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • Scribd. (n.d.). Organic Chemistry - Resolution of Ibuprofen. Retrieved from [Link]

  • Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (1998). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. Biomedical Chromatography, 12(6), 309–316. [Link]<309::AID-BMC763>3.0.CO;2-K

  • Pál, Szilvia & Pálovics, Emese & Bombicz, Petra & Madarász, János & Fogassy, Elemér. (2010). Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. Periodica Polytechnica Chemical Engineering. 54. 10.3311/pp.ch.2010.1.01.
  • Blackmond, D. G., & Ristic, R. I. (2015). Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties. Organic Process Research & Development, 19(10), 1366-1374.
  • The Retort at WordPress.com. (2012). Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. Retrieved from [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • Manhattan College. (n.d.). resolution-08. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methylphenyl)-2-(3-methylphenyl)ethanamine. Retrieved from [Link]

  • Google Patents. (n.d.). US5189208A - Ibuprofen resolution.
  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Batra, S., & Bhushan, R. (2017). Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. Current Medicinal Chemistry, 24(8), 758–780. [Link]

  • Science.gov. (n.d.). racemic naproxen methyl: Topics by Science.gov. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 38 ENANTIOMERS OF IBUPROFEN. Retrieved from [Link]

Sources

Method

Application Note: Chiral HPLC Analysis of 1-(2-Methylphenyl)ethanamine Hydrochloride

Application Note and Protocol for the HPLC Analysis of 1-(2-Methylphenyl)ethanamine Hydrochloride Abstract This document provides a comprehensive guide for the chiral separation and analysis of 1-(2-Methylphenyl)ethanami...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol for the HPLC Analysis of 1-(2-Methylphenyl)ethanamine Hydrochloride

Abstract

This document provides a comprehensive guide for the chiral separation and analysis of 1-(2-Methylphenyl)ethanamine hydrochloride using High-Performance Liquid Chromatography (HPLC). As a chiral primary amine, the separation of its enantiomers is critical for pharmaceutical development and quality control, given that different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This application note details the rationale behind the selection of the chiral stationary phase (CSP), mobile phase composition, and other critical chromatographic parameters. A step-by-step protocol is provided, along with guidelines for system suitability, sample preparation, and data analysis, all grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction

1-(2-Methylphenyl)ethanamine is a chiral primary amine with a stereocenter at the carbon atom adjacent to the amino group. Its hydrochloride salt is a common form for pharmaceutical handling and formulation.[4] The differential biological activity of enantiomers is a well-established principle in pharmacology, necessitating the development of stereoselective analytical methods to quantify the individual enantiomers.[1][5] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the predominant technique for enantiomeric separations due to its robustness, efficiency, and wide applicability.[1][5][6][7]

The primary challenge in the HPLC analysis of chiral amines is achieving adequate resolution between the enantiomers. This is accomplished by exploiting the differential interactions between the enantiomers and a chiral stationary phase.[8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad enantiorecognition capabilities for a wide range of compounds, including primary amines.[1][8][9] The selection of an appropriate mobile phase, often a mixture of a non-polar solvent and an alcohol, along with acidic or basic additives, is crucial for optimizing the separation.[5][9][10] Basic additives like diethylamine (DEA) or triethylamine (TEA) are commonly used for basic compounds to improve peak shape and resolution.[5]

This guide is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible HPLC method for the analysis of 1-(2-Methylphenyl)ethanamine hydrochloride.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to successful method development.

PropertyValueSource
Chemical Name 1-(2-Methylphenyl)ethanamine hydrochloride[11]
CAS Number 35106-87-7[11]
Molecular Formula C9H14ClN[11]
Molecular Weight 171.67 g/mol [11]
Chemical Structure

Introduction

1-(2-Methylphenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various biologically active compounds and new drugs.[1] Due to the potential for enantiomers of a chiral amine to exhibit significantly different pharmacological, toxicological, and metabolic properties, the ability to separate and quantify these enantiomers is of paramount importance for drug development, quality control, and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable separation and analysis of such chiral compounds.[1] This application note presents a detailed protocol for the enantiomeric separation of 1-(2-Methylphenyl)ethanamine hydrochloride, focusing on the use of a polysaccharide-based CSP. The method is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible analytical procedure.

Physicochemical Properties of the Analyte

Understanding the fundamental properties of the analyte is essential for developing an effective HPLC method.

PropertyValue
Chemical Name 1-(2-Methylphenyl)ethanamine hydrochloride[11]
CAS Number 35106-87-7[11]
Molecular Formula C9H14ClN[11]
Molecular Weight 171.67 g/mol [11]
Structure Chemical structure of 1-(2-Methylphenyl)ethanamine hydrochloride

Methodology

The successful separation of chiral amines is highly dependent on the selection of an appropriate CSP and the optimization of the mobile phase.[1] Polysaccharide-based CSPs are often effective for a wide range of racemates, including primary amines.[1][9]

Chromatographic Conditions

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Diluent Mobile Phase

Rationale for Parameter Selection:

  • Chiral Stationary Phase: Polysaccharide-based CSPs, such as amylose or cellulose derivatives, are known for their broad enantioselectivity.[1][8][9] The Chiralpak® AD-H, an amylose-based column, is a suitable starting point for screening and method development for chiral amines.

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (isopropanol) is commonly used with polysaccharide CSPs.[9][12] The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial for improving the peak shape of basic analytes such as amines by minimizing interactions with residual silanol groups on the stationary phase.[5][13] The ratio of hexane to isopropanol can be adjusted to optimize resolution and retention time.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm I.D. column. Maintaining a constant column temperature of 25°C ensures reproducible retention times.

  • Detection: The phenyl group in the analyte allows for UV detection. A wavelength of 220 nm is chosen to maximize the signal-to-noise ratio.

Experimental Workflow

workflow A Standard and Sample Preparation E Sample Injection and Data Acquisition A->E B Mobile Phase Preparation C HPLC System Setup & Equilibration B->C D System Suitability Test C->D D->C If SST Fails (Troubleshoot) D->E If SST Passes F Data Analysis E->F

A high-level overview of the HPLC analysis workflow.

Protocol

1. Reagents and Materials

  • 1-(2-Methylphenyl)ethanamine hydrochloride reference standard (racemic and/or individual enantiomers if available)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Diethylamine (DEA), analytical grade

  • Volumetric flasks and pipettes

  • HPLC vials with inserts

  • 0.45 µm syringe filters

2. Mobile Phase Preparation

  • Carefully measure 800 mL of n-hexane and 200 mL of isopropanol into a 1 L solvent bottle.

  • Add 1.0 mL of diethylamine to the mixture.

  • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

3. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(2-Methylphenyl)ethanamine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (e.g., 0.1 mg/mL): Pipette 1.0 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

4. Sample Preparation

  • Accurately weigh a quantity of the sample containing approximately 10 mg of 1-(2-Methylphenyl)ethanamine hydrochloride into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC System Setup and Equilibration

  • Set up the HPLC system according to the chromatographic conditions listed in the table above.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

6. System Suitability Test (SST)

Before analyzing samples, perform a system suitability test to ensure the chromatographic system is performing adequately. This is a critical component of method validation as per ICH guidelines.[2][14]

  • Inject the racemic standard solution five times.

  • Calculate the following parameters:

    • Resolution (Rs): Should be ≥ 1.5 between the two enantiomer peaks.

    • Tailing Factor (T): Should be ≤ 2.0 for each peak.

    • Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0% for each enantiomer.

7. Sample Analysis

  • Once the system suitability criteria are met, inject the prepared sample solutions.

  • Record the chromatograms and integrate the peak areas for each enantiomer.

8. Data Analysis and Calculations

The percentage of each enantiomer can be calculated using the following formula:

% Enantiomer = (Area of Enantiomer Peak / Total Area of Both Enantiomer Peaks) x 100

Method Validation Considerations

For use in a regulated environment, this method should be validated according to ICH Q2(R1) guidelines.[2][3] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[15][16]

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition.Adjust the ratio of n-hexane to isopropanol. A decrease in the polar modifier (isopropanol) may increase retention and improve resolution.
Column temperature is too high.Decrease the column temperature. Lower temperatures often enhance chiral selectivity.[17]
Peak Tailing Insufficient basic modifier.Increase the concentration of diethylamine in the mobile phase (e.g., to 0.2%).
Column degradation.Replace the column.
Variable Retention Times Inadequate column equilibration.Ensure the column is equilibrated for a sufficient time before analysis.
Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed.

Logical Relationship of Method Development Steps

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) A Analyte Characterization B CSP Screening (e.g., Polysaccharide-based) A->B C Mobile Phase Optimization (Solvent Ratio & Additives) B->C D Parameter Fine-Tuning (Flow Rate, Temperature) C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I

The logical progression from method development to validation.

References

  • PubChem. (S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Dwight, W. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.

  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Al-Saeed, F. A., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). BMC Chemistry, 18(1), 1-9.

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.

  • Zhang, T., et al. (2012). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1228, 224-231.

  • I.B.S. (n.d.). Chiral HPLC Method Development.

  • Phenomenex. (n.d.). Chiral HPLC Separations.

  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.

  • Lead Sciences. (n.d.). 1-(2-Methylphenyl)ethanamine Hydrochloride. Retrieved from [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.

  • BenchChem. (n.d.). HPLC method for enantiomeric separation of chiral amines.

  • Pharmaguideline. (2024). Steps for HPLC Method Validation.

  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.

  • PubChem. (n.d.). 1-(2-Methylphenyl)-2-(3-methylphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483.

  • BGB Analytik. (n.d.). CHIRAL Handbook.

  • Wikipedia. (n.d.). 2C-D.

  • Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(11), 3193.

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Application

Application Notes &amp; Protocols: 1-(2-Methylphenyl)ethanamine Hydrochloride in Asymmetric Synthesis

Introduction: The Strategic Role of 1-(2-Methylphenyl)ethanamine in Modern Synthesis The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical manufacturing....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1-(2-Methylphenyl)ethanamine in Modern Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical manufacturing. The distinct physiological activities of enantiomers demand precise stereochemical control during synthesis.[] Chiral amines are indispensable tools in this endeavor, serving as resolving agents, chiral auxiliaries, and foundational building blocks for complex molecules.[2]

1-(2-Methylphenyl)ethanamine, a chiral primary amine, has emerged as a versatile and effective reagent in asymmetric synthesis. The presence of a stereocenter adjacent to the amine functionality, combined with the steric influence of the ortho-methyl group on the phenyl ring, provides a unique structural motif for inducing chirality. This guide provides an in-depth exploration of its primary applications, focusing on the principles and practical execution of chiral resolution via diastereomeric salt formation and its use as a chiral auxiliary.

Core Application: Chiral Resolution of Racemic Carboxylic Acids

The most prevalent and powerful application of 1-(2-Methylphenyl)ethanamine is as a chiral resolving agent for racemic carboxylic acids. This classical yet highly efficient technique remains a preferred method for large-scale enantiomeric separation due to its simplicity, cost-effectiveness, and scalability.[3][4]

Principle and Mechanism of Diastereomeric Salt Formation

Chiral resolution leverages the conversion of a mixture of enantiomers into a pair of diastereomers, which possess different physical properties and can be separated.[5] The process, when using a chiral amine to resolve a racemic acid, follows a distinct logical flow:

  • Acid-Base Reaction : The chiral amine, acting as a base, reacts with the racemic acid. This reaction forms a mixture of two diastereomeric salts. For example, reacting a racemic acid (containing R-acid and S-acid) with (R)-1-(2-methylphenyl)ethanamine yields two diastereomeric salts: [(R)-acid · (R)-amine] and [(S)-acid · (R)-amine].

  • Differential Solubility : Diastereomers are not mirror images and thus have different physical properties, most critically, different solubilities in a given solvent system.[6] Through careful selection of the solvent, one of the diastereomeric salts can be induced to crystallize preferentially while the other remains dissolved in the mother liquor.[7]

  • Separation : The crystallized, diastereomerically pure salt is isolated by simple filtration.

  • Liberation : The enantiomerically pure acid and the chiral resolving agent are then recovered by breaking the ionic bond of the salt. This is typically achieved by treatment with a strong acid (to recover the carboxylic acid) followed by basification to recover the amine.[3][6]

Visualization: Workflow for Chiral Resolution

The following diagram illustrates the complete cycle of resolution, separation, and recovery.

G cluster_start Step 1: Input Materials cluster_reaction Step 2: Diastereomer Formation cluster_separation Step 3: Separation cluster_products Step 4: Isolation & Recovery racemic_acid Racemic Carboxylic Acid (R-Acid + S-Acid) salt_formation Acid-Base Reaction in suitable solvent (e.g., Ethanol) racemic_acid->salt_formation chiral_amine (R)-1-(2-Methylphenyl)ethanamine chiral_amine->salt_formation diastereomers Mixture of Diastereomeric Salts [(R)-Acid·(R)-Amine] [(S)-Acid·(R)-Amine] salt_formation->diastereomers crystallization Fractional Crystallization (Cooling) diastereomers->crystallization filtration Filtration crystallization->filtration solid Solid: Less Soluble Salt (e.g., [(S)-Acid·(R)-Amine]) filtration->solid Crystals mother_liquor Mother Liquor: More Soluble Salt (e.g., [(R)-Acid·(R)-Amine]) filtration->mother_liquor Filtrate acid_liberation Treat with Strong Acid (HCl) solid->acid_liberation amine_recovery Treat with Strong Base (NaOH) acid_liberation->amine_recovery pure_acid Enantiopure S-Acid acid_liberation->pure_acid recovered_amine Recovered (R)-Amine (for recycling) amine_recovery->recovered_amine

Caption: Workflow of chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution of Racemic 2-Phenylpropanoic Acid

This protocol provides a representative procedure for the resolution of a racemic carboxylic acid. The hydrochloride salt of the amine must first be neutralized to the free amine before use.

Materials:

  • (±)-2-Phenylpropanoic acid

  • (R)-(+)-1-(2-Methylphenyl)ethanamine hydrochloride

  • 10% Sodium Hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (HCl)

  • Polarimeter

  • Melting point apparatus

Procedure:

Part A: Preparation of the Free Amine

  • Dissolve a molar equivalent of (R)-(+)-1-(2-Methylphenyl)ethanamine hydrochloride in deionized water.

  • Slowly add 10% NaOH solution with stirring until the solution is strongly basic (pH > 12). The free amine will separate as an oily layer.

  • Extract the free amine into diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to yield the free (R)-(+)-1-(2-Methylphenyl)ethanamine. Causality Note: The hydrochloride salt is water-soluble, while the free amine is organic-soluble. Basification deprotonates the ammonium salt, rendering it insoluble in water and extractable into an organic solvent.

Part B: Diastereomeric Salt Formation and Crystallization

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic (±)-2-phenylpropanoic acid in 150 mL of 95% ethanol. Heat the mixture gently on a hot plate to ensure complete dissolution.[8]

  • To the warm solution, add one-half molar equivalent of the prepared (R)-(+)-1-(2-Methylphenyl)ethanamine. Causality Note: Using a sub-stoichiometric amount of the resolving agent ensures that the less soluble salt crystallizes in high diastereomeric purity.

  • Allow the solution to cool slowly to room temperature, and then let it stand undisturbed for 24-48 hours. Prism-shaped crystals of the less soluble diastereomeric salt should form.[8] If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Air-dry the crystals. The purity of the diastereomer can be improved by recrystallization from a minimal amount of hot ethanol.

Part C: Liberation of the Enantiopure Acid and Amine Recovery

  • Suspend the crystallized diastereomeric salt in 50 mL of water.

  • Add concentrated HCl dropwise with vigorous stirring until the solution is acidic (pH < 2). The solid salt will dissolve, and the enantiomerically enriched 2-phenylpropanoic acid will precipitate out as a white solid.

  • Cool the mixture in an ice bath to maximize precipitation, then collect the solid acid by vacuum filtration. Wash with cold water and dry.

  • The acidic filtrate contains the (R)-(+)-1-(2-Methylphenyl)ethanamine as its hydrochloride salt. To recover it, make the filtrate strongly basic with NaOH and extract the free amine as described in Part A. This allows the resolving agent to be recycled.[5]

Validation:

  • Determine the melting point of the resolved 2-phenylpropanoic acid.

  • Measure the specific rotation using a polarimeter and compare it to the literature value to calculate the optical purity or enantiomeric excess (ee%).

Data Summary: Factors Influencing Resolution Efficiency

The success of a resolution is highly dependent on experimental conditions. The choice of solvent is paramount, as it directly influences the solubility difference between the diastereomeric salts.[7]

ParameterInfluence on ResolutionExpert Insight
Solvent Choice The dielectric constant (ε) and hydrogen bonding capacity of the solvent critically affect the differential solubility of the diastereomeric salts.[7]Alcohols like methanol, ethanol, or isopropanol are common first choices. Sometimes, aqueous alcohol mixtures provide the optimal balance of solubility for efficient crystallization.[9]
Temperature A slow cooling rate promotes the formation of large, well-defined crystals, which are typically of higher purity than the fine powder obtained from rapid cooling.A protocol of slow cooling to room temperature followed by further cooling in a refrigerator or freezer often maximizes both yield and purity.
Stoichiometry Using 0.5 equivalents of the resolving agent relative to the racemate is a standard starting point to maximize the recovery of one enantiomer in high purity.The optimal ratio may vary. If the initial resolution yields low ee%, adjusting the stoichiometry can sometimes improve the outcome.

Application as a Chiral Auxiliary

Beyond resolution, 1-(2-methylphenyl)ethanamine can function as a chiral auxiliary. In this strategy, the amine is temporarily and covalently attached to a prochiral substrate to direct a subsequent stereoselective reaction.[10][11]

Principle of Chiral Auxiliary-Mediated Synthesis
  • Attachment: The chiral amine is reacted with a prochiral molecule (e.g., a ketone or carboxylic acid) to form a new chiral molecule, such as a chiral imine or amide.

  • Diastereoselective Reaction: The chiral auxiliary's steric and electronic properties block one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity.

  • Cleavage: After the desired transformation, the auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule and recovering the auxiliary for reuse.[11]

Visualization: Chiral Auxiliary Workflow

G cluster_step1 Step 1: Attachment cluster_step2 Step 2: Diastereoselective Reaction cluster_step3 Step 3: Cleavage & Recovery prochiral Prochiral Substrate (e.g., Ketone) attachment Covalent Bond Formation (e.g., Imine formation) prochiral->attachment auxiliary Chiral Auxiliary (1-(2-Methylphenyl)ethanamine) auxiliary->attachment chiral_intermediate Chiral Intermediate (Substrate-Auxiliary Adduct) attachment->chiral_intermediate reaction Stereoselective Reaction (e.g., Nucleophilic Addition) chiral_intermediate->reaction diastereomer Diastereomerically Enriched Product reaction->diastereomer cleavage Cleavage of Auxiliary (e.g., Hydrolysis) diastereomer->cleavage final_product Enantiopure Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

General Protocol: Diastereoselective Synthesis of a Chiral Amine

This protocol outlines a general method for the synthesis of a new chiral amine via reductive amination, using 1-(2-methylphenyl)ethanamine as a chiral auxiliary.

Materials:

  • Prochiral ketone (e.g., acetophenone)

  • (S)-(-)-1-(2-Methylphenyl)ethanamine

  • Titanium (IV) isopropoxide [Ti(Oi-Pr)₄]

  • Sodium borohydride (NaBH₄) or Hydrogen gas with Pd/C catalyst

  • Methanol

  • Toluene

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the prochiral ketone (1.0 eq) and (S)-(-)-1-(2-Methylphenyl)ethanamine (1.0 eq) in toluene. Add Ti(Oi-Pr)₄ (1.1 eq) as a Lewis acid catalyst and water scavenger. Heat the mixture to reflux for 4-6 hours with a Dean-Stark trap to remove water and drive the reaction to completion.

  • Diastereoselective Reduction: Cool the reaction mixture to 0 °C. Add methanol as a solvent, followed by the portion-wise addition of NaBH₄ (1.5 eq). Causality Note: The chiral auxiliary attached to the imine sterically hinders one face of the C=N double bond. The hydride reagent (from NaBH₄) preferentially attacks from the less hindered face, leading to the formation of one diastereomer of the secondary amine over the other.

  • Workup: Quench the reaction by slowly adding water. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or GC analysis.

  • Auxiliary Cleavage: The diastereomerically enriched secondary amine can be purified by chromatography. The auxiliary is then typically removed by hydrogenolysis (e.g., H₂, Pd(OH)₂/C) to yield the new, enantiomerically pure primary amine.

Conclusion

1-(2-Methylphenyl)ethanamine hydrochloride is a powerful and versatile tool for the modern synthetic chemist. Its primary application as a resolving agent for racemic acids via diastereomeric salt formation offers a robust, scalable, and economical pathway to enantiopure materials. Furthermore, its utility as a chiral auxiliary provides an alternative strategy for constructing stereocenters with high selectivity. Understanding the principles behind these applications and mastering the associated protocols enables researchers to efficiently access the chiral building blocks essential for drug discovery and development.

References

  • Kovalenko, V., & Císařová, I. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018. [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]

  • Kodama, K., Hayashi, N., Fujita, M., & Hirose, T. (2017). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. RSC Advances, 7(64), 40283-40291. [Link]

  • Chemistry Online. (2022). Chiral resolution of (±)-α-methylbenzylamine. Chemistry Online. [Link]

  • Farkas, E., & Varga, E. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 659. [Link]

  • LibreTexts Chemistry. (2022). 6.8: Resolution (Separation) of Enantiomers. LibreTexts. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Sakai, K., et al. (2007). Solvent Dependence of Optical Resolution of α–Methylbenzylamine Using N–Tosyl–(S)–phenylalanine. Journal of the Brazilian Chemical Society, 18(1), 172-175. [Link]

  • Stereoelectronics. (2021). Stereochemistry. University of Liverpool. [Link]

  • Molecules. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

  • Journal of Organic Chemistry. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • ChemEurope. (n.d.). Chiral auxiliary. ChemEurope.com. [Link]

  • ResearchGate. (2018). The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. ResearchGate. [Link]

  • Journal of Organic Chemistry. (2008). Optical resolution of (+/-)-1,2-Bis(2-methylphenyl)ethylene-1,2-diamine... ACS Publications. [Link]

  • Yale University. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory. [Link]

  • National Institutes of Health (NIH). (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. PMC. [Link]

  • National Institutes of Health (NIH). (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC. [Link]

  • ResearchGate. (2021). Asymmetric flow synthesis of sympathomimetic amines, norephedrine, metaraminol and methoxamine. ResearchGate. [Link]

Sources

Method

Application Note: Preparation and Certification of 1-(2-Methylphenyl)ethanamine Hydrochloride as a Reference Standard

Abstract This document provides a comprehensive, in-depth guide for the preparation, purification, and certification of 1-(2-Methylphenyl)ethanamine Hydrochloride as a chemical reference standard. The protocols detailed...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the preparation, purification, and certification of 1-(2-Methylphenyl)ethanamine Hydrochloride as a chemical reference standard. The protocols detailed herein are designed to ensure the resulting material is of high purity, well-characterized, and suitable for use in qualitative and quantitative analyses within a regulated pharmaceutical environment. This guide emphasizes the scientific rationale behind the procedural steps, from synthesis to final characterization, to provide a self-validating workflow. All procedures are grounded in established scientific principles and adhere to guidelines set forth by major pharmacopeias and regulatory bodies.

Introduction: The Critical Role of a Reference Standard

In pharmaceutical research and quality control, analytical reference standards are the bedrock of accurate and reproducible results.[1][2] They serve as the benchmark against which active pharmaceutical ingredients (APIs), impurities, and degradation products are identified and quantified.[2][3] 1-(2-Methylphenyl)ethanamine is a key starting material or intermediate in the synthesis of various pharmaceutical compounds. Its hydrochloride salt form offers improved stability and handling characteristics, making it an ideal candidate for a reference standard.

The qualification of a reference standard is a rigorous process that involves unambiguous structural confirmation and the determination of purity with a high degree of certainty.[4] This application note provides a detailed methodology for the synthesis of 1-(2-Methylphenyl)ethanamine, its conversion to the hydrochloride salt, and a comprehensive analytical characterization workflow to certify it as a reference standard.

Synthesis and Purification Workflow

The preparation of 1-(2-Methylphenyl)ethanamine Hydrochloride involves a two-stage process: the synthesis of the free amine followed by its conversion to the hydrochloride salt. The chosen synthetic route is a reductive amination of 2'-methylacetophenone, a well-established and high-yielding method.

Stage 1: Synthesis of 1-(2-Methylphenyl)ethanamine (Free Amine)

Reductive amination is a robust method for the formation of amines from ketones or aldehydes. In this protocol, 2'-methylacetophenone is reacted with ammonia in the presence of a reducing agent, such as sodium borohydride, to yield the desired primary amine.

Protocol 1: Reductive Amination

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-methylacetophenone (1 equivalent) in methanol (5 mL per gram of ketone).

  • Ammonia Addition: Add a 7N solution of ammonia in methanol (2.5 equivalents) to the flask.

  • Reducing Agent: Cool the mixture to 0-5 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 1M hydrochloric acid until the pH is ~1.

  • Workup: Concentrate the mixture under reduced pressure to remove the methanol. Add water and wash with dichloromethane to remove any unreacted ketone. Basify the aqueous layer to pH >12 with 4M sodium hydroxide and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-Methylphenyl)ethanamine as an oil.

Stage 2: Formation and Purification of the Hydrochloride Salt

The conversion of the free amine to its hydrochloride salt is a straightforward acid-base reaction. This process also serves as a purification step, as the salt will precipitate from a suitable solvent system, leaving many impurities behind.[5]

Protocol 2: Hydrochloride Salt Formation and Crystallization

  • Dissolution: Dissolve the crude 1-(2-Methylphenyl)ethanamine in diethyl ether (10 mL per gram of amine).

  • Precipitation: Slowly add a 2M solution of hydrogen chloride in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid.

  • Crystallization: For enhanced purity, perform a recrystallization. Filter the crude salt and dissolve it in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum at 40-50 °C to a constant weight.

Analytical Characterization and Certification

A comprehensive suite of analytical techniques is employed to confirm the identity, purity, and stability of the prepared 1-(2-Methylphenyl)ethanamine Hydrochloride. This multi-faceted approach ensures the reference standard is fit for its intended purpose, in line with ICH Q2(R2) guidelines.[6][7][8]

Identity Confirmation

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation.[9] Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all expected protons and their respective chemical environments. Key signals to observe include the aromatic protons, the methine proton adjacent to the nitrogen, the methyl group on the aromatic ring, and the methyl group of the ethylamine chain.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule. The spectrum of the hydrochloride salt is expected to show characteristic peaks for N-H stretching of the ammonium salt, C-H stretching (aromatic and aliphatic), and aromatic C=C bending.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.[9] Electrospray ionization (ESI) in positive mode is suitable for this analysis and should show a prominent peak corresponding to the molecular ion of the free amine.

Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of pharmaceutical compounds.[9][10] A validated, stability-indicating HPLC method should be used to determine the purity and to detect any potential impurities.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Table 1: Suggested HPLC Method Parameters

3.2.2. Residual Solvent Analysis (Headspace Gas Chromatography)

Residual solvents from the synthesis and purification process must be identified and quantified according to USP <467>.[11][12][13][14] Headspace Gas Chromatography (HS-GC) is the standard method for this analysis. The levels of all residual solvents must be below the limits specified in the pharmacopeia.

3.2.3. Water Content (Karl Fischer Titration)

The water content of the reference standard should be determined using Karl Fischer titration. This is crucial for an accurate purity assignment, especially for hygroscopic materials.

3.2.4. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[15][16][17] It is used to determine the presence of volatile components such as water and residual solvents and to assess the thermal stability of the compound.[16][17]

Purity Calculation and Certification

The final purity of the reference standard is determined by a mass balance approach, taking into account the data from all purity-related analyses.

Purity (%) = 100% - (% Impurities by HPLC + % Water + % Residual Solvents + % Non-volatile Residue)

A Certificate of Analysis (CoA) should be generated, summarizing all the characterization data and stating the assigned purity value.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Free Amine cluster_purification Salt Formation & Purification start 2'-Methylacetophenone reagents1 NH3 in MeOH, Sodium Borohydride reaction1 Reductive Amination reagents1->reaction1 workup Acid/Base Workup & Extraction reaction1->workup crude_amine Crude 1-(2-Methylphenyl)ethanamine workup->crude_amine reagents2 HCl in Diethyl Ether precipitation Precipitation crude_amine->precipitation reagents2->precipitation recrystallization Recrystallization (Isopropanol) precipitation->recrystallization final_product 1-(2-Methylphenyl)ethanamine HCl Reference Standard recrystallization->final_product

Caption: Synthesis and Purification Workflow for the Reference Standard.

Characterization_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment nmr NMR (¹H, ¹³C) coa Certificate of Analysis (Assigned Purity) nmr->coa Structural Confirmation ftir FTIR ftir->coa Structural Confirmation ms Mass Spectrometry ms->coa Structural Confirmation hplc HPLC (Purity) hplc->coa Mass Balance Calculation gc HS-GC (Residual Solvents) gc->coa Mass Balance Calculation kf Karl Fischer (Water) kf->coa Mass Balance Calculation tga TGA (Volatiles) tga->coa Mass Balance Calculation start Prepared Reference Standard start->nmr Identity start->ftir Identity start->ms Identity start->hplc Purity start->gc Purity start->kf Purity start->tga Purity

Sources

Application

Application Note: A Robust GC-MS Method for the Sensitive Detection of Phenethylamine Derivatives in Biological Matrices

Introduction and Significance Phenethylamines are a broad class of chemical compounds with a shared structural backbone, encompassing endogenous neurotransmitters (e.g., dopamine), pharmaceuticals, and a wide array of co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Phenethylamines are a broad class of chemical compounds with a shared structural backbone, encompassing endogenous neurotransmitters (e.g., dopamine), pharmaceuticals, and a wide array of controlled substances and designer drugs like amphetamine, methamphetamine, and MDMA.[1][2] The accurate detection and quantification of these compounds in complex biological matrices such as urine and blood are critical for forensic toxicology, clinical diagnostics, and pharmaceutical research.

Gas chromatography-mass spectrometry (GC-MS) is a gold-standard analytical technique for this purpose, offering high chromatographic resolution and definitive mass-spectral identification.[3][4] However, the inherent chemical properties of phenethylamines—specifically the polar primary or secondary amine group—present analytical challenges.[5] These challenges include poor peak shape due to column adsorption, thermal instability in the hot GC inlet, and ambiguous mass spectra from underivatized molecules.[1][6]

To overcome these obstacles, chemical derivatization is an essential and transformative step in the sample preparation workflow.[7] This process involves converting the polar amine group into a less polar, more volatile, and more thermally stable derivative.[5] This application note provides a comprehensive, field-proven protocol for the analysis of phenethylamine derivatives using trifluoroacetyl (TFA) derivatization followed by GC-MS analysis, designed for researchers, scientists, and drug development professionals.

Principle of the Method: The Critical Role of Derivatization

The core of this method lies in the strategic chemical modification of the target analytes prior to GC-MS injection. The primary and secondary amine functionalities in phenethylamines are active sites that can form hydrogen bonds, leading to undesirable interactions with the GC system.[8] Derivatization mitigates these issues through a process of acylation.

In this protocol, Trifluoroacetic Anhydride (TFAA) is used as the acylating agent. TFAA reacts with the amine group to form a stable, non-polar trifluoroacetyl amide derivative.[9] The benefits of this transformation are threefold:

  • Improved Volatility & Thermal Stability: The resulting TFA-derivatives have lower boiling points and are less prone to degradation at the high temperatures of the GC inlet and column, ensuring efficient transfer into the gas phase.[7]

  • Enhanced Chromatographic Performance: By masking the polar amine group, interactions with the stationary phase of the GC column are minimized. This results in sharper, more symmetrical chromatographic peaks, leading to better resolution and more accurate quantification.[9][10]

  • Informative Mass Spectra: The addition of the trifluoroacetyl group increases the molecular weight of the analyte and directs the fragmentation process under electron ionization (EI). This often produces a more intense molecular ion or high-mass fragments that are characteristic of the parent compound, significantly improving the confidence of identification.[2][6]

Detailed Experimental Protocol

This protocol outlines a complete workflow from sample extraction to data acquisition. It is crucial to use high-purity reagents and solvents to avoid interference.

Reagents and Materials
  • Solvents: Ethyl Acetate (HPLC Grade), Methanol (HPLC Grade), Acetonitrile (HPLC Grade)

  • Reagents: Trifluoroacetic Anhydride (TFAA), Anhydrous Sodium Sulfate, 5% Sodium Carbonate solution

  • Standards: Certified reference standards of target phenethylamines and corresponding deuterated internal standards (e.g., Amphetamine-d5, Methamphetamine-d5).

  • Extraction Columns: Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).

  • Labware: Glass centrifuge tubes, conical reaction vials, nitrogen evaporator, vortex mixer, autosampler vials with inserts.

Workflow Overview

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Biological Sample (e.g., 1 mL Urine) Spike 2. Spike Internal Standards Sample->Spike LLE 3. Liquid-Liquid Extraction (LLE) or SPE Spike->LLE Dry 4. Evaporate to Dryness LLE->Dry Reconstitute 5. Reconstitute in Ethyl Acetate Dry->Reconstitute Add_TFAA 6. Add TFAA Reagent Reconstitute->Add_TFAA Heat 7. Heat at 70°C for 30 min Add_TFAA->Heat Transfer 8. Transfer to Autosampler Vial Heat->Transfer Inject 9. Inject 1 µL into GC-MS Transfer->Inject Acquire 10. Data Acquisition (Scan or SIM) Inject->Acquire Analyze 11. Data Processing & Reporting Acquire->Analyze

Caption: High-level workflow from sample preparation to final analysis.

Step-by-Step Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for a urine matrix. For other matrices like blood or serum, a protein precipitation step followed by SPE is recommended.[11]

  • Aliquot Sample: Pipette 1 mL of urine into a 15 mL glass centrifuge tube.

  • Spike Internal Standard (IS): Add a known concentration of the deuterated internal standard solution (e.g., 100 ng/mL). The IS is critical for accurate quantification as it corrects for variations in extraction efficiency and instrument response.

  • Alkalinize: Add 1 mL of 5% aqueous sodium carbonate solution to adjust the pH to approximately 10.[2] This converts the phenethylamine salts into their free-base form, which is more soluble in organic solvents.

  • Extract: Add 5 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.

  • Separate Phases: Centrifuge at 2,500 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collect Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction: Perform a second extraction on the remaining aqueous layer with another 5 mL of ethyl acetate to maximize recovery. Combine the organic phases.

  • Dry and Evaporate: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water. Transfer the dried extract to a conical reaction vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Step-by-Step Derivatization Protocol
  • Reconstitute: Add 100 µL of ethyl acetate to the dried extract and vortex to dissolve the residue.

  • Add Reagent: Add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • React: Cap the vial tightly and heat in a heating block or water bath at 70°C for 30 minutes.[9]

  • Cool: Remove the vial and allow it to cool to room temperature.

  • Evaporate Reagent: Gently evaporate the excess TFAA and solvent under a stream of nitrogen.

  • Final Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate.

  • Transfer: Transfer the final solution to a 2 mL autosampler vial with a 200 µL glass insert for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument and target analytes. This configuration is based on a standard single-quadrupole GC-MS system.

Table 1: Gas Chromatograph (GC) Parameters
ParameterValueRationale
Injection Port Splitless, 250°CSplitless mode maximizes sensitivity for trace analysis. 250°C ensures rapid volatilization of TFA derivatives.
Injection Volume 1 µLStandard volume to avoid overloading the column.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
GC Column 30 m x 0.25 mm ID, 0.25 µm filmA standard dimension, low-polarity column (e.g., 5% Phenyl Methylpolysiloxane) provides excellent separation for these derivatives.[10]
Oven Program Initial 80°C, hold 1 minA low starting temperature helps focus the analytes at the head of the column.
Ramp 15°C/min to 280°CA moderate ramp rate effectively separates a range of phenethylamine derivatives.
Hold at 280°C for 5 minEnsures elution of all target compounds and cleanses the column.
Table 2: Mass Spectrometer (MS) Parameters
ParameterValueRationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
Ion Source Temp. 230°COptimal temperature for ionization while minimizing thermal degradation.
Quadrupole Temp. 150°CStandard temperature to maintain mass accuracy.
Acquisition Mode Full Scan (50-550 amu) & SIMFull scan is used for initial identification and screening. Selected Ion Monitoring (SIM) is used for quantification to maximize sensitivity and selectivity.[9]
Solvent Delay 3 minPrevents the high concentration of solvent from entering and saturating the MS detector.

Data Analysis and Method Validation

Analyte Identification and Quantification
  • Identification: A compound is positively identified by comparing its retention time (relative to the internal standard) and its EI mass spectrum against a certified reference standard. The mass spectrum should match the library/reference spectrum, and the qualifier ion ratios must be within predefined tolerance (typically ±20%).[12]

  • Quantification: A multi-point calibration curve (typically 6-8 points) is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration.[3] The concentration of unknown samples is then calculated from this regression curve.

Table 3: Example SIM Ions for Common Phenethylamine-TFA Derivatives
CompoundDerivativeQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
AmphetamineTFA11891, 140
MethamphetamineTFA154118, 91
MDMATFA154135, 105
MDATFA162135, 257
(Note: Specific ions should be empirically determined as fragmentation can vary slightly between instruments.[9][12])
Method Validation

A robust analytical method requires thorough validation.[13] Key parameters to assess according to guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX) include:[12]

  • Selectivity/Specificity: Analyzing blank matrix samples to ensure no endogenous interferences are present at the retention times of the target analytes.

  • Linearity and Range: Demonstrating a linear relationship between concentration and response over the expected sample concentration range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[14]

  • Precision and Accuracy: Assessed by analyzing quality control (QC) samples at multiple concentrations (low, mid, high) in replicate, both within the same day (intra-day) and on different days (inter-day).

  • Extraction Recovery & Matrix Effects: Evaluating the efficiency of the extraction process and the influence of the biological matrix on ion suppression or enhancement.

Conclusion

The GC-MS method detailed in this application note, centered on a robust trifluoroacetic anhydride (TFAA) derivatization protocol, provides a highly reliable and sensitive system for the analysis of phenethylamine derivatives. By chemically modifying the analytes to improve their chromatographic behavior and mass spectral characteristics, this workflow overcomes the inherent challenges associated with this compound class. Proper method validation is essential to ensure that the data generated is accurate, precise, and defensible for research, clinical, or forensic applications.[15]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Phenethylamines Following Derivatization.
  • Restek. (n.d.). Improved GC Analysis of Derivatized Amphetamines.
  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: GC-MS Analysis of N-(2-methoxy)benzyl Phenethylamine Derivatives.
  • Yeh, S. P., & Liu, C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Unknown. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor.
  • Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

  • Habrdova, V., et al. (2015). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

  • Capistran, B. A., & Sisco, E. (2024). Validation of a rapid GC–MS method for forensic seized drug screening applications. Forensic Chemistry.
  • Marshall University. (2014). Validation of a GC/MS method for the determination of alkaline drugs in whole blood. Marshall Digital Scholar. Retrieved from [Link]

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Method

Application Note: A Stability-Indicating Chiral HPLC Method for the Analysis of 1-(2-Methylphenyl)ethanamine HCl

Abstract This application note presents a comprehensive, step-by-step guide for the development and validation of a stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method for 1-(2-Methylphenyl)e...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method for 1-(2-Methylphenyl)ethanamine HCl. This method is designed for the accurate quantification of the enantiomers of 1-(2-Methylphenyl)ethanamine and to selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products and process-related impurities. The protocols detailed herein are grounded in established scientific principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q1A(R2) for forced degradation studies and ICH Q2(R1) for analytical method validation.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative for a Stability-Indicating Method

1-(2-Methylphenyl)ethanamine is a chiral primary amine, a structural motif of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. As with all chiral molecules destined for pharmaceutical use, the stereochemical purity is a critical quality attribute, as enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, a robust analytical method capable of separating and quantifying the individual enantiomers is paramount.

Furthermore, to ensure the safety and efficacy of a drug substance throughout its shelf life, regulatory bodies mandate the use of stability-indicating methods.[3][4] Such a method must possess the specificity to distinguish the API from any potential degradation products that may form under various environmental stresses.[5][6] This application note addresses this need by providing a detailed protocol for developing a single HPLC method that is both enantioselective and stability-indicating for 1-(2-Methylphenyl)ethanamine HCl.

Analyte Profile: 1-(2-Methylphenyl)ethanamine HCl

A thorough understanding of the analyte's physicochemical properties is the foundation for logical method development.

PropertyValue / InformationSource / Rationale
Chemical Name 1-(2-Methylphenyl)ethanamine HydrochlorideIUPAC Nomenclature
Synonyms (R,S)-1-(o-tolyl)ethanamine HCl
CAS Number 35106-87-7Sigma-Aldrich
Molecular Formula C₉H₁₄ClNLead Sciences[7]
Molecular Weight 171.67 g/mol Lead Sciences[7]
Chemical Structure Chemical Structure of 1-(2-Methylphenyl)ethanamine HCl
Predicted pKa ~9.5 - 10.5Based on typical pKa values for primary amines. This basic nature necessitates careful pH control of the mobile phase to ensure consistent ionization state and good peak shape.
UV Absorbance Expected λmax ~210-230 nmBased on the phenyl chromophore and data from structurally similar phenylethylamine derivatives. A photodiode array (PDA) detector is recommended for initial scans to determine the optimal detection wavelength.

Experimental Design: A Logic-Driven Approach

The development of this stability-indicating method follows a systematic progression, from understanding the molecule's vulnerabilities to validating the final analytical procedure.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Method Development cluster_3 Phase 4: Validation A Analyte Characterization (Physicochemical Properties) C Forced Degradation Studies (ICH Q1A) A->C B Literature Review (Similar Compounds) E Initial Method Screening (Column & Mobile Phase) B->E D Identification of Degradation Pathways C->D Provides samples F Method Optimization (Resolution & Peak Shape) D->F Informs specificity E->F Systematic optimization G Method Validation (ICH Q2(R1)) F->G Optimized method H Final Method Protocol G->H Validated procedure

Figure 1. Logical workflow for the development of a stability-indicating method.

Forced Degradation Studies: Unveiling Potential Instabilities

Forced degradation studies are a cornerstone of developing a stability-indicating method, as they generate the very impurities the method must be able to resolve.[3][4] These studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation pathways.[1][3] The goal is to achieve a target degradation of 5-20% of the active ingredient, providing sufficient levels of degradants for analytical detection without completely destroying the sample.[1]

Protocol 1: Forced Degradation of 1-(2-Methylphenyl)ethanamine HCl
  • Preparation of Stock Solution: Accurately weigh and dissolve 1-(2-Methylphenyl)ethanamine HCl in methanol to prepare a stock solution of 1.0 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid API in a hot air oven at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Preparation for Analysis:

    • For hydrolytic and oxidative samples, cool to room temperature and neutralize (acid with base, base with acid) if necessary.

    • Dilute all samples (including a control sample stored under normal conditions) with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

Chiral HPLC Method Development and Optimization

The selection of the chiral stationary phase (CSP) and mobile phase is critical for achieving enantiomeric separation. For primary amines like 1-(2-Methylphenyl)ethanamine, polysaccharide-based CSPs are a highly effective starting point.[8]

Initial Screening and Rationale
  • Chiral Stationary Phase (CSP): An immobilized polysaccharide-based column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate), is selected. These columns are known for their broad selectivity for a wide range of chiral compounds, including amines, and their compatibility with a variety of solvents.[9]

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane or n-heptane) and an alcohol modifier (isopropanol or ethanol) is a common and effective choice for polysaccharide CSPs. A small amount of a basic additive, such as diethylamine (DEA), is often necessary to improve the peak shape of basic analytes by minimizing interactions with residual silanols on the silica support.[7]

  • Detector Wavelength: Based on the UV absorbance characteristics of similar phenylethylamine compounds, initial detection will be monitored at 220 nm. A PDA detector will be used to confirm the optimal wavelength for both the parent compound and any observed degradants.

Protocol 2: Optimized HPLC Method
ParameterOptimized ConditionRationale
Column Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® IB), 5 µm, 4.6 x 250 mmProven selectivity for chiral amines. Immobilized nature allows for a wider range of solvents.[9]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Provides good resolution and peak shape for the enantiomers. DEA acts as a basic modifier to reduce peak tailing.[7]
Flow Rate 1.0 mL/minBalances analysis time with separation efficiency.
Column Temperature 25°CEnsures reproducible retention times.
Detection UV at 220 nmOffers good sensitivity for the analyte.
Injection Volume 10 µLStandard volume for analytical HPLC.
Diluent Mobile PhaseEnsures sample compatibility with the chromatographic system.

Method Validation: Ensuring Reliability and Robustness

The optimized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][5][10]

ValidationParameters center Method Validation (ICH Q2) spec Specificity center->spec lin Linearity center->lin acc Accuracy center->acc prec Precision center->prec lod LOD center->lod loq LOQ center->loq range Range center->range robust Robustness center->robust

Figure 2. Key parameters for analytical method validation as per ICH Q2(R1).

Protocol 3: Method Validation
  • Specificity: Inject the diluent, a solution of the API, and the stressed samples. The method is specific if it can resolve the two enantiomers from each other and from all degradation products. Peak purity analysis using a PDA detector should be performed to confirm that the API peak is homogeneous in the presence of degradants.

  • Linearity: Prepare a series of at least five concentrations of the API ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the API at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±5°C, flow rate by ±0.1 mL/min) and assess the impact on the separation. The system suitability parameters should remain within acceptable limits.

Conclusion

This application note provides a detailed framework for the development and validation of a stability-indicating chiral HPLC method for 1-(2-Methylphenyl)ethanamine HCl. By following a systematic approach that integrates forced degradation studies with logical method development and rigorous validation, a reliable and robust analytical method can be established. This ensures the accurate assessment of enantiomeric purity and stability, which is essential for regulatory compliance and for guaranteeing the quality, safety, and efficacy of the drug substance.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003). [Link]

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology (2005). [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs-A review. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-10. [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products (1996). [Link]

  • FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics (2015). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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Application

The Versatile Role of 1-(2-Methylphenyl)ethanamine in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Key Chiral Building Block In the landscape of medicinal chemistry, the phenethylamine scaffold is a cornerstone,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Chiral Building Block

In the landscape of medicinal chemistry, the phenethylamine scaffold is a cornerstone, forming the structural basis for a vast array of neurologically and physiologically active compounds. Within this privileged class of molecules, 1-(2-Methylphenyl)ethanamine emerges as a chiral building block of significant interest. Its structural features—a chiral center adjacent to an aromatic ring bearing a sterically influential methyl group in the ortho position—offer a unique combination of properties that medicinal chemists can exploit to fine-tune the pharmacological profile of drug candidates.

This guide provides a comprehensive overview of the applications of 1-(2-Methylphenyl)ethanamine in medicinal chemistry. It is designed to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents. We will delve into the synthetic methodologies for both the racemic mixture and its enantiomerically pure forms, explore its incorporation into bioactive molecules, and provide detailed protocols that are foundational to its use in a research setting.

Core Principles: Synthesis and Chiral Resolution

The utility of 1-(2-Methylphenyl)ethanamine in drug discovery is fundamentally linked to the ability to synthesize it efficiently and to resolve its enantiomers, as the biological activity of chiral molecules often resides in a single enantiomer.

Synthesis of Racemic 1-(2-Methylphenyl)ethanamine

A common and effective method for the synthesis of racemic 1-(2-Methylphenyl)ethanamine is the reductive amination of 2'-methylacetophenone. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired amine.

G ketone 2'-Methylacetophenone imine Imine Intermediate ketone->imine + Ammonia/Ammonium Salt - H2O amine_source Ammonia or Ammonium Salt amine_source->imine racemic_product Racemic 1-(2-Methylphenyl)ethanamine imine->racemic_product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) reducing_agent->racemic_product

Caption: Reductive Amination Workflow for Racemic Synthesis.

Protocol 1: Reductive Amination of 2'-Methylacetophenone

Objective: To synthesize racemic 1-(2-Methylphenyl)ethanamine.

Materials:

  • 2'-Methylacetophenone

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[1]

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2'-methylacetophenone (1 equivalent) in methanol. Add ammonium acetate (3-5 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2 equivalents) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Stir for 1 hour.

  • Extraction (Acid-Base): Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and wash with dichloromethane to remove any unreacted ketone. Basify the aqueous layer with 1 M NaOH to a pH of ~10-12.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-(2-Methylphenyl)ethanamine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Chiral Resolution: Isolating the Enantiomers

The separation of the racemic mixture into its individual enantiomers is crucial for pharmacological studies.[2] The most common method for resolving chiral amines is through the formation of diastereomeric salts with a chiral acid.[2] Tartaric acid is a widely used and cost-effective resolving agent for this purpose.

G racemate Racemic Amine (R)- and (S)-1-(2-Methylphenyl)ethanamine diastereomers Diastereomeric Salts ((R)-Amine-(+)-Tartrate) ((S)-Amine-(+)-Tartrate) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomers separation Fractional Crystallization (based on differential solubility) diastereomers->separation salt_R Less Soluble Salt (e.g., (R)-Amine-(+)-Tartrate) separation->salt_R salt_S More Soluble Salt (in mother liquor) separation->salt_S liberation_R Liberation of Free Amine (Base Treatment) salt_R->liberation_R liberation_S Liberation of Free Amine (Base Treatment) salt_S->liberation_S enantiomer_R (R)-1-(2-Methylphenyl)ethanamine liberation_R->enantiomer_R enantiomer_S (S)-1-(2-Methylphenyl)ethanamine liberation_S->enantiomer_S

Caption: Chiral Resolution via Diastereomeric Salt Formation.

Protocol 2: Chiral Resolution using (+)-Tartaric Acid

Objective: To separate the enantiomers of 1-(2-Methylphenyl)ethanamine.

Materials:

  • Racemic 1-(2-Methylphenyl)ethanamine

  • (+)-Tartaric acid

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium hydroxide (NaOH), 2 M

  • Diethyl ether or Dichloromethane

  • Buchner funnel and filter paper, pH paper

Procedure:

  • Salt Formation: Dissolve racemic 1-(2-Methylphenyl)ethanamine (1 equivalent) in a minimal amount of warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in a minimal amount of warm methanol.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor, containing the more soluble diastereomeric salt, should be saved for the isolation of the other enantiomer.

  • Recrystallization (Optional): To improve the enantiomeric purity, the collected crystals can be recrystallized from a fresh portion of warm methanol.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add 2 M NaOH solution until the pH is strongly basic (pH > 12).

  • Extraction: Extract the liberated free amine with diethyl ether or dichloromethane (3 x 30 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield one of the enantiomerically enriched amines.

  • Isolation of the Other Enantiomer: The mother liquor from step 3 can be treated in a similar manner (basification and extraction) to recover the other enantiomer.

Characterization: The enantiomeric excess (ee) of the resolved amines should be determined using chiral HPLC or by NMR spectroscopy using a chiral shift reagent.

Applications in Medicinal Chemistry: A Scaffold for Diverse Biological Targets

The 1-(2-Methylphenyl)ethanamine moiety serves as a valuable building block in the design of ligands for a variety of biological targets, particularly within the central nervous system (CNS) and the cardiovascular system. The ortho-methyl group can provide conformational constraint and influence the binding orientation of the molecule within a receptor pocket, potentially leading to enhanced potency and selectivity.

While a specific blockbuster drug containing this exact scaffold has yet to emerge, numerous patent applications and research publications highlight its exploration in the development of novel therapeutic agents.

Central Nervous System (CNS) Agents

Phenethylamines are well-known to interact with various CNS receptors, including dopamine and serotonin receptors.[1][3] Derivatives of 1-(2-Methylphenyl)ethanamine have been investigated as modulators of these receptors, with potential applications in the treatment of psychiatric and neurological disorders.

  • Dopamine Receptor Modulators: The phenethylamine core is a key pharmacophore for dopamine receptor ligands.[4] By modifying the amine and the aromatic ring of 1-(2-Methylphenyl)ethanamine, researchers can develop compounds with tailored affinities and functional activities (agonist, antagonist, or partial agonist) at different dopamine receptor subtypes (D1-D5).[4] These compounds have potential applications in the treatment of conditions such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

  • Serotonin Receptor Modulators: The serotonin (5-HT) system is another major target for drugs acting on the CNS.[3] The 1-(2-Methylphenyl)ethanamine scaffold can be incorporated into molecules designed to interact with various 5-HT receptor subtypes. For example, derivatives have been explored as ligands for the 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors, which are implicated in anxiety, depression, and psychosis.[5][6]

Cardiovascular Agents

The phenethylamine structure is also present in a number of cardiovascular drugs. Derivatives of 1-(2-Methylphenyl)ethanamine have been explored for their potential to modulate cardiovascular function.

  • Adrenergic Receptor Ligands: The structural similarity of phenethylamines to endogenous catecholamines like adrenaline and noradrenaline makes them prime candidates for targeting adrenergic receptors.[1] Modifications of the 1-(2-Methylphenyl)ethanamine core can lead to compounds with selective activity at α- or β-adrenergic receptors, which could be useful in the management of hypertension, angina, and other cardiovascular conditions.

Table 1: Potential Therapeutic Applications of 1-(2-Methylphenyl)ethanamine Derivatives

Therapeutic AreaBiological Target(s)Potential Indication(s)
Central Nervous System Dopamine Receptors (D₁, D₂, etc.)Parkinson's Disease, Schizophrenia, ADHD
Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ, etc.)Depression, Anxiety Disorders, Psychosis
Cardiovascular System Adrenergic Receptors (α, β)Hypertension, Angina Pectoris

Future Perspectives

The utility of 1-(2-Methylphenyl)ethanamine in medicinal chemistry is far from exhausted. Its unique structural features provide a fertile ground for the design of novel ligands with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the structural requirements for ligand binding at various receptors continues to evolve, we can expect to see the continued application of this versatile chiral building block in the quest for new and improved medicines for a wide range of human diseases. The detailed synthetic and resolution protocols provided herein offer a solid foundation for researchers to embark on the exploration of this promising chemical entity.

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  • Srulevitch, D. B., & Lien, E. J. (1989). Design, Synthesis and SAR of Analgesics. Progress in Clinical and Biological Research, 291, 377–381.
  • Gante, J., & Grossmann, N. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860–865. [Link]

  • Kumar, A., et al. (2019). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 16(10), 1146–1157. [Link]

  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(2-Methylphenyl)ethanamine Hydrochloride

Welcome to the technical support center for the synthesis of 1-(2-Methylphenyl)ethanamine Hydrochloride (CAS No: 35106-87-7).[1] This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Methylphenyl)ethanamine Hydrochloride (CAS No: 35106-87-7).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important amine. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-(2-Methylphenyl)ethanamine?

A1: The most prevalent methods for synthesizing 1-(2-Methylphenyl)ethanamine involve the reductive amination of 2-methylacetophenone. Key approaches include:

  • Leuckart Reaction: This classical method utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[2][3] It's a one-pot reaction but often requires high temperatures (120-165 °C).[2]

  • Catalytic Reductive Amination: This involves the reaction of 2-methylacetophenone with ammonia in the presence of a reducing agent and often a catalyst. Common reducing agents include hydrogen with a metal catalyst (e.g., Pd/C, Raney Nickel) or hydride reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[4][5]

  • Oxime Reduction: This two-step route involves the formation of 2-methylacetophenone oxime, followed by its reduction to the desired amine.[6][7]

Q2: Why is my overall yield of 1-(2-Methylphenyl)ethanamine hydrochloride consistently low?

A2: Low yields can stem from several factors throughout the synthetic process. Common culprits include incomplete reaction, side product formation, and losses during workup and purification. A systematic approach to troubleshooting is essential.[8][9][10] Consider the following:

  • Purity of Starting Materials: Ensure the 2-methylacetophenone and other reagents are of high purity. Impurities can interfere with the reaction.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion.

  • Choice of Reducing Agent: The effectiveness of the reducing agent is critical. For instance, NaBH₃CN is often more selective for imines than NaBH₄, which can also reduce the starting ketone.[5]

  • Workup Procedure: Product can be lost during aqueous washes if the pH is not carefully controlled. The amine product is more soluble in the aqueous phase at acidic pH.

  • Purification: Losses can occur during distillation or recrystallization.

Q3: What are the expected side products in this synthesis, and how can I minimize them?

A3: Side product formation is a common cause of reduced yield and purity. Potential side products depend on the synthetic route:

  • Leuckart Reaction:

    • N-formyl derivative: The primary amine can react with formic acid to form an N-formyl amide. This can be hydrolyzed back to the amine with acid or base.[11][12]

    • Dimeric and trimeric species: Self-condensation of the starting ketone or imine intermediates can occur at high temperatures.

  • Reductive Amination (general):

    • Alcohol byproduct: Reduction of the starting ketone, 2-methylacetophenone, to 1-(2-methylphenyl)ethanol. This is more likely with less selective reducing agents like NaBH₄.[4]

    • Secondary amine formation: The primary amine product can react with another molecule of the ketone to form a secondary amine.

To minimize side products, carefully control reaction parameters and consider using more selective reagents where applicable.

Q4: How do I effectively purify the final 1-(2-Methylphenyl)ethanamine hydrochloride salt?

A4: Purification of the hydrochloride salt is crucial for obtaining a high-purity final product. Common methods include:

  • Recrystallization: This is a highly effective method. A common solvent system is isopropanol/diethyl ether or ethanol/water.[9] The crude hydrochloride salt is dissolved in a minimal amount of the hot solvent and allowed to cool slowly to induce crystallization.

  • Acid-Base Extraction: Before salt formation, the free amine can be purified by distillation. Subsequently, dissolving the purified amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubbling dry HCl gas through the solution or adding a solution of HCl in a solvent like isopropanol will precipitate the hydrochloride salt. The salt can then be collected by filtration and washed with a non-polar solvent.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Issue 1: Low or No Conversion of 2-Methylacetophenone
Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst/Reagents Use fresh, high-purity reagents. For catalytic hydrogenations, ensure the catalyst is not poisoned.Catalysts can lose activity over time or due to impurities. Reducing agents like NaBH₄ can decompose upon storage.
Insufficient Reaction Temperature Optimize the reaction temperature. Leuckart reactions often require temperatures above 120 °C.[2]Reductive amination reactions have an activation energy barrier that must be overcome for the reaction to proceed at a reasonable rate.
Presence of Water For reactions involving hydride reagents, ensure anhydrous conditions.Water can react with and quench hydride-based reducing agents, rendering them ineffective.
Incorrect pH For imine formation, a slightly acidic pH can be beneficial. However, strongly acidic conditions will protonate the amine, making it non-nucleophilic.[13]The formation of the imine intermediate is a key step and is often pH-dependent.
Issue 2: Formation of Significant Impurities
Potential Cause Troubleshooting Step Scientific Rationale
Over-reduction of Ketone Use a more selective reducing agent like NaBH₃CN, which is more reactive towards the iminium ion than the ketone.[5]The relative rates of ketone and imine reduction determine the product distribution.
Formation of N-formyl Amide (Leuckart) After the initial reaction, include a hydrolysis step with aqueous HCl or NaOH to convert the amide back to the amine.[14]The N-formyl derivative is an intermediate that can be hydrolyzed to the desired primary amine.
Secondary Amine Formation Use a large excess of the ammonia source.Le Châtelier's principle dictates that increasing the concentration of a reactant will drive the equilibrium towards the products, favoring the formation of the primary amine.
Issue 3: Difficulty in Isolating the Hydrochloride Salt
Potential Cause Troubleshooting Step Scientific Rationale
Product is Oiling Out, Not Crystallizing Ensure the free amine is sufficiently pure before salt formation. Try different solvent systems for recrystallization. Seeding with a small crystal of pure product can help induce crystallization.Impurities can disrupt the crystal lattice, preventing proper crystallization. The choice of solvent is critical for achieving the appropriate solubility difference between the hot and cold states.
Low Yield of Precipitated Salt Ensure complete precipitation by adding a sufficient amount of HCl. Cool the solution in an ice bath to decrease the solubility of the salt.The solubility of the hydrochloride salt is temperature-dependent. Lowering the temperature will maximize the amount of precipitated product.
Product is Hygroscopic Dry the final product under vacuum. Store in a desiccator over a drying agent.Amine hydrochloride salts can absorb moisture from the atmosphere, leading to a gummy or oily appearance.

Experimental Protocols

Protocol 1: Synthesis via Leuckart Reaction
  • In a round-bottom flask equipped with a reflux condenser, combine 2-methylacetophenone and a 2-3 molar excess of ammonium formate.

  • Heat the mixture to 160-165 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and add a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 1-2 hours to hydrolyze any N-formyl intermediate.

  • After cooling, extract the product with an organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by vacuum distillation.

  • Dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in isopropanol or bubble dry HCl gas through the solution until precipitation is complete.

  • Collect the 1-(2-Methylphenyl)ethanamine hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Synthesis via Oxime Formation and Reduction
  • Oxime Formation:

    • Dissolve hydroxylamine hydrochloride in water and add a solution of sodium hydroxide or sodium carbonate to liberate free hydroxylamine.

    • Add 2-methylacetophenone to the solution, often with a co-solvent like ethanol to ensure miscibility.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Isolate the crude 2-methylacetophenone oxime by filtration or extraction.[6]

  • Oxime Reduction:

    • Dissolve the crude oxime in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂ with Raney Nickel).

    • After the reaction is complete, filter off the catalyst or any remaining solids.

    • Work up the reaction mixture, typically involving basification and extraction of the free amine.

    • Proceed with hydrochloride salt formation as described in Protocol 1.

Visualization of Synthetic Pathways

Synthesis_of_1-(2-Methylphenyl)ethanamine Start 2-Methylacetophenone Leuckart Leuckart Reaction (Ammonium Formate, Heat) Start->Leuckart ReductiveAmination Reductive Amination (NH3, Reducing Agent) Start->ReductiveAmination OximeFormation Oxime Formation (NH2OH.HCl, Base) Start->OximeFormation Amine 1-(2-Methylphenyl)ethanamine (Free Base) Leuckart->Amine ReductiveAmination->Amine Oxime 2-Methylacetophenone Oxime OximeFormation->Oxime OximeReduction Reduction Oxime->OximeReduction OximeReduction->Amine SaltFormation HCl Salt Formation Amine->SaltFormation FinalProduct 1-(2-Methylphenyl)ethanamine Hydrochloride SaltFormation->FinalProduct

Caption: Synthetic routes to 1-(2-Methylphenyl)ethanamine Hydrochloride.

Troubleshooting Logic Flowchart

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Analyze Starting Materials (NMR, GC-MS) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK PurifySM Purify Starting Materials PurityOK->PurifySM No CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) PurityOK->CheckConditions Yes PurifySM->CheckPurity ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Optimize Reaction Parameters ConditionsOK->OptimizeConditions No AnalyzeCrude Analyze Crude Product (TLC, NMR) ConditionsOK->AnalyzeCrude Yes OptimizeConditions->CheckConditions SideProducts Significant Side Products? AnalyzeCrude->SideProducts ChangeMethod Modify Synthetic Route or Change Reagents SideProducts->ChangeMethod Yes CheckWorkup Review Workup & Purification (pH, Solvents, Technique) SideProducts->CheckWorkup No ChangeMethod->AnalyzeCrude WorkupOK Procedure Optimized? CheckWorkup->WorkupOK OptimizeWorkup Refine Isolation Protocol WorkupOK->OptimizeWorkup No Success Yield Improved WorkupOK->Success Yes OptimizeWorkup->CheckWorkup

Caption: A logical workflow for troubleshooting low product yield.

References

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Organic Syntheses. (2017). Transition-Metal-Free N-O Reduction of Oximes: A Modular Synthesis of Fluorinated Pyridines. Org. Lett. 19, 3743-3746. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. Semantic Scholar. Retrieved from [Link]

  • Scribd. (n.d.). Leuckart Reaction. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-(2-Methylphenyl)ethanamine Hydrochloride. Retrieved from [Link]

  • Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. PMC - NIH. Retrieved from [Link]

  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Journal of Life Sciences. ResearchGate. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. ResearchGate. Retrieved from [Link]

  • Bawa, R. A., & Al-Majidi, S. M. H. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Asian Journal of Nanoscience and Materials. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Retrieved from [Link]

  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Journal of Life Sciences. IDEAS/RePEc. Retrieved from [Link]

  • Google Patents. (n.d.). US20040147762A1 - Asymmetric reductive amination of ketones.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. YouTube. Retrieved from [Link]

  • De La Cruz, G., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Molecules. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PubChem. (n.d.). Methyl[1-(2-methylphenyl)ethyl]amine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Analytical Method Development and Validation Overview. Retrieved from [Link]

  • Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.
  • Google Patents. (n.d.). US20080194879A1 - Method for Producing an Ethylamine From Denatured Ethanol.
  • GOV.UK. (2025). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved from [Link]

  • Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. Retrieved from [Link]

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Optimization

Optimizing Chiral Separations with 1-(2-Methylphenyl)ethanamine Hydrochloride: A Technical Support Center

Welcome to the technical support center for optimizing chiral separations involving 1-(2-Methylphenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing chiral separations involving 1-(2-Methylphenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you overcome challenges in your chiral chromatography experiments.

The Role of 1-(2-Methylphenyl)ethanamine Hydrochloride in Chiral Separations

1-(2-Methylphenyl)ethanamine hydrochloride, a chiral amine, can be utilized in two primary ways in chiral separations:

  • As a Chiral Resolving Agent: For the separation of racemic acidic compounds, this chiral amine can be used to form diastereomeric salts that exhibit different physical properties, such as solubility, allowing for separation by techniques like crystallization.[1][2][3]

  • As a Chiral Mobile Phase Additive: In chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), it can be used as a basic additive to the mobile phase. In this role, it can improve peak shape and selectivity for the separation of acidic or other chiral compounds on a Chiral Stationary Phase (CSP).[4][5][6]

This guide will focus on its application as a mobile phase additive in chiral chromatography, addressing common issues encountered during method development and routine analysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, explaining the root causes and providing actionable solutions.

Problem 1: Poor or No Enantiomeric Resolution

You are injecting a racemic mixture, but the chromatogram shows a single peak or two poorly resolved peaks.

Potential Causes and Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The "three-point interaction model" is fundamental to chiral recognition, where a minimum of three simultaneous interactions between the analyte and the CSP are needed for separation.[7][8][9] Your chosen column may not provide the necessary specific interactions.

    • Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based, macrocyclic glycopeptide-based).[10][11] Polysaccharide-based CSPs are widely applicable for a broad range of chiral compounds.[10]

  • Inappropriate Mobile Phase Composition: The strength and composition of the mobile phase significantly impact selectivity.

    • Solution:

      • Vary the Organic Modifier: In normal-phase HPLC, alter the percentage of the alcohol (e.g., isopropanol, ethanol) in increments of 5%.[4] In reversed-phase HPLC, adjust the concentration of acetonitrile or methanol.[12]

      • Optimize Additive Concentration: The concentration of 1-(2-Methylphenyl)ethanamine hydrochloride is crucial. Start with a low concentration (e.g., 0.1%) and incrementally increase it. High concentrations are not always better and can sometimes reduce selectivity.[6][13]

  • Suboptimal Temperature: Temperature affects the thermodynamics of chiral recognition.[14][15]

    • Solution: Methodically vary the column temperature. Decreasing the temperature often enhances chiral selectivity, while increasing it can improve peak efficiency.[16] Test temperatures in 5°C increments (e.g., 15°C, 20°C, 25°C, 30°C).[4]

Experimental Workflow for Improving Resolution

G cluster_0 Troubleshooting Poor Resolution cluster_1 Mobile Phase Optimization start Poor or No Resolution csp_screen Screen Different CSPs (e.g., Polysaccharide-based) start->csp_screen Is CSP appropriate? mp_opt Optimize Mobile Phase csp_screen->mp_opt Select best CSP temp_opt Optimize Temperature mp_opt->temp_opt Fine-tune separation org_mod Vary Organic Modifier (% Alcohol or ACN/MeOH) mp_opt->org_mod success Baseline Resolution Achieved temp_opt->success add_conc Adjust Additive Conc. (0.1% - 0.5%) org_mod->add_conc

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Problem 2: Peak Tailing or Asymmetric Peaks

The peaks in your chromatogram are not symmetrical, showing a pronounced "tail," which affects integration and resolution.

Potential Causes and Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanols on the silica support of the CSP can cause undesirable interactions with basic analytes, leading to peak tailing.

    • Solution: 1-(2-Methylphenyl)ethanamine hydrochloride, being a basic additive, can help by competing with your analyte for these active sites.[4] Ensure its concentration is optimized (typically 0.1-0.5%).[6] For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid might be necessary.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the issue.[4]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained impurities from previous injections.

    • Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer.[17] For immobilized polysaccharide columns, solvents like THF or DMF may be used for washing.[17]

Problem 3: Irreproducible Retention Times and Resolution

You observe significant shifts in retention times and resolution between different runs or when using a new column.

Potential Causes and Solutions:

  • "Memory Effect" of Additives: Chiral additives can adsorb to the stationary phase, altering its properties over time.[18] This can lead to a "memory effect" where the column's performance is influenced by its history.[17][18]

    • Solution:

      • Thorough Equilibration: Always allow sufficient time for the column to equilibrate with the new mobile phase (at least 10-20 column volumes).[16]

      • Dedicated Columns: If possible, dedicate a column to methods using specific additives to avoid cross-contamination.

      • Column Washing: Implement a robust column washing protocol between different methods.

  • Mobile Phase Preparation Inconsistency: Small variations in mobile phase composition, especially the additive concentration, can lead to reproducibility issues.

    • Solution: Prepare mobile phases fresh and use precise measurements for all components. Ensure the mobile phase is well-mixed.

  • Temperature Fluctuations: Lack of precise temperature control can cause retention time shifts.

    • Solution: Use a column oven to maintain a constant and uniform temperature.[16]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of 1-(2-Methylphenyl)ethanamine hydrochloride to use as a mobile phase additive?

A1: The typical starting concentration for amine additives is around 0.1% (v/v) in the mobile phase.[6] The optimal concentration should be determined experimentally by varying it, usually within the range of 0.1% to 0.5%.[4][6] Higher concentrations do not always lead to better results and may sometimes decrease selectivity or cause other issues.

Q2: Can I use 1-(2-Methylphenyl)ethanamine hydrochloride with any type of chiral column?

A2: While it can be tested with various CSPs, its effectiveness will depend on the specific chiral recognition mechanism of the column and the nature of your analyte. It is commonly used with polysaccharide-based CSPs.[5][10] Always check the column manufacturer's guidelines for compatibility with amine additives.

Q3: My resolution is decreasing over time with a new column. What should I do?

A3: This could be due to column contamination or the "memory effect" of the additive.[17][18] First, try flushing the column with a strong solvent as recommended by the manufacturer to remove any strongly adsorbed compounds.[17] If performance is not restored, re-equilibrate the column for an extended period with the mobile phase containing the additive.[17]

Q4: How does temperature affect my chiral separation when using an amine additive?

A4: Temperature is a critical parameter in chiral separations. Generally:

  • Lowering the temperature increases the strength of the interactions responsible for chiral recognition, often leading to better resolution.[16]

  • Increasing the temperature can decrease viscosity and improve mass transfer, leading to sharper peaks and shorter run times, but may reduce selectivity.[14][15] In some rare cases, increasing the temperature can improve resolution or even reverse the enantiomer elution order.[14][19] Therefore, it is an important parameter to screen during method development.

Q5: What is the "three-point interaction model" and why is it important for my separation?

A5: The "three-point interaction model" is a conceptual framework explaining the basis of chiral recognition.[7][8] For a chiral stationary phase to differentiate between two enantiomers, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions) between the chiral selector and one of the enantiomers. The other enantiomer will not be able to establish all three of these interactions simultaneously in the same way, leading to a difference in binding energy and, consequently, separation.[8][9] Understanding this principle helps in selecting an appropriate CSP and mobile phase that will facilitate these interactions.

Experimental Protocols

Protocol 1: Screening for Optimal Mobile Phase Conditions

This protocol outlines a systematic approach to developing a chiral separation method using 1-(2-Methylphenyl)ethanamine hydrochloride as a mobile phase additive on a polysaccharide-based CSP.

Objective: To achieve baseline resolution (Rs > 1.5) of a racemic analyte.

Materials:

  • Chiral HPLC system with UV detector and column oven.

  • Polysaccharide-based chiral column (e.g., cellulose or amylose-based).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • 1-(2-Methylphenyl)ethanamine hydrochloride.

  • Racemic analyte.

Procedure:

  • Initial Column Equilibration: Equilibrate the column with 90:10 hexane/isopropanol for at least 30 minutes.

  • Prepare Mobile Phases:

    • Stock Additive Solution: Prepare a 1% solution of 1-(2-Methylphenyl)ethanamine hydrochloride in isopropanol.

    • Working Mobile Phases: Prepare a series of mobile phases with varying organic modifier and additive concentrations as outlined in the table below.

Mobile Phase IDHexane (%)Isopropanol (%)Additive Conc. (%)
MP-190100.1
MP-285150.1
MP-380200.1
MP-485150.2
MP-585150.3
  • Temperature Screening: Set the column oven temperature to 25°C.

  • Injection and Analysis:

    • Equilibrate the column with the first mobile phase (MP-1) for 20 column volumes.

    • Inject the racemic analyte.

    • Record the chromatogram and calculate the resolution (Rs).

    • Repeat for each mobile phase, ensuring proper equilibration between each change.

  • Temperature Optimization: Using the mobile phase that provided the best initial separation, repeat the analysis at different temperatures (e.g., 15°C and 35°C).

  • Data Evaluation: Compare the resolution, peak shape, and analysis time from all runs to determine the optimal conditions.

Logical Relationship Diagram for Method Development

G cluster_0 Chiral Method Development Strategy node_csp Select CSP Polysaccharide-based (Cellulose/Amylose) node_mp Mobile Phase Screening Vary % Organic Modifier Vary Additive Concentration node_csp->node_mp Step 1 node_temp Temperature Screening Test at 15°C, 25°C, 35°C node_mp->node_temp Step 2 node_opt node_opt node_temp->node_opt Step 3

Caption: A systematic approach to chiral method development.

References

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  • ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF. [Link]

  • ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. [Link]

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  • PubMed. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. [Link]

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  • Phenomenex. Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE. [Link]

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Troubleshooting

Technical Support Center: 1-(2-Methylphenyl)ethanamine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis and yield improvement of 1-(2-methylphenyl)ethanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield improvement of 1-(2-methylphenyl)ethanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and understand the underlying chemical principles. This document provides in-depth, experience-based answers to frequently encountered challenges in the synthesis of this important amine.

Section 1: Foundational Concepts & Reaction Planning

This section addresses the critical decisions made before starting the synthesis, focusing on the most common and effective route: the reductive amination of 2-methylacetophenone.

Q1: What are the primary synthetic routes to 1-(2-methylphenyl)ethanamine, and which is most recommended?

While several methods exist, the most prevalent and versatile approach is the reductive amination of 2-methylacetophenone.[1][2] This method involves two key steps: the formation of an imine intermediate from the ketone and an amine source, followed by the reduction of the imine to the target amine.[1][3]

Alternative methods like the Leuckart-Wallach reaction, which uses formic acid or its derivatives as both the reducing agent and nitrogen source, are also viable but often require high temperatures and can produce N-formylated byproducts that necessitate a separate hydrolysis step.[4][5][6] For general laboratory synthesis aiming for high purity and yield, direct reductive amination with a selective reducing agent is typically superior.[7]

Q2: How do I select the optimal reagents for the reductive amination of 2-methylacetophenone?

Your choice of reagents is the most critical factor influencing reaction success.

  • Ketone Starting Material: Begin with high-purity 2-methylacetophenone. Impurities in the starting material can interfere with the reaction and complicate purification.[8]

  • Amine Source: For the synthesis of a primary amine, ammonium salts like ammonium acetate or aqueous ammonia are commonly used. An excess of the amine source is often employed to drive the equilibrium towards imine formation.[9]

  • Reducing Agent: This is the most crucial choice. The ideal agent should selectively reduce the imine (or the protonated iminium ion) much faster than it reduces the starting ketone.[1][10] For this reason, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended.[1][3][10] It is milder and more selective than sodium borohydride (NaBH₄) and avoids the toxicity concerns associated with sodium cyanoborohydride (NaBH₃CN).[1][11]

Q3: What are the key practical differences between common reducing agents?

Understanding the nuances of each reducing agent is key to troubleshooting and optimization. The choice of agent dictates the reaction conditions, particularly pH and whether the reaction can be performed in a "one-pot" fashion.

Reducing AgentOptimal pHSelectivity (Imine vs. Ketone)Key Considerations
Sodium Triacetoxyborohydride (STAB) Weakly Acidic (pH 5-7)HighIdeal for one-pot reactions. The mild acidity catalyzes imine formation without significantly reducing the ketone.[3][10] Water sensitive.[1]
Sodium Cyanoborohydride (NaBH₃CN) Acidic (pH 3-6)HighVery effective, but highly toxic due to the potential release of HCN gas at lower pH. Use requires stringent safety protocols.[11]
Sodium Borohydride (NaBH₄) Neutral to Basic (pH 7-10)LowWill readily reduce the starting ketone to an alcohol byproduct.[12] Best used in a two-step process where the imine is pre-formed before the reductant is added.[9][13]
Catalytic Hydrogenation (H₂/Catalyst) VariesHighCan be very clean ("green") but may require specialized high-pressure equipment.[14][15] The catalyst (e.g., Pd/C, PtO₂) can be sensitive to poisoning by amines or sulfur-containing impurities.[15][16]

Section 2: Troubleshooting Guide for Low Reaction Yield

Low yield is the most common complaint. The following Q&A section is structured to help you diagnose and solve the root cause of this issue.

Troubleshooting_Yield cluster_diagnosis Initial Diagnosis (TLC/GC-MS Analysis) cluster_cause1 Root Cause Analysis cluster_solution Corrective Actions start Low Yield of 1-(2-Methylphenyl)ethanamine diagnosis1 High amount of unreacted 2-methylacetophenone start->diagnosis1 diagnosis2 Major byproduct is 1-(2-methylphenyl)ethanol start->diagnosis2 diagnosis3 Complex mixture/ Unidentified byproducts start->diagnosis3 cause1a Incomplete Imine Formation diagnosis1->cause1a cause1b Inactive Reducing Agent diagnosis1->cause1b cause2a Non-selective Reduction diagnosis2->cause2a cause3a Side Reactions/ Degradation diagnosis3->cause3a solution1a 1. Add catalytic acetic acid. 2. Use molecular sieves to remove H₂O. 3. Increase reaction time/temperature for imine formation. cause1a->solution1a solution1b 1. Use fresh, dry STAB. 2. Ensure anhydrous solvent. 3. Check reagent potency with a standard aldehyde. cause1b->solution1b solution2a 1. Switch to a more selective agent (STAB). 2. If using NaBH₄, pre-form imine first. 3. Control pH carefully. cause2a->solution2a solution3a 1. Control temperature. 2. Check for over-alkylation (use excess NH₃). 3. Re-evaluate solvent choice. cause3a->solution3a

Caption: Troubleshooting logic for low reaction yield.

Q1: My analysis shows a large amount of unreacted 2-methylacetophenone. What is the likely cause?

This is a classic problem that points to one of two issues: incomplete imine formation or an inactive reducing agent .

1. Incomplete Imine Formation: The reaction between a ketone and ammonia to form an imine is an equilibrium process that generates water.[2] If this equilibrium is not sufficiently shifted towards the imine, the reducing agent has nothing to react with.

  • The Causality: Ketones are less reactive than aldehydes, and the equilibrium for imine formation can be unfavorable.[17] Water produced during the reaction can also hydrolyze the imine back to the starting materials.

  • The Solution:

    • Catalytic Acid: Add a small amount of acetic acid (e.g., 0.1 equivalents) to catalyze the dehydration step.[10][13] This is especially important when using STAB, as the reaction environment should be weakly acidic.[3]

    • Water Removal: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it is formed, driving the equilibrium forward.[18]

    • Pre-formation: Allow the ketone and amine source to stir together for a period (e.g., 1-2 hours) before adding the reducing agent.[13] You can monitor the imine formation by TLC or NMR.[13]

2. Inactive Reducing Agent: Hydride reducing agents, especially STAB, are sensitive to moisture.[1][19]

  • The Causality: If the reagent has been improperly stored or the solvents are not anhydrous, the hydride will be quenched by water before it can reduce the imine.

  • The Solution:

    • Always use freshly opened or properly stored anhydrous STAB.

    • Use anhydrous reaction solvents (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred for STAB).[1][10]

    • If in doubt, test the potency of your reducing agent on a simple, reactive aldehyde like benzaldehyde to confirm its activity.[1]

Q2: The main byproduct in my reaction is 1-(2-methylphenyl)ethanol. How can I prevent this?

The formation of the corresponding alcohol is a clear sign that your reducing agent is reacting with the starting ketone instead of the imine intermediate.

  • The Causality: This occurs when the rate of ketone reduction is competitive with or faster than the rate of imine reduction.[10] This is a very common issue when using a less selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[12]

  • The Solution:

    • Switch to STAB: The primary solution is to use sodium triacetoxyborohydride (STAB). Its steric bulk and the electron-withdrawing acetoxy groups make it a much slower reducing agent for ketones compared to iminium ions.[3][10] This selectivity is the main reason it is the reagent of choice for one-pot reductive aminations.[1]

    • Two-Step Procedure: If you must use NaBH₄, you cannot perform the reaction in a single pot. First, form the imine by stirring 2-methylacetophenone with your amine source (and a dehydrating agent) in a suitable solvent like methanol. Once imine formation is complete (confirmed by TLC/NMR), cool the reaction in an ice bath and then slowly add the NaBH₄.[9][13]

Q3: I'm observing impurities that suggest over-alkylation. What causes this and how can it be stopped?

Over-alkylation occurs when the desired primary amine product reacts again with the starting ketone to form a secondary amine, which is then also reduced.

  • The Causality: The newly formed primary amine is nucleophilic and can compete with ammonia for the ketone, leading to a secondary imine and, ultimately, a secondary amine byproduct. This is more common when the concentration of the primary amine product becomes significant relative to the initial ammonia concentration.

  • The Solution:

    • Excess Amine Source: Use a large excess of the initial amine source (e.g., ammonium acetate, 5-10 equivalents). This ensures that the ketone is more likely to react with ammonia than with the product amine, minimizing the formation of the secondary amine byproduct.

    • Controlled Addition: In some cases, slow addition of the reducing agent can help maintain a low concentration of the primary amine product at any given time, reducing the chance for a second reaction.

Section 3: Product Isolation and Hydrochloride Salt Formation

A successful reaction is only half the battle. Proper workup and purification are essential for achieving a high yield of the final, stable hydrochloride salt.

Purification_Workflow start Reaction Mixture (Post-Quench) step1 Aqueous Workup: 1. Basify with NaOH (pH > 12) 2. Extract with organic solvent (e.g., EtOAc, DCM) start->step1 step2 Isolate Free Amine: 1. Combine organic layers 2. Dry over Na₂SO₄ 3. Concentrate in vacuo step1->step2 step3 Crude Free Amine (Oily Residue) step2->step3 step4 Salt Formation: 1. Dissolve amine in anhydrous solvent (e.g., Ether, IPA) 2. Add HCl solution (e.g., in Ether or Dioxane) dropwise with stirring step3->step4 step5 Precipitation/Crystallization: 1. Cool the mixture 2. Collect solid by filtration 3. Wash with cold, anhydrous solvent step4->step5 end Pure 1-(2-Methylphenyl)ethanamine HCl (White Crystalline Solid) step5->end

Caption: Workflow for isolation and salt formation.

Q1: What is the standard procedure for isolating the free amine from the reaction mixture?

After the reaction is complete, it must be "quenched" and worked up to isolate the basic amine product.

  • Quench: Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute base like 1M NaOH to quench any remaining reducing agent and acid catalyst.

  • Basify: Make the aqueous layer strongly basic (pH > 12) with a more concentrated base (e.g., 6M NaOH) to ensure the amine product is in its free base form (R-NH₂) and not the protonated ammonium form (R-NH₃⁺). The free base is soluble in organic solvents, while the salt is soluble in water.

  • Extract: Extract the aqueous layer multiple times (e.g., 3x) with an organic solvent like ethyl acetate, diethyl ether, or dichloromethane.

  • Dry and Concentrate: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free amine, which is typically an oil.

Q2: My hydrochloride salt is oily or refuses to crystallize. What can I do?

This is a common frustration that usually points to impurities or incorrect solvent choice.

  • The Causality: The presence of impurities (like the alcohol byproduct or residual solvent) can disrupt the crystal lattice, resulting in an oil. Using a solvent in which the hydrochloride salt is too soluble will also prevent precipitation.

  • The Solution:

    • Purity is Key: Ensure the starting free amine is as pure as possible. If necessary, purify the crude amine oil via column chromatography before salt formation.

    • Solvent Selection: The ideal solvent system is one where the free amine is soluble, but the hydrochloride salt is insoluble. Anhydrous diethyl ether is a classic choice. Isopropanol (IPA) or a mixture of IPA and ether can also be effective.

    • Anhydrous Conditions: Water is your enemy here. Ensure your free amine, solvents, and the HCl solution are all strictly anhydrous. Even trace amounts of water can lead to a sticky or oily product.

    • Procedure: Dissolve the free amine in a minimal amount of your chosen anhydrous solvent. Cool the solution in an ice bath. Slowly, with vigorous stirring, add a stoichiometric amount (1.0 equivalent) of an HCl solution (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). The product should precipitate as a white solid. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization or add a more non-polar co-solvent like hexane to crash out the product.

    • Purification: The collected solid should be washed with a cold, anhydrous solvent (like diethyl ether) to remove any surface impurities and then dried under high vacuum.

Section 4: Optimized Experimental Protocol

This section provides a reliable, step-by-step protocol for the synthesis and purification of 1-(2-methylphenyl)ethanamine hydrochloride based on the principles discussed above.

Protocol: One-Pot Reductive Amination using STAB
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methylacetophenone (1.0 eq), ammonium acetate (5.0 eq), and anhydrous dichloromethane (DCM, ~0.2 M concentration relative to the ketone).

  • Imine Formation: Add activated 4Å molecular sieves (approx. 1g per 10 mmol of ketone). Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring suspension. Note: The reaction may be mildly exothermic.

  • Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Filter off the molecular sieves.

    • Carefully quench the reaction by slowly adding a saturated solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine as an oil.

  • Salt Formation & Purification:

    • Dissolve the crude amine oil in a minimal amount of anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • With vigorous stirring, add 2.0 M HCl in diethyl ether (1.0 eq) dropwise. A white precipitate should form immediately.

    • Continue stirring at 0 °C for 30 minutes.

    • Collect the solid by vacuum filtration, washing the filter cake with cold, anhydrous diethyl ether.

    • Dry the white crystalline solid under high vacuum to a constant weight to yield the final product.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Available from: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]

  • Reddit. (2023). Reductive amination NaB(AcO)3. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. Available from: [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Available from: [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Wikipedia. Leuckart reaction. Available from: [Link]

  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. Available from: [Link]

  • Rhodium.ws. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Available from: [Link]

  • ResearchGate. (2018). Direct reductive amination of various acetophenone analogues with N-methylaniline. Available from: [Link]

  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. Hitchhiker's guide to reductive amination. Available from: [Link]

  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1550. Available from: [Link]

  • ResearchGate. Leuckart–Wallach Reaction. Available from: [Link]

  • Nie, H., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(11), 2412-2416. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]

  • Pelter, A., Rosser, R. M., & Mills, S. (1984). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of the Chemical Society, Perkin Transactions 1, 717-720. Available from: [Link]

  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Available from: [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available from: [Link]

Sources

Optimization

Technical Support Center: A Guide to Purification Techniques for Removing Synthesis Byproducts

Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and optimizing the purification of synthesized compounds. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and optimizing the purification of synthesized compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the daily challenges of isolating target molecules from complex reaction mixtures. Here, we move beyond simple protocols to explain the underlying principles and provide actionable solutions to common purification hurdles.

Our philosophy is grounded in building robust, self-validating purification strategies. By understanding the "why" behind each step, you can confidently adapt and troubleshoot your experimental workflows, ensuring the integrity and purity of your final compound.

Section 1: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a cornerstone of post-reaction work-ups, yet it can be fraught with challenges that impact yield and purity. This section addresses the most frequent issues encountered during LLE.

Frequently Asked Questions & Troubleshooting Guide

Q1: My extraction is forming a persistent emulsion that won't separate. What's happening and how can I fix it?

A1: Emulsion formation is a common headache in LLE, often occurring when surfactant-like molecules (e.g., phospholipids, fatty acids) are present, which can be common in samples from biological matrices.[1][2] These molecules have solubility in both the aqueous and organic phases, creating a stable mixture at the interface.[1]

Causality & Expert Insights: The vigorous shaking of a separatory funnel increases the surface area between the two immiscible phases, which, in the presence of emulsifying agents, can lead to the formation of a stable emulsion. The key is to facilitate the coalescence of the dispersed droplets.

Troubleshooting Protocol:

  • Prevention is Better than Cure: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[1]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to break the emulsion.

  • Filtration: Pass the emulsified layer through a plug of glass wool or Celite. This can help to physically disrupt the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the layers.

  • Solvent Modification: Adding a small amount of a different organic solvent with a higher density (if the organic layer is on top) or lower density (if the organic layer is on the bottom) can sometimes disrupt the emulsion.

Q2: I'm unsure which layer is the organic phase and which is the aqueous phase. How can I quickly determine this?

A2: Misidentifying layers is a simple mistake that can lead to the accidental disposal of your product. The identity of each layer is determined by its density relative to the other.

Troubleshooting Protocol:

  • The "Water Drop" Test: Add a few drops of water to the top of the separatory funnel. If the drops travel through the top layer and mix with the bottom layer, the bottom layer is aqueous. If they mix with the top layer, the top layer is aqueous.

  • Check Solvent Densities: Before you begin, consult a table of solvent densities. Most halogenated solvents (e.g., dichloromethane, chloroform) are denser than water and will form the bottom layer. Most non-halogenated organic solvents (e.g., diethyl ether, ethyl acetate, hexanes) are less dense than water and will form the top layer.

Q3: My compound has poor partitioning into the organic layer, resulting in low recovery. How can I improve the extraction efficiency?

A3: The partitioning of your compound is governed by its relative solubility in the two phases, which can be influenced by factors like pH and the choice of solvent.[2]

Expert Insights & Optimization Strategy:

  • pH Adjustment: For acidic or basic compounds, you can dramatically alter their partitioning behavior by adjusting the pH of the aqueous layer.[2]

    • For an acidic compound , adjust the pH of the aqueous layer to be at least two pH units below its pKa to ensure it is in its neutral, more organic-soluble form.[2]

    • For a basic compound , adjust the pH of the aqueous layer to be at least two pH units above its pKa to neutralize it.[2]

  • Solvent Selection: The principle of "like dissolves like" is paramount.

    • For polar analytes, choose an organic solvent with a higher polarity index to maximize recovery.[2] The LogP value of your analyte can be a good indicator of its hydrophobicity and help guide solvent selection.[2]

  • Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume. This is a direct consequence of the partition coefficient.

Workflow for Optimizing Extraction Efficiency

G start Low Recovery in LLE check_ph Is the compound ionizable? start->check_ph adjust_ph Adjust pH of aqueous layer (Acid: pH < pKa-2; Base: pH > pKa+2) check_ph->adjust_ph Yes check_solvent Is the solvent choice optimal? check_ph->check_solvent No adjust_ph->check_solvent select_solvent Select solvent based on analyte polarity (Consider LogP) check_solvent->select_solvent No multiple_extractions Perform multiple extractions with smaller solvent volumes check_solvent->multiple_extractions Yes select_solvent->multiple_extractions end_goal Improved Recovery multiple_extractions->end_goal

Caption: Decision workflow for troubleshooting low recovery in liquid-liquid extraction.

Section 2: Flash Column Chromatography

Flash column chromatography is a workhorse for purification, but success hinges on proper setup and execution. This section will help you navigate common pitfalls.

Frequently Asked Questions & Troubleshooting Guide

Q1: My compounds are not separating on the column, even though they have different Rf values on the TLC plate. What is going wrong?

A1: This is a classic chromatography problem that can arise from several sources, often related to the translation from TLC to column conditions.

Causality & Expert Insights: A common reason for poor separation is overloading the column. The amount of crude material should typically be 1-5% of the mass of the silica gel. Another possibility is that the compound is degrading on the silica gel.[3]

Troubleshooting Protocol:

  • Check for Compound Stability: Run a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot remains a single spot on the diagonal, your compound is likely stable. If a new spot appears, your compound is degrading on the silica.[3] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica.[3]

  • Proper Column Packing: Ensure your column is packed correctly to avoid channels and cracks. A poorly packed column will lead to band broadening and poor separation. Prepare a slurry of silica gel in your mobile phase and pour it into the column, allowing it to settle without air bubbles.

  • Solvent System Consistency: Double-check that the solvent system you are using for the column is identical to the one that gave good separation on the TLC plate.[3]

  • Sample Loading: Load your sample in a minimal amount of solvent, preferably the mobile phase. Using a strong solvent to dissolve the sample can cause the band to spread at the top of the column.

Q2: My compound is taking a very long time to elute, or it's not coming off the column at all. What should I do?

A2: This situation, where a compound is "stuck" on the column, usually indicates that the mobile phase is not polar enough to displace the compound from the stationary phase.

Troubleshooting Protocol:

  • Gradually Increase Solvent Polarity: Slowly increase the percentage of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate.

  • Check for Decomposition: As mentioned previously, your compound may have decomposed on the column.[3]

  • Verify Solvent Identity: Ensure you haven't accidentally used the wrong solvents when preparing your mobile phase.[3]

  • Consider a "Flush": If you are certain the desired compound is the only thing left on the column, you can try flushing with a very polar solvent (like 10% methanol in dichloromethane), but be aware that this will likely bring everything off the column. Caution: using more than 10% methanol in your eluent can dissolve the silica gel.[4]

Q3: The solvent flow rate is very slow, or the column has cracked. How can I prevent this?

A3: A cracked column bed or slow flow rate can ruin a separation. These issues are often caused by improper packing or changes in the mobile phase.

Causality & Expert Insights: Drastic changes in solvent polarity can cause the silica bed to swell or shrink, leading to cracks.[4] Adding dry silica to the column instead of a slurry can also result in poor packing and cracks.[4]

Troubleshooting Protocol:

  • Proper Packing Technique: Always pack your column using a slurry of silica gel in the initial mobile phase.

  • Avoid Sudden Polarity Changes: When running a gradient, increase the polarity of the mobile phase gradually.

  • Check for Clogs: Ensure the frit at the bottom of your column is not clogged with silica fines or precipitated sample.[5]

  • Apply Appropriate Pressure: For flash chromatography, use a gentle, consistent air pressure (typically 1-2 psi) to maintain a steady flow rate.[6] Too much pressure can cause problems.[7]

Flash Chromatography Troubleshooting Flowchart

G start Chromatography Problem no_sep Poor or No Separation start->no_sep no_elution Compound Not Eluting start->no_elution cracked Cracked Column / Slow Flow start->cracked check_stability check_stability no_sep->check_stability Check Compound Stability (2D TLC) check_packing check_packing no_sep->check_packing Review Column Packing check_loading check_loading no_sep->check_loading Optimize Sample Loading increase_polarity increase_polarity no_elution->increase_polarity Gradually Increase Solvent Polarity check_decomp check_decomp no_elution->check_decomp Consider Decomposition packing_technique packing_technique cracked->packing_technique Use Slurry Packing Method gradual_gradient gradual_gradient cracked->gradual_gradient Avoid Sudden Polarity Changes solution Resolution check_stability->solution check_packing->solution check_loading->solution increase_polarity->solution check_decomp->solution packing_technique->solution gradual_gradient->solution

Sources

Troubleshooting

addressing stability issues of 1-(2-Methylphenyl)ethanamine hydrochloride solutions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(2-Methylphenyl)ethanamine hydrochloride solutions. Here, we address common stability issues, provid...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(2-Methylphenyl)ethanamine hydrochloride solutions. Here, we address common stability issues, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure the integrity and success of your experiments. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the challenges of working with this compound.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your research.

Issue 1: My 1-(2-Methylphenyl)ethanamine hydrochloride solution has turned yellow/brown. What is causing this discoloration and how can I prevent it?

Answer:

Discoloration of aromatic amine solutions, such as 1-(2-Methylphenyl)ethanamine hydrochloride, is a common issue and is typically indicative of oxidative degradation.[1][2] The aromatic ring and the ethylamine side chain are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities. This process can lead to the formation of colored byproducts.

Root Cause Analysis and Prevention:

  • Oxidation: The primary cause is the oxidation of the amine. To mitigate this, it is crucial to minimize the solution's exposure to oxygen.

    • Prevention Protocol:

      • Solvent Degassing: Before preparing your solution, degas the solvent by sparging with an inert gas like nitrogen or argon for 15-20 minutes.

      • Inert Atmosphere: Prepare and store the solution under an inert atmosphere. Use of amber vials with septa and purging the headspace with nitrogen or argon before sealing is highly recommended.

      • Antioxidants: Consider the addition of a small amount of an antioxidant, such as sodium metabisulfite or butylated hydroxytoluene (BHT), to the formulation. However, compatibility and potential interference with your downstream applications must be evaluated.

  • Photodegradation: Exposure to light, especially UV light, can catalyze oxidative reactions.

    • Prevention Protocol:

      • Light Protection: Always store the solution in amber glass vials or wrap the container with aluminum foil to protect it from light.[3][4]

      • Work in a Hood with UV Filter: When handling the solution, work in a fume hood with the sash down and, if possible, under yellow light or with UV-filtered lighting.

Issue 2: I've observed a precipitate forming in my aqueous solution of 1-(2-Methylphenyl)ethanamine hydrochloride, especially after adjusting the pH. Why is this happening?

Answer:

Precipitation in your 1-(2-Methylphenyl)ethanamine hydrochloride solution is most likely due to a change in the solubility of the compound, which is highly dependent on the pH of the solution.[5][6] The hydrochloride salt is generally water-soluble. However, if the pH of the solution increases, the protonated amine (R-NH3+) can be deprotonated to the free base (R-NH2). This free base form is significantly less soluble in water and may precipitate out of solution.

Troubleshooting and Optimization:

  • pH Control: Maintaining an acidic pH is critical for keeping the compound in its soluble, protonated form.

    • Buffer Selection: Use a suitable buffer system to maintain a stable acidic pH. Citrate and acetate buffers are commonly used in pharmaceutical formulations and can be effective.[7] The choice of buffer and its concentration should be optimized for your specific application to avoid any potential interference.

  • Solvent System: If your experimental conditions require a less acidic or neutral pH, consider using a co-solvent system to improve the solubility of the free base. Mixtures of water with ethanol, methanol, or acetonitrile can be effective.

Issue 3: I am seeing a loss of potency or inconsistent results in my assays using a stock solution of 1-(2-Methylphenyl)ethanamine hydrochloride that was prepared a few weeks ago. What could be the cause?

Answer:

A loss of potency or inconsistent results over time points to the chemical degradation of your compound in solution. The primary degradation pathways for phenylethylamine derivatives are oxidation and, to a lesser extent, hydrolysis under extreme pH conditions.[7][8][9]

Investigative Workflow and Mitigation:

  • Forced Degradation Studies: To understand the degradation profile of your compound under your specific experimental conditions, it is highly recommended to perform forced degradation studies.[10][11][12][13][14] This involves subjecting the solution to stress conditions such as:

    • Acid and Base Hydrolysis: Treat the solution with dilute HCl and NaOH at elevated temperatures.

    • Oxidation: Expose the solution to a reagent like 3% hydrogen peroxide.

    • Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solution to UV and visible light.

  • Stability-Indicating HPLC Method: Develop and validate a stability-indicating HPLC method to separate the intact drug from its degradation products.[15][16][17][18] This will allow you to quantify the degradation over time and identify the primary degradation products.

  • Proper Storage: Based on the results of your stability assessment, establish optimal storage conditions.

    • Recommended Storage: For long-term stability, it is advisable to store stock solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles. The containers should be tightly sealed and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 1-(2-Methylphenyl)ethanamine hydrochloride?

A1: For most applications, sterile, deionized water is the recommended solvent. The hydrochloride salt is generally soluble in aqueous solutions. To enhance stability, consider using a buffered aqueous solution with a pH between 3 and 5. For applications requiring organic solvents, methanol and ethanol are suitable options.

Q2: How does pH affect the stability of 1-(2-Methylphenyl)ethanamine hydrochloride solutions?

A2: The pH of the solution is a critical factor influencing both the solubility and chemical stability of the compound.[5][7][19][20]

  • Acidic pH (3-5): In this range, the compound exists predominantly in its protonated, more water-soluble form. This condition generally favors stability by reducing the susceptibility to oxidative degradation of the free amine.

  • Neutral to Alkaline pH (>7): As the pH increases, the equilibrium shifts towards the less soluble free base, which can lead to precipitation. The free amine is also more susceptible to oxidation.

Q3: What are the likely degradation products of 1-(2-Methylphenyl)ethanamine hydrochloride?

A3: While specific degradation products for this compound are not extensively documented in the literature, based on the chemistry of similar phenylethylamine derivatives, the following are potential degradation pathways and products:[8][9][21]

  • Oxidative Deamination: The amine group can be oxidized to form the corresponding ketone, 1-(2-methylphenyl)ethanone.

  • Oxidation of the Ethyl Side Chain: The ethyl group can be oxidized to form corresponding aldehydes and carboxylic acids.

  • Aromatic Ring Oxidation: The aromatic ring can undergo hydroxylation.

Q4: How should I prepare and store my stock solutions to ensure maximum stability?

A4: To ensure the longevity and reliability of your 1-(2-Methylphenyl)ethanamine hydrochloride stock solutions, follow these best practices:

  • Use High-Purity Reagents: Start with high-purity 1-(2-Methylphenyl)ethanamine hydrochloride and use high-purity, degassed solvents.

  • Prepare Freshly: Whenever possible, prepare solutions fresh on the day of use.

  • Inert Conditions: If preparing stock solutions for storage, do so under an inert atmosphere (nitrogen or argon).

  • Protect from Light: Use amber vials or wrap clear vials in foil.

  • Optimal Storage Temperature: Store stock solutions at -20°C or -80°C.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and contamination.

Experimental Protocols

Protocol for Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing an HPLC method to assess the stability of 1-(2-Methylphenyl)ethanamine hydrochloride.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or 10 mM phosphate buffer in water.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Begin with a gradient elution to separate the parent compound from potential degradation products. A typical starting gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation and peak shape for the parent compound and any degradation products formed during forced degradation studies.

Data Presentation

ParameterRecommendationRationale
Storage Temperature -20°C or below for long-term storageMinimizes thermal degradation and slows down chemical reactions.
pH of Aqueous Solution 3 - 5Ensures the compound remains in its soluble, protonated form and reduces oxidative degradation.[7][20]
Solvent Degassed, high-purity water or buffered solutionRemoves dissolved oxygen to prevent oxidation.
Container Amber glass vialsProtects from light to prevent photodegradation.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.[1]

Visualizations

Troubleshooting Workflow for Solution Instability

G cluster_0 Observed Issue cluster_1 Potential Cause cluster_2 Solution Discoloration Discoloration (Yellow/Brown) Oxidation Oxidation/Photodegradation Discoloration->Oxidation Precipitation Precipitation pH_Shift pH Shift to Alkaline Precipitation->pH_Shift Loss_of_Potency Loss of Potency Chemical_Degradation Chemical Degradation Loss_of_Potency->Chemical_Degradation Inert_Atmosphere Use Inert Atmosphere & Protect from Light Oxidation->Inert_Atmosphere Control_pH Control pH with Buffer (Acidic) pH_Shift->Control_pH Proper_Storage Proper Storage (Low Temp, Aliquots) Chemical_Degradation->Proper_Storage

Caption: Troubleshooting workflow for stability issues.

References

  • Blaschke, E., & Hertel, J. (2021). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. PubMed. Available at: [Link]

  • Panoutsopoulos, G. I., & Beedham, C. (2005). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Phenethylamine. In Wikipedia. Available at: [Link]

  • Chen, Y., Hu, C., Hu, X., & Qu, J. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology. Available at: [Link]

  • Panoutsopoulos, G. I. (2005). Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde. ResearchGate. Available at: [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Available at: [Link]

  • Moore, D. E., & Sithipitaks, V. (1988). Photodegradation of amiloride in aqueous solution. PubMed. Available at: [Link]

  • Van De Velde, F., De Meulenaer, B., Van Renterghem, R., & Van der Meeren, P. (2018). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US3154583A - Stabilization of aromatic amines.
  • ResearchGate. (n.d.). TABLE 1 . Photodegradation of Amine Drugs in the Presence of Natural... Available at: [Link]

  • American Chemical Society. (2004). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US2927136A - Stabilization of aromatic amines.
  • National Center for Biotechnology Information. (n.d.). Phenethylamine. In PubChem. Available at: [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Google Patents. (n.d.). US3324011A - Stabilization of chloro-substituted aromatic amines during thermal stress.
  • ResearchGate. (n.d.). Photodegradation of amiloride in aqueous solution. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Environmental Photocatalytic Degradation of Antidepressants with Solar Radiation: Kinetics, Mineralization, and Toxicity. PubMed Central. Available at: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • Reddit. (2018). Ways of crashing out amines. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Methylphenyl)-2-(3-methylphenyl)ethanamine. In PubChem. Available at: [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • PDA Journal of Pharmaceutical Science and Technology. (2014). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Available at: [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]

  • YMER. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. Available at: [Link]

  • Inventi Journals. (n.d.). Development and Validation of Stability Indicating Rp-Hplc Method for Simultaneous Estimation of Mefenamic Acid and Dicyclomine. Available at: [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2024). An Overview of Degradation Strategies for Amitriptyline. PubMed Central. Available at: [Link]

Sources

Optimization

Technical Support Center: Forced Degradation Studies of 1-(2-methylphenyl)ethanamine Hydrochloride

This guide is designed for researchers, scientists, and drug development professionals conducting forced degradation studies on 1-(2-methylphenyl)ethanamine hydrochloride (CAS No: 35106-87-7).[1] It provides practical, i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals conducting forced degradation studies on 1-(2-methylphenyl)ethanamine hydrochloride (CAS No: 35106-87-7).[1] It provides practical, in-depth troubleshooting advice and answers to frequently asked questions to ensure the development of robust, stability-indicating analytical methods in line with regulatory expectations.

Introduction to Forced Degradation

Forced degradation, or stress testing, is a critical component of pharmaceutical development.[2] As mandated by the International Council for Harmonisation (ICH) guidelines Q1A and Q1B, these studies are designed to intentionally degrade the drug substance using conditions more severe than accelerated stability testing.[2][3] The primary objectives are:

  • To Identify Degradation Pathways: Understanding how the molecule breaks down helps in developing stable formulations.[2]

  • To Elucidate Degradant Structures: Characterizing the degradation products is essential for safety and regulatory filings.[2]

  • To Develop Stability-Indicating Methods: The core purpose is to develop and validate an analytical method (typically HPLC) that can accurately separate and quantify the active pharmaceutical ingredient (API) from all potential degradation products.[2][4]

  • To Understand the Intrinsic Stability: These studies reveal the inherent vulnerabilities of the drug molecule.[2][3]

1-(2-methylphenyl)ethanamine hydrochloride, a primary amine salt, possesses specific structural features—a primary amine group, a benzene ring with a methyl substituent, and a chiral center—that suggest potential susceptibility to hydrolysis, oxidation, and photolytic degradation. This guide will address the unique challenges associated with this molecule.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the setup and execution of forced degradation studies for 1-(2-methylphenyl)ethanamine hydrochloride.

Q1: What are the recommended starting stress conditions based on ICH guidelines?

A1: The goal is to achieve 5-20% degradation of the active substance.[5] Conditions should be selected on a case-by-case basis, but a typical starting point, aligned with ICH Q1A(R2), is outlined below.[4][6][7][8] It is crucial to run a control sample (unstressed) in parallel for each condition.

Stress Condition Recommended Starting Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80°CCleavage of potential impurities or side-chain reactions. The amine hydrochloride salt provides some initial stability.
Base Hydrolysis 0.1 M NaOH at 60-80°CThe free base form is more susceptible to degradation.[9]
Oxidation 3% H₂O₂ at room temperatureOxidation of the amine group to form N-oxides or other related impurities.[10] The benzylic position may also be susceptible.
Thermal Degradation Dry heat at 70-80°C (evaluate in solid state and solution)General decomposition.
Photostability ICH Q1B Option 2: Overall illumination of ≥1.2 million lux-hours and an integrated near UV energy of ≥200 watt-hours/square meter.[11][12][13][14]Photolytic cleavage or reactions involving the aromatic ring.

Q2: Why is a target degradation of 5-20% recommended?

A2: This range is considered optimal for method validation. Degradation below 5% may not be sufficient to produce and detect minor degradants, making it difficult to prove the method's specificity. Degradation above 20% can lead to secondary and tertiary degradation products, which may not be relevant to real-world stability and can unnecessarily complicate the degradation pathway analysis.[5]

Q3: What analytical technique is most suitable for analyzing the stressed samples?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard. A mass spectrometry (MS) detector (LC-MS) is highly advantageous for identifying the mass of unknown degradation products, which is crucial for structure elucidation.[15] Given the amine nature of the compound, peak tailing can be an issue, so method development should focus on achieving good peak shape.

Q4: How do I handle the mass balance assessment?

A4: Mass balance is a critical, though not explicitly detailed in ICH guidelines, part of a forced degradation study.[15] It is the process of accounting for all the drug substance after degradation. The sum of the assay value of the main peak and the impurities should ideally be between 95% and 105% of the initial, unstressed sample's value. A poor mass balance may indicate that some degradants are not being detected (e.g., they are non-UV active, volatile, or irreversibly adsorbed to the column).

Experimental Workflow & Troubleshooting Guides

This section provides detailed, step-by-step methodologies and troubleshooting for specific issues encountered during experiments.

General Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

FDS_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in diluent) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 70°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 70°C) Prep->Base Ox Oxidation (e.g., 3% H2O2, RT) Prep->Ox Thermal Thermal Stress (e.g., 80°C) Prep->Thermal Photo Photostability (ICH Q1B Conditions) Prep->Photo Control Prepare Control Sample (Unstressed) Neutralize Neutralize Acid/Base Samples Post-Stress Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Ox->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Inject Inject Samples into HPLC-UV/MS Dilute->Inject PeakPurity Assess Peak Purity (e.g., DAD) Inject->PeakPurity MassBal Calculate Mass Balance PeakPurity->MassBal Identify Identify Degradants (LC-MS) MassBal->Identify Validate Validate Stability- Indicating Method Identify->Validate

Caption: General workflow for forced degradation studies.

Troubleshooting Guide: Hydrolytic Degradation

Issue: No significant degradation is observed under acidic or basic conditions, even at 80°C for 24 hours.

  • Potential Cause 1: Insufficient Stress. The molecule may be intrinsically stable to hydrolysis. The hydrochloride salt form can stabilize the amine against certain reactions.

    • Solution: Increase the severity of the stress conditions incrementally. You can increase the acid/base concentration (e.g., to 1 M HCl or 1 M NaOH) or extend the exposure time (e.g., up to 7 days).[15] Always justify the conditions used; the goal is to find the degradation pathway, not to completely destroy the molecule.

  • Potential Cause 2: Poor Solubility. The drug substance may not be fully dissolved in the stress medium, reducing its exposure to the hydrolytic agent.

    • Solution: Ensure complete dissolution. You may need to add a small amount of a co-solvent (e.g., methanol or acetonitrile), but be mindful that the co-solvent itself could participate in reactions (e.g., trans-esterification if esters were present). Document the use of any co-solvent.

Issue: After neutralization of the base hydrolysis sample, the solution becomes cloudy or a precipitate forms.

  • Potential Cause: Precipitation of the Free Base. 1-(2-methylphenyl)ethanamine is a primary amine. When you neutralize the NaOH solution (e.g., with HCl), you lower the pH. The free base form of the amine may have low aqueous solubility and precipitate out as you approach its isoelectric point.

    • Solution: Before injection, add enough organic solvent (like acetonitrile or methanol, consistent with your mobile phase) to the neutralized sample to redissolve the precipitate. Ensure the final sample concentration is accurate. Alternatively, adjust the final pH to be well below the pKa of the amine to ensure it remains in its protonated, more soluble salt form.

Troubleshooting Guide: Oxidative Degradation

Issue: Degradation under oxidative stress (H₂O₂) is extremely rapid and exceeds 50% within a short time, making it difficult to study the pathway.

  • Potential Cause: High Susceptibility to Oxidation. Primary amines and benzylic positions can be highly reactive towards strong oxidants like hydrogen peroxide.[10]

    • Solution: Reduce the stressor concentration (e.g., from 3% to 0.3% H₂O₂), lower the temperature (e.g., conduct the study at 5°C), and/or significantly shorten the exposure time (check time points at 1, 2, 4, and 8 hours). The goal is to slow the reaction to achieve the target 5-20% degradation.

  • Potential Cause: Metal Ion Contamination. Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidative degradation, leading to unexpectedly rapid reactions.[16]

    • Solution: Use high-purity water and reagents. Consider conducting a study with a metal chelator (e.g., EDTA) to confirm if the degradation is metal-catalyzed. Some regulatory bodies, like ANVISA, specifically recommend testing with metal ions to assess susceptibility.[15]

Troubleshooting Guide: HPLC Analysis

The following decision tree provides a logical path for troubleshooting common HPLC issues when analyzing amine compounds.

HPLC_Troubleshooting StartNode Problem Observed in Chromatogram PeakTailing Severe Peak Tailing StartNode->PeakTailing PoorResolution Poor Resolution Between API and Degradant StartNode->PoorResolution DriftingBaseline Drifting or Noisy Baseline StartNode->DriftingBaseline ProblemNode ProblemNode CauseNode CauseNode SolutionNode SolutionNode Cause1 Cause1 PeakTailing->Cause1 Is mobile phase pH far from pKa? Cause3 Cause3 PoorResolution->Cause3 Isocratic or Gradient? Cause5 Cause5 DriftingBaseline->Cause5 Is the mobile phase properly prepared? Solution1 Cause: Secondary interactions with column silanols. Solution: Use a low-bleed, base-deactivated column. Add a competing amine like 0.1% TEA to the mobile phase. Increase buffer strength. Cause1->Solution1 No Solution2 Cause: Analyte is partially ionized. Solution: Adjust mobile phase pH to be >2 units away from the amine's pKa. Cause1->Solution2 Yes Solution3 Cause: Insufficient separation power. Solution: Modify organic modifier percentage. Switch to a shallower gradient elution. Try a different column chemistry (e.g., Phenyl-Hexyl). Cause3->Solution3 Isocratic Solution4 Cause: Gradient profile not optimized. Solution: Decrease the gradient slope (make it shallower). Introduce an initial isocratic hold to improve separation of early-eluting peaks. Cause3->Solution4 Gradient Solution5 Cause: Insufficient degassing, poor mixing, or contaminated solvents. Solution: Degas mobile phase using sonication or online degasser. Use high-purity (HPLC grade) solvents and freshly prepared buffers. Cause5->Solution5 No Solution6 Cause: System or detector issue. Solution: Check for leaks in the system. Ensure column is properly equilibrated. Check detector lamp energy. Cause5->Solution6 Yes

Caption: Troubleshooting decision tree for HPLC analysis.

Conclusion

Forced degradation studies of 1-(2-methylphenyl)ethanamine hydrochloride require a systematic approach that considers the specific chemical nature of the molecule. By anticipating potential degradation pathways such as oxidation of the primary amine and leveraging robust HPLC method development, researchers can successfully establish a validated, stability-indicating method. This guide serves as a foundational resource for troubleshooting common experimental and analytical challenges, ensuring the generation of high-quality data for regulatory submissions and formulation development.

References

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. (URL: [Link])[11][13]

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. (URL: [Link])[6][8]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (URL: [Link])[12]

  • ICH Quality Guidelines. (URL: [Link])[17]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (URL: [Link])[7]

  • A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences. (URL: [Link])[18]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. (URL: [Link])[14]

  • HPLC Troubleshooting Guide. Restek. (URL: [Link])[9]

  • Forced Degradation Studies. Tepnel Pharma Services Limited. (URL: [Link])[15]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals (Basel). (URL: [Link])[10]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (URL: [Link])[5]

  • Forced Degradation Studies. MedCrave. (URL: [Link])[3]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. (URL: [Link])[2]

  • 1-(2-Methylphenyl)ethanamine Hydrochloride. Lead Sciences. (URL: [Link])[1]

  • Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf. (URL: [Link])[19]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of 1-(2-Methylphenyl)ethanamine HCl

Welcome to the comprehensive technical support guide for identifying and characterizing impurities in 1-(2-Methylphenyl)ethanamine HCl. This resource is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for identifying and characterizing impurities in 1-(2-Methylphenyl)ethanamine HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity analysis, ensuring the quality, safety, and efficacy of this important pharmaceutical intermediate.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of 1-(2-Methylphenyl)ethanamine HCl.

Q1: What are the likely sources and types of impurities in 1-(2-Methylphenyl)ethanamine HCl?

A1: Impurities in 1-(2-Methylphenyl)ethanamine HCl can be broadly categorized into organic, inorganic, and residual solvents.[1][2][3]

  • Organic Impurities: These are the most common and can originate from various sources:

    • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.[1][3] For instance, in a typical synthesis involving reductive amination of 2-methylacetophenone, residual ketone could be a potential impurity.

    • By-products: Unwanted products formed from side reactions during the synthesis.

    • Degradation Products: These can form during manufacturing or storage due to factors like heat, light, or oxidation.[4] Aromatic amines are susceptible to oxidative degradation.[4]

    • Enantiomeric Impurities: As 1-(2-Methylphenyl)ethanamine is a chiral molecule, the presence of the undesired enantiomer is a critical impurity to monitor.[3]

  • Inorganic Impurities: These are often introduced during the manufacturing process and can include:

    • Reagents and Catalysts: Residual catalysts (e.g., palladium, platinum) or inorganic reagents.[1]

    • Heavy Metals: Contaminants from reactors or raw materials.[1]

    • Inorganic Salts: Formed during reaction work-up or salt formation.[1]

  • Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.[1][2]

Q2: Why is it crucial to identify and characterize these impurities?

A2: Impurity profiling is a critical aspect of drug development and manufacturing for several reasons:[2]

  • Patient Safety: Impurities can have their own pharmacological or toxicological effects, potentially harming the patient.[2][5]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent guidelines (e.g., ICH Q3A/B) that mandate the identification and control of impurities in active pharmaceutical ingredients (APIs) and drug products.[6][7][8]

  • Product Quality and Consistency: Controlling impurities ensures the batch-to-batch consistency of the final product, which is essential for predictable efficacy and safety.[]

  • Process Optimization: Understanding impurity formation helps in optimizing the synthetic process to minimize their generation.[]

Q3: What are the initial steps I should take if I detect an unknown peak in my chromatogram?

A3: The appearance of an unknown peak warrants a systematic investigation.

  • Verify System Suitability: Ensure your analytical method is performing as expected by checking system suitability parameters (e.g., resolution, tailing factor, repeatability).

  • Blank Injection: Analyze a blank (mobile phase or solvent) to rule out contamination from the solvent or the analytical system.

  • Placebo Analysis: If analyzing a formulated product, analyze a placebo to check for excipient interference.

  • Stress Studies: Perform forced degradation studies (acid, base, oxidation, heat, light) on a pure sample of 1-(2-Methylphenyl)ethanamine HCl. This can help to intentionally generate degradation products and see if any match the retention time of your unknown peak.

  • Mass Spectrometry (MS) Analysis: Couple your chromatographic method (HPLC or GC) with a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peak. This provides crucial information about its molecular weight.

II. Troubleshooting Guide

This guide provides solutions to specific issues you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor peak shape (tailing or fronting) for the main component and impurities. 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is too close to the pKa of the analyte. 3. Column Degradation: The stationary phase is deteriorating. 4. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase.1. Reduce Injection Volume/Concentration: Dilute the sample and reinject. This is a simple first step to rule out overload. 2. Adjust Mobile Phase pH: For a basic compound like an amine, ensure the mobile phase pH is at least 2 units below its pKa to ensure it is fully protonated and interacts predictably with a reverse-phase column. 3. Use a New Column: If the column is old or has been used with harsh conditions, replace it. 4. Add an Amine Modifier: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) or using a column specifically designed for basic compounds can block active silanol groups and improve peak shape.
Inconsistent retention times. 1. Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents. 2. Temperature Variations: The column temperature is not stable. 3. Column Equilibration Issues: The column is not sufficiently equilibrated before injection.1. Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing of mobile phase components. Degas the mobile phase to prevent bubble formation. 2. Use a Column Oven: A column oven provides a stable temperature environment, which is crucial for reproducible chromatography. 3. Increase Equilibration Time: Allow the mobile phase to run through the column for a longer period before starting the analysis to ensure a stable baseline and consistent retention.
Difficulty in separating a known impurity from the main peak. 1. Suboptimal Mobile Phase: The mobile phase does not provide enough selectivity. 2. Incorrect Column Chemistry: The stationary phase is not suitable for the separation.1. Modify Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol), change the pH, or alter the buffer concentration. A gradient elution method may be necessary to resolve closely eluting peaks. 2. Try a Different Column: If mobile phase optimization fails, switch to a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase with different end-capping).
Unable to detect the enantiomeric impurity. 1. Non-chiral Analytical Method: Standard HPLC or GC methods will not separate enantiomers.1. Use a Chiral Column: This is the most direct approach. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation.[10] 2. Chiral Derivatization: React the sample with a chiral derivatizing agent to form diastereomers. These can then be separated on a standard achiral column.

III. Experimental Protocols & Methodologies

A. HPLC-UV Method for General Impurity Profiling

This method is a starting point for the analysis of organic impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 1-(2-Methylphenyl)ethanamine HCl sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

B. GC-MS Method for Volatile Impurities and Structural Elucidation

Gas chromatography coupled with mass spectrometry is a powerful tool for identifying volatile impurities and providing structural information.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane to a concentration of 1 mg/mL. For the HCl salt, it may be necessary to neutralize with a base and extract the free amine into an organic solvent.

C. Chiral HPLC for Enantiomeric Purity

This method is essential for determining the enantiomeric excess of your sample.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A chiral column suitable for amines (e.g., a polysaccharide-based chiral stationary phase). The specific column and mobile phase will need to be screened and optimized.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol or isopropanol) and an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: Isocratic, typically 0.5-1.5 mL/min.

  • Column Temperature: Ambient or controlled.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

IV. Visualizations and Diagrams

Workflow for Impurity Identification

G cluster_0 Initial Analysis cluster_1 Peak Evaluation cluster_2 Characterization of Unknown cluster_3 Quantification & Reporting start Sample of 1-(2-Methylphenyl)ethanamine HCl hplc_uv HPLC-UV Analysis start->hplc_uv detect_peak Unknown Peak Detected? hplc_uv->detect_peak known_impurity Known Impurity detect_peak->known_impurity Yes, matches reference unknown_impurity Unknown Impurity detect_peak->unknown_impurity Yes, does not match no_peak No Unknown Peaks (Proceed to Routine QC) detect_peak->no_peak No lc_ms LC-MS Analysis unknown_impurity->lc_ms nmr NMR Spectroscopy lc_ms->nmr Obtain MW & Fragmentation ftir FTIR Spectroscopy nmr->ftir Obtain Structural Connectivity structure_elucidation Structure Elucidation ftir->structure_elucidation Obtain Functional Group Info quantify Quantify Impurity structure_elucidation->quantify report Report Findings quantify->report

Caption: Workflow for the identification and characterization of unknown impurities.

Decision Tree for Analytical Method Selection

G start What is the nature of the impurity of interest? organic Organic Impurity start->organic Process-related or degradation inorganic Inorganic Impurity start->inorganic Metals or salts residual_solvent Residual Solvent start->residual_solvent Volatile organic enantiomeric Enantiomeric Impurity start->enantiomeric Stereoisomer hplc_uv_ms HPLC-UV/MS organic->hplc_uv_ms icp_ms ICP-MS inorganic->icp_ms gc_hs Headspace GC residual_solvent->gc_hs chiral_hplc Chiral HPLC/GC enantiomeric->chiral_hplc

Caption: Decision tree for selecting the appropriate analytical technique.

V. References

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). Retrieved from

  • Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China - PMC - NIH. (n.d.). Retrieved from

  • (PDF) Impurities Characterization in Pharmaceuticals: A Review - ResearchGate. (2019). Retrieved from

  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). (n.d.). Retrieved from

  • Impurities Characterization in Pharmaceuticals: A Review - IJPPR. (2019). Retrieved from

  • 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride - Smolecule. (2023). Retrieved from

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Retrieved from

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved from

  • Guidance for Industry Q3A Impurities in New Drug Substances - FDA. (n.d.). Retrieved from

  • How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025). Retrieved from

  • The Complete Guide to Impurity Profiling in Small Molecule APIs - Pharmaffiliates. (2025). Retrieved from

  • Pharmaceutical Impurity Analysis Overview - Chemass. (n.d.). Retrieved from

  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.). Retrieved from

  • Impurity Profiling in APIs - BOC Sciences. (n.d.). Retrieved from

  • Chiral analysis - Wikipedia. (n.d.). Retrieved from

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Retrieved from

  • Chiral Analysis & Separation - BOC Sciences. (n.d.). Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting the Scale-Up of Phenethylamine Synthesis

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of phenethylamines and their derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of phenethylamines and their derivatives. The β-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a vast array of pharmacologically active compounds.[1] However, transitioning a synthetic route from the bench to a pilot plant or manufacturing scale introduces significant challenges related to reaction kinetics, thermodynamics, impurity formation, and safety.

This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the scale-up of phenethylamine synthesis. It is organized by common synthetic methodologies and overarching process challenges to provide direct, actionable insights.

Section 1: Troubleshooting Common Synthetic Routes

The choice of synthetic route is paramount and often dictates the specific challenges faced during scale-up. Here, we address frequent problems associated with the most common methods.

FAQ 1: Reductive Amination

Question: We are scaling up a reductive amination of a ketone with an amine to produce a secondary phenethylamine. Our lab-scale reaction (10g) gave an 85% yield, but the pilot batch (5kg) yield has dropped to 50%, and we are observing significant by-product formation, including the reduction of our starting ketone to an alcohol. What are the likely causes and how can we optimize the process?

Answer:

This is a classic scale-up problem where reaction conditions do not translate linearly. The drop in yield and formation of side products in reductive amination typically stem from a shift in the delicate balance between imine formation and reduction.[2][3]

Causality Behind the Issues:

  • Inefficient Water Removal: The initial condensation of the ketone and amine to form an imine (or enamine) is a reversible equilibrium reaction that produces water. On a small scale, incidental evaporation or the relative excess of reagents can drive this forward. In a large, enclosed reactor, the water produced can hydrolyze the imine intermediate back to the starting materials, slowing the overall reaction rate and giving the reducing agent more time to react with the starting ketone.

  • Kinetics of Reduction vs. Imine Formation: The desired pathway is the reduction of the imine. However, many common reducing agents (e.g., sodium borohydride) can also reduce the starting ketone to a secondary alcohol.[4] If imine formation is slow due to poor water removal or suboptimal pH, the competing reduction of the ketone becomes a major side reaction.

  • Thermal Management (Exotherms): Both imine formation and, particularly, the reduction step can be exothermic. Poor heat dissipation in a large reactor can lead to "hot spots," which can accelerate side reactions or cause degradation of starting materials, intermediates, or the final product.

  • Over-alkylation: In cases where ammonia or a primary amine is used to synthesize a primary or secondary amine, respectively, the product amine can be more nucleophilic than the starting amine. This can lead to the product reacting with another molecule of the ketone and being reduced, forming undesired tertiary or di-alkylated products.[5][6]

Troubleshooting and Optimization Protocol:

  • Prioritize Water Removal: This is the most critical factor.

    • Azeotropic Removal: If the solvent is suitable (e.g., toluene, heptane), equip the reactor with a Dean-Stark trap to physically remove water as it forms.

    • Chemical Sequestering: Add a drying agent that is compatible with the reaction conditions, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves. The amount needed will be stoichiometric to the water produced.

  • Select the Right Reducing Agent: For sensitive substrates where ketone reduction is a problem, switch to a milder, more selective reducing agent.

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is less reactive towards ketones and aldehydes but highly effective for reducing iminium ions. It also tolerates mildly acidic conditions which catalyze imine formation.

    • Catalytic Hydrogenation: This method is highly scalable and atom-efficient. However, it requires specialized high-pressure equipment and careful catalyst screening to avoid reduction of the aromatic ring or other functional groups. The presence of ammonia can help minimize the formation of secondary amines when synthesizing primary amines.[6]

  • Control Reagent Addition:

    • To mitigate exotherms, add the reducing agent portion-wise or via a syringe pump, carefully monitoring the internal temperature of the reactor.

    • To prevent over-alkylation, consider a "reverse addition" where the ketone is added slowly to a solution of the amine and reducing agent.

Troubleshooting Workflow: Low Yield in Reductive Amination

G start Low Yield / High Impurity in Scaled-Up Reductive Amination check_water Is water being actively removed? start->check_water check_sm_reduction Is starting ketone/aldehyde being reduced to alcohol? check_water->check_sm_reduction Yes implement_deanstark Implement Dean-Stark or add drying agent (e.g., MgSO4) check_water->implement_deanstark No check_overalkylation Are di-alkylated or tertiary amines observed? check_sm_reduction->check_overalkylation No switch_reductant Switch to selective reductant (e.g., NaBH(OAc)3) check_sm_reduction->switch_reductant Yes control_stoichiometry Use slow addition of limiting reagent / reverse addition check_overalkylation->control_stoichiometry Yes optimize_conditions Re-optimize pH, temperature, and reaction time check_overalkylation->optimize_conditions No implement_deanstark->optimize_conditions switch_reductant->optimize_conditions control_stoichiometry->optimize_conditions success Yield and Purity Improved optimize_conditions->success

Caption: Troubleshooting logic for low yield in reductive amination.

FAQ 2: Leuckart-Wallach Reaction

Question: We are using the Leuckart-Wallach reaction with ammonium formate and acetophenone to produce α-phenylethylamine. On a large scale, the reaction requires prolonged heating at very high temperatures (180-185°C), leading to significant thermal decomposition and a dark, tarry crude product that is difficult to purify. How can we improve this process?

Answer:

The Leuckart-Wallach reaction is a robust method for reductive amination but is notorious for its harsh conditions, which are a major drawback during scale-up.[7] The issues you're facing—thermal decomposition and difficult purification—are inherent to the classic procedure.[8]

Causality Behind the Issues:

  • High Activation Energy: The reaction mechanism requires high temperatures to facilitate the decomposition of ammonium formate (or formamide) and subsequent hydride transfer.[9]

  • Thermal Decomposition: Prolonged exposure of organic molecules, particularly amines and imines, to temperatures above 160°C inevitably leads to side reactions and polymerization, creating the tarry substances you observe.[8]

  • By-product Formation: The reaction proceeds via an N-formyl intermediate, which must be hydrolyzed in a separate step. Incomplete hydrolysis leaves a difficult-to-remove impurity. Furthermore, the high temperatures can promote various condensation side reactions.[10]

  • Poor Heat Transfer: On a large scale, achieving uniform heating is difficult. Hot spots near the reactor walls can dramatically increase the rate of decomposition, while cooler zones in the center may react too slowly.

Troubleshooting and Optimization Protocol:

  • Optimize Reagent Stoichiometry: The molar ratio of the formylating/reducing agent to the ketone is critical. A large excess of ammonium formate is often used to drive the reaction.[11][12] Experiment with ratios to find a balance between reaction rate and material cost/workup volume.

  • Consider Process Intensification Technologies:

    • Flow Chemistry: A continuous flow reactor offers superior heat transfer and precise temperature control, drastically reducing residence time at high temperatures from hours to minutes. This minimizes thermal degradation and improves safety.[13]

    • Microwave-Assisted Synthesis: Microwave heating can rapidly and uniformly bring the reaction mixture to the target temperature, often shortening reaction times significantly and improving yields.[8]

  • Improve Workup and Hydrolysis: The crude product is the N-formyl amide, which must be hydrolyzed.

    • Protocol: Acid Hydrolysis: After removing excess ammonium formate by washing with water, add concentrated hydrochloric acid to the crude formamide.[11][12] Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis to the amine hydrochloride salt. The completion of hydrolysis can be monitored by TLC or LC-MS.

  • Alternative: Catalytic Transfer Hydrogenation: For a milder alternative that achieves the same transformation, consider using formic acid or ammonium formate as a hydrogen source in the presence of a transition metal catalyst (e.g., Ru, Ir). These reactions often proceed at much lower temperatures (80-120°C).

Table 1: Comparison of Leuckart-Wallach Reaction Conditions

ParameterConventional BatchFlow Reactor / MicrowaveCatalytic Transfer Hydrogenation
Temperature 160 - 190°C180 - 220°C80 - 120°C
Reaction Time 3 - 12 hours5 - 30 minutes2 - 8 hours
Key Challenge Thermal Degradation, PurityEquipment Cost, CloggingCatalyst Cost & Screening
Scalability Poor to ModerateExcellentGood
Section 2: General Scale-Up Challenges & FAQs
FAQ 3: Purification and Isolation

Question: Our lab-scale synthesis of a phenethylamine derivative was purified using silica gel column chromatography. This is not economically or practically feasible for the 10kg of crude product we now have. What are the best scalable purification strategies?

Answer:

Moving away from preparative chromatography is a critical step in process development. The ideal scalable purification method is crystallization, as it can deliver high purity material with relatively low cost and operational complexity.

Scalable Purification Strategies:

  • Crystallization via Salt Formation: Most phenethylamines are oils or low-melting solids in their free-base form. Converting them to a salt with an appropriate acid often yields a stable, highly crystalline solid that can be purified by recrystallization.

    • Protocol: Salt Screening and Crystallization

      • Dissolve a small amount of the crude free-base amine in a suitable solvent (e.g., isopropanol, ethanol, acetone).

      • In parallel, screen different acids (e.g., hydrochloric acid, sulfuric acid, oxalic acid, tartaric acid) by adding them dropwise to the amine solution.

      • Identify the acid that forms a precipitate with good crystalline properties.

      • Scale up the chosen salt formation. Dissolve the crude product in a minimal amount of a hot solvent, filter hot to remove insoluble impurities, and allow the solution to cool slowly to induce crystallization.

      • Collect the crystals by filtration and wash with a small amount of cold solvent. This method is highly effective for removing non-basic impurities.[11][14]

  • Distillation: For thermally stable, liquid phenethylamines, vacuum distillation is a viable and highly scalable purification method.

    • Considerations: Perform a preliminary thermal stability study (e.g., using TGA or DSC) to ensure the compound does not decompose at the required distillation temperature. Use an efficient distillation column (e.g., Vigreux or packed column) to achieve good separation from impurities with close boiling points. The product should be distilled under reduced pressure to lower the boiling point and minimize thermal stress.[6][12]

  • Acid-Base Liquid-Liquid Extraction: This is a powerful workup technique to remove neutral or acidic impurities before the final purification step.

    • Protocol: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, MTBE). Wash the organic layer with an aqueous acid (e.g., 1M HCl). The basic phenethylamine product will move into the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer. Separate the layers. Basify the aqueous layer (e.g., with NaOH) to regenerate the free base, which can then be extracted back into a fresh organic solvent.[15]

Process Flow for Scalable Synthesis & Purification

G reactor 1. Scaled-Up Reaction (e.g., 50L Reactor) quench 2. Reaction Quench (e.g., Water Addition) reactor->quench extraction 3. Workup: Acid-Base Extraction (Removal of Neutral Impurities) quench->extraction solvent_swap 4. Solvent Swap for Crystallization extraction->solvent_swap crystallizer 5. Crystallization (Salt Formation & Cooling) solvent_swap->crystallizer filtration 6. Filtration & Washing (e.g., Nutsche Filter Dryer) crystallizer->filtration drying 7. Vacuum Drying filtration->drying final_product 8. Final API / Intermediate drying->final_product

Caption: Typical process flow for phenethylamine synthesis and purification.

FAQ 4: Process Safety

Question: What are the primary safety hazards to consider when scaling up a synthesis that involves strong acids, flammable solvents, and potential reaction exotherms?

Answer:

Process safety is the most critical consideration during scale-up. A reaction that is benign in a 1L flask can become a serious hazard in a 100L reactor due to the change in the surface-area-to-volume ratio, which dramatically reduces the efficiency of heat removal.

Key Hazard Categories and Mitigation Strategies:

  • Chemical Hazards:

    • Corrosivity: Phenethylamine syntheses often use strong acids (HCl) and bases (NaOH). Ensure the reactor and transfer lines are constructed from compatible materials (e.g., glass-lined steel, Hastelloy). All personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields.[16]

    • Toxicity: The final products and some intermediates can be biologically active and toxic.[[“]] Reagents like benzyl cyanide are highly toxic.[6] Handle these materials in closed systems or well-ventilated enclosures to minimize exposure.

    • Flammability: The use of organic solvents and, in some cases, hydrogen gas, presents a significant fire and explosion risk.[16] Ensure all equipment is properly grounded to prevent static discharge. Work in a well-ventilated area with no ignition sources and have appropriate fire suppression systems (e.g., CO₂, dry powder) readily available.

  • Thermal Hazards:

    • Runaway Reactions: The single greatest thermal risk is an uncontrolled exotherm. Before any scale-up, the reaction's thermal profile must be understood.

    • Mitigation Protocol:

      • Reaction Calorimetry: Use a reaction calorimeter (e.g., RC1) or Differential Scanning Calorimetry (DSC) on a small scale to measure the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).

      • Controlled Addition: Never mix all reagents at once. Add the most reactive reagent slowly and in a controlled manner, ensuring the cooling system of the reactor can handle the heat being generated.

      • Emergency Planning: Have a clear plan for managing a thermal runaway, which may include an emergency quenching agent or a reactor venting system.

Table 2: Hazard and Operability (HAZOP) Summary

HazardCauseConsequenceMitigation
Runaway Reaction Loss of cooling during exothermic reduction stepOver-pressurization of reactor, explosion, release of toxic materialsReaction calorimetry studies, controlled addition rate, emergency quench system
Fire/Explosion Static discharge during flammable solvent transferPersonnel injury, equipment damageGrounding and bonding of all equipment, use of inert atmosphere (N₂), proper ventilation
Corrosion Use of strong HCl for salt formation/hydrolysisReactor failure, loss of containmentMaterial compatibility check, regular equipment inspection
Personnel Exposure Leak during transfer of toxic raw materialAcute/chronic health effectsUse of closed-transfer systems, appropriate PPE, air quality monitoring
Section 3: Analytical Methods for Quality Control
FAQ 5: Analytical Characterization

Question: What is a standard suite of analytical tests to release a batch of a scaled-up phenethylamine product, ensuring identity, purity, and (if chiral) enantiomeric excess?

Answer:

A robust analytical package is essential to ensure the quality and consistency of your final product. A combination of chromatographic and spectroscopic techniques is required for full characterization.

Table 3: Recommended Analytical Methods for Phenethylamine Release

TechniquePurposeTypical Conditions & Notes
HPLC-UV Purity Assay & Impurity Profile: Quantifies the main component and detects impurities.Column: C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm).[18] Mobile Phase: Gradient of water/acetonitrile with 0.1% TFA or a phosphate buffer. Detection: UV at ~254 nm.[18] This is the primary method for determining purity (e.g., >99.5%).
LC-MS Impurity Identification: Provides mass information for unknown peaks observed in the HPLC-UV analysis.Coupled to the HPLC system. Allows for the tentative identification of by-products, degradants, or residual starting materials based on their mass-to-charge ratio.[19]
GC-MS Orthogonal Purity & Volatile Impurities: Confirms purity by a different separation mechanism and detects residual solvents.Column: Capillary column (e.g., DB-5ms). Injection: Split/splitless. Detection: Electron Ionization (EI) MS provides a fragmentation pattern that serves as a fingerprint for identification.[20]
Chiral HPLC Enantiomeric Purity (ee%): Quantifies the ratio of the two enantiomers for chiral phenethylamines.Requires a chiral stationary phase (CSP) column. Alternatively, the amine can be derivatized with a chiral agent (e.g., GITC) and separated on a standard C18 column.[21]
NMR (¹H, ¹³C) Identity Confirmation: Provides definitive structural confirmation.The chemical shifts, coupling constants, and integration of the proton and carbon spectra must be consistent with the proposed structure.
FTIR Identity Confirmation: Confirms the presence of key functional groups (e.g., N-H, aromatic C-H).Quick and simple identity check.
References
  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Wang, J., Zeng, S., Wang, D., & Hu, G. (2009). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. Se pu = Chinese journal of chromatography, 27(3), 376–378. Retrieved from [Link]

  • Ingersoll, A. W. (1937). α-Phenylethylamine. Organic Syntheses, 17, 80. DOI: 10.15227/orgsyn.017.0080. Retrieved from [Link]

  • Vogel, A. I. (n.d.). Synthesis and resolution of alpha-phenylethylamine. Retrieved from [Link]

  • Haskelberg, L. (1951). Preparation of phenethylamine compounds. U.S. Patent 2,567,906.
  • Noyes, W. A., & Marvel, C. S. (1921). d- AND l-α-PHENYLETHYLAMINE. Organic Syntheses, 1, 71. DOI: 10.15227/orgsyn.001.0071. Retrieved from [Link]

  • Zaragoza, F. (2022, May 11). Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. YouTube. Retrieved from [Link]

  • Lidin, S., et al. (2014). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]

  • Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1262-1268. DOI: 10.1021/acs.oprd.9b00123. Retrieved from [Link]

  • Shields, J. D., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(17), 7949–7956. DOI: 10.1021/jacs.0c02134. Retrieved from [Link]

  • Wang, Z. (2010). Improved method for the synthesis of substituted formylamines and substituted amines. Canadian Patent CA2695203A1.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Van Durme, F., et al. (1996). Identification of α-Phenylethylamine in Judicial Samples. Journal of Analytical Toxicology, 20(2), 115-120. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2013). Possible N-ethyl-2-phenylethylamine Synthesis Variations. Retrieved from [Link]

  • Quora. (2022). How to extract phenylethylamine. Retrieved from [Link]

  • Zaragoza, F. (2022, May 11). Preparation of Phenethylamines, Part 3: By C-N Bond Formation. YouTube. Retrieved from [Link]

  • Robinson, J. C., & Snyder, H. R. (1943). β-PHENYLETHYLAMINE. Organic Syntheses, 23, 71. DOI: 10.15227/orgsyn.023.0071. Retrieved from [Link]

  • Kaushik, N., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 121-140. Retrieved from [Link]

  • Murray, P. R. D., et al. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development, 21(9), 1423-1430. DOI: 10.1021/acs.oprd.7b00213. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Retrieved from [Link]

  • Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. Retrieved from [Link]

  • Ghini, A. A., & Varela, M. J. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 739. DOI: 10.3390/molecules21060739. Retrieved from [Link]

  • Consensus. (n.d.). What are the adverse effects of Phenethylamine (PEA)?. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • Irsfeld, M., & Spadafore, M. (2013). β-phenylethylamine, a small molecule with a large impact. WebmedCentral, 4(9), 4409. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Chiral Resolution of Primary Amines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chiral resolution of primary amines via diastereomeric salt crystallization.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chiral resolution of primary amines via diastereomeric salt crystallization. Here, we provide in-depth, field-proven insights into selecting the optimal solvent—a critical parameter that often determines the success or failure of a resolution.

The principle of this classical resolution technique is elegant yet sensitive: a racemic primary amine is reacted with an enantiomerically pure chiral acid (the resolving agent) to form a pair of diastereomeric salts.[1] Unlike enantiomers, which share identical physical properties, diastereomers exhibit different solubilities in a given solvent.[2] This solubility difference is the key to their separation by fractional crystallization.[3]

This guide is structured to help you navigate the complexities of solvent selection, moving from foundational principles to advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses the fundamental questions and core principles that underpin the selection of a solvent system for diastereomeric salt crystallization.

Q1: Why is solvent selection the most critical variable in chiral resolution?

A: The solvent is paramount because it directly governs the solubility difference between the two diastereomeric salts.[2] An ideal solvent system will dissolve both salts to a moderate extent at an elevated temperature but, upon cooling, will cause the preferential crystallization of the less soluble diastereomeric salt while keeping the more soluble one in the mother liquor. The goal is to maximize this solubility difference to achieve high yield and high enantiomeric excess (e.e.).[4] The solvent also influences crystal growth, size, and shape (habit), which are crucial for efficient filtration and purification.[2]

Q2: What are the ideal properties of a solvent for this application?

A: A well-chosen solvent should possess the following characteristics:

  • Differential Solubility: It must exhibit a significant difference in solubility for the two diastereomeric salts. This is the primary basis for the separation.[2]

  • Temperature-Dependent Solubility: The desired salt should be reasonably soluble at high temperatures but sparingly soluble at low temperatures to ensure a good recovery upon cooling.[5]

  • Inertness: The solvent must not react with the racemic amine, the chiral resolving agent, or the resulting salts.[5]

  • Low to Moderate Boiling Point: A boiling point below 100°C is often preferred as it allows for easy removal of the solvent from the isolated crystals.[5] However, the boiling point should be at least 10°C above the melting point of your salt to avoid "oiling out".[6]

  • Low Toxicity and Cost: For scalability and safety, the solvent should be inexpensive, readily available, and have a low toxicity profile.[5]

Q3: How do I begin the solvent selection process? Should I use a single solvent or a mixed system?

A: The selection process is often empirical, but a systematic screening is the most effective approach.[4][7]

  • Single Solvents: Start by screening a range of single solvents with varying polarities (e.g., alcohols like methanol or ethanol, esters like ethyl acetate, ketones like acetone, and hydrocarbons like toluene). Polar solvents are often a good starting point for the polar diastereomeric salts.[8]

  • Mixed Solvent Systems: If no single solvent provides adequate separation, a mixed solvent system (binary or even ternary) offers greater flexibility.[6] This typically involves a "solvent" in which the salts are soluble and an "anti-solvent" in which they are poorly soluble.[2] By carefully adjusting the ratio, you can fine-tune the solubility to the optimal point for crystallization. Common pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.[6][9]

Q4: Which chiral resolving agents are typically used for primary amines?

A: The choice of resolving agent is as critical as the solvent, as it dictates the properties of the diastereomeric salts being crystallized.[1] Commonly used chiral acids for resolving primary amines include:

  • Tartaric Acid and its derivatives (e.g., Dibenzoyltartaric acid): Widely used, cost-effective, and well-documented.[1][10]

  • Mandelic Acid: Often provides high enantiomeric excess in a single crystallization.[1]

  • Camphorsulfonic Acid: A strong acid that is particularly effective for resolving less basic amines.[1][11]

A screening of several resolving agents is often necessary to find the most effective one for a specific amine.[11]

Part 2: Troubleshooting Guide for Solvent-Related Issues

This section provides direct answers and actionable solutions to common problems encountered during the resolution process.

Problem 1: No crystals are forming, even after cooling and extended stirring.

Q: I've mixed my racemic amine and chiral acid in the chosen solvent, but the solution remains clear. What's wrong?

A: This is a common issue that points directly to problems with solubility and supersaturation.[2]

  • Cause A: Salts are too soluble. The diastereomeric salts may be highly soluble in the chosen solvent system, even at low temperatures.[2]

    • Solution 1: Increase Concentration. Carefully evaporate some of the solvent to increase the concentration of the salts, which may induce crystallization.[2]

    • Solution 2: Introduce an Anti-solvent. Slowly add a solvent in which the salts are known to be insoluble (e.g., hexane, heptane) until turbidity (cloudiness) appears. Then, heat the mixture until it becomes clear again and allow it to cool slowly. This technique effectively reduces the overall solubility.[2]

    • Solution 3: Change Solvent System. The solvent is simply too good. You must re-screen for a less-solubilizing solvent or solvent mixture.

  • Cause B: Nucleation is inhibited. The formation of the initial crystal nuclei is a high-energy step that can be hindered.

    • Solution 1: Induce Nucleation. Try scratching the inside of the flask with a glass rod below the solvent line. The microscopic glass fragments can act as nucleation sites.[4]

    • Solution 2: Seeding. If you have a small amount of the desired pure diastereomeric salt, add a single tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.[12]

    • Solution 3: Check Purity. Trace impurities in your starting materials can sometimes inhibit crystallization.[4] Consider an additional purification step for your racemic amine.

Problem 2: An oil has formed instead of a crystalline solid.

Q: My product has separated from the solution as a sticky liquid or oil ("oiling out"). How can I fix this?

A: "Oiling out" occurs when the diastereomeric salt separates from the solution at a temperature above its melting point or when the concentration is too high.[4]

  • Cause A: Crystallization temperature is too high.

    • Solution 1: Lower the Temperature. Use a slower cooling rate or a lower final temperature.[4]

  • Cause B: Concentration is too high.

    • Solution 2: Add More Solvent. Dilute the mixture by adding more of the primary solvent to lower the concentration before initiating cooling.[4]

  • Cause C: Inappropriate solvent polarity.

    • Solution 3: Change the Solvent. A less polar solvent might be more effective at promoting a stable crystal lattice over an amorphous oil.[4] Try switching from a highly polar solvent like methanol to something like isopropanol or ethyl acetate.

Problem 3: The crystallized salt has a low Diastereomeric or Enantiomeric Excess (d.e. / e.e.).

Q: I managed to get crystals, but after analysis (e.g., chiral HPLC), the enantiomeric excess is poor. How can I improve the selectivity?

A: Low enantiomeric excess means that the crystallization process did not effectively discriminate between the two diastereomeric salts.[7]

  • Cause A: The solvent system is not selective enough. The solubilities of the two diastereomers are too similar in the chosen solvent.

    • Solution 1: Conduct a Thorough Solvent Screen. This is the most crucial step. The goal is to find a solvent that maximizes the solubility difference.[4] A systematic screen of 8-12 solvents of varying polarity is highly recommended.

    • Solution 2: Optimize the Solvent Ratio. If using a mixed solvent system, systematically vary the ratio of the solvent to the anti-solvent to find the optimal composition for selectivity.

  • Cause B: Crystallization occurred too quickly (Kinetic vs. Thermodynamic Control). Rapid crystallization can trap the more soluble diastereomer in the crystal lattice of the less soluble one.

    • Solution 1: Slow Down the Cooling Rate. Slower cooling allows the system to remain closer to thermodynamic equilibrium, favoring the formation of the most stable (and often purest) crystals.[2]

    • Solution 2: Use a Digestion Step. Hold the crystalline slurry at a constant temperature (e.g., room temperature or 0 °C) for an extended period (several hours to overnight). This allows for a process where less-perfect crystals re-dissolve and re-precipitate, improving the overall purity.

  • Cause C: Co-precipitation. The undesired diastereomer is precipitating along with the desired one.

    • Solution: Change the Solvent System. This issue fundamentally comes back to the solvent's inability to adequately differentiate between the salts. A different solvent system is required.[4]

Part 3: Experimental Protocols & Data

Systematic Solvent Screening Workflow

A logical, systematic approach to screening is essential for efficiently identifying the optimal solvent system.

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// Edges A -> B; B -> C; C -> D [label="Path 1"]; C -> E [label="Path 2"]; C -> F [label="Path 3"]; D -> G; E -> H; F -> I; G -> L [label="Success"]; G -> K [label="Failure"]; H -> L; I -> L; K -> M; L -> J; }

Caption: General workflow for a systematic solvent screening experiment.
Protocol: Small-Scale Solvent Screening for Chiral Resolution

Objective: To efficiently screen multiple solvents to identify promising candidates for the chiral resolution of a primary amine.

Materials:

  • Racemic primary amine

  • Enantiomerically pure chiral resolving agent (e.g., L-Tartaric Acid)

  • A panel of candidate solvents (see Table 1)

  • Small (1-2 mL) glass vials with magnetic stir bars

  • Heating/stirring plate

Methodology:

  • Preparation: In separate vials, dissolve a known amount of the racemic amine (e.g., 100 mg) and the resolving agent (typically 0.5 to 1.0 molar equivalents) in 0.5 - 1.0 mL of each candidate solvent.[13]

  • Salt Formation: Combine the amine and acid solutions at room temperature or with gentle warming (e.g., 40-50 °C) and stir for 30 minutes.

  • Initial Observation: Record whether the solution is clear, if a precipitate forms immediately, or if an oil separates.

  • Crystallization Induction:

    • For clear solutions: Slowly cool the vial to room temperature, then transfer to an ice bath (0-5 °C). If no crystals form after 1-2 hours, try scratching the vial.

    • For immediate precipitates: Heat the vial until the solid dissolves completely. Then, follow the slow cooling procedure described above.

  • Isolation: If crystals form, collect them by vacuum filtration, washing with a small amount of the cold solvent.

  • Analysis:

    • Dry the crystals and determine the yield.

    • Liberate the free amine from the salt by dissolving the crystals in water and adding a base (e.g., 1M NaOH) until the solution is basic. Extract the amine with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer, and evaporate the solvent.[1]

    • Determine the enantiomeric excess (e.e.) of the recovered amine using an appropriate analytical method like chiral HPLC.[1]

Table 1: Properties of Common Solvents for Chiral Resolution
SolventBoiling Point (°C)[5]Polarity (Dielectric Constant, ε)[6]TypeTypical Use Case & Comments
Methanol6532.7ProticHighly polar; good for dissolving polar salts. Often used in mixed systems.
Ethanol7824.5ProticVery common, less volatile than methanol. Good for many amine salts.
Isopropanol (IPA)8219.9ProticLess polar than ethanol; can provide better selectivity.
Acetonitrile8237.5AproticPolar aprotic; can be effective when alcohols fail.
Acetone5620.7AproticGood solvent, but its low boiling point can make it tricky to handle.[5]
Ethyl Acetate (EtOAc)776.0AproticMedium polarity; excellent for a wide range of compounds.
Toluene1112.4AproticNon-polar; often used in mixed systems or for less polar salts. High boiling point.[5]
Heptane / Hexane98 / 69~2.0AproticNon-polar; primarily used as anti-solvents to induce precipitation.[9]
Water10080.1ProticHighly polar; used for very polar salts or as a component in mixed systems (e.g., with ethanol).[9]
Troubleshooting Logic Diagram

When faced with a failed or suboptimal resolution, a logical decision-making process is key to identifying and solving the root cause.

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// Tier 2 - Causes Cause_Soluble [label="Cause: System Too Soluble\nor Wrong Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cause_Yield [label="Cause: Desired Salt\nStill Soluble in Mother Liquor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cause_EE [label="Cause: Poor Selectivity\nor Co-Crystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Tier 3 - Solutions Sol_AntiSolvent [label="Action: Add Anti-Solvent\nor Evaporate Solvent", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_ChangeSolvent1 [label="Action: Screen for a\nLess-Polar Solvent", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_OptimizeTemp [label="Action: Lower Final Temp\nor Concentrate Solution", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_ChangeSolvent2 [label="Action: Re-Screen Solvents\nfor Max Solubility Difference", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_SlowCool [label="Action: Slow Cooling Rate\n& Add Digestion Step", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Outcome; Outcome -> NoSolid [label="No Crystals"]; Outcome -> LowYield [label="< 25% Yield"]; Outcome -> LowEE [label="< 90% e.e."];

NoSolid -> Cause_Soluble; LowYield -> Cause_Yield; LowEE -> Cause_EE;

Cause_Soluble -> Sol_AntiSolvent; Cause_Soluble -> Sol_ChangeSolvent1; Cause_Yield -> Sol_OptimizeTemp; Cause_EE -> Sol_ChangeSolvent2; Cause_EE -> Sol_SlowCool; }

Caption: Decision tree for troubleshooting common chiral resolution issues.
References
  • Chiral resolution. (2023, December 26). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved January 19, 2026, from [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

    • Crystallization. (n.d.). University of Toronto Scarborough. Retrieved January 19, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • 6.8 Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Chiral Resolution Screening. (n.d.). Onyx Scientific. Retrieved January 19, 2026, from [Link]

  • Which solvent is good for chiral resolution by tartaric acid? (2014, June 25). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]

  • (394e) Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). AIChE Proceedings. Retrieved January 19, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Receptor Affinities Among Phenethylamine Derivatives: A Guide for Researchers

The phenethylamine scaffold is a cornerstone in medicinal chemistry and neuropharmacology, forming the basis for numerous endogenous neurotransmitters, therapeutics, and research compounds.[1] Its structural simplicity b...

Author: BenchChem Technical Support Team. Date: January 2026

The phenethylamine scaffold is a cornerstone in medicinal chemistry and neuropharmacology, forming the basis for numerous endogenous neurotransmitters, therapeutics, and research compounds.[1] Its structural simplicity belies a vast therapeutic potential, unlocked by subtle chemical modifications that dramatically alter its interaction with biological targets.[1][2] This guide provides a comparative analysis of the receptor affinities of key phenethylamine derivatives, focusing on their interactions with monoamine transporters and the Trace Amine-Associated Receptor 1 (TAAR1). We will explore the critical structure-activity relationships (SAR) that govern receptor selectivity and provide detailed, field-proven experimental protocols for researchers to validate these interactions in their own laboratories.

The Key Molecular Targets: Gatekeepers of Monoaminergic Tone

The pharmacological effects of phenethylamine derivatives are primarily mediated by their interaction with two key classes of proteins that regulate monoamine neurotransmission:

  • Monoamine Transporters (MATs): These proteins—the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. Inhibition of these transporters increases the synaptic concentration of monoamines, leading to profound physiological and psychological effects.[3][4] Phenethylamines can act as both inhibitors and substrates (releasers) at these transporters.[4][5]

  • Trace Amine-Associated Receptor 1 (TAAR1): A G-protein coupled receptor (GPCR) that is a primary target for endogenous trace amines like β-phenethylamine.[6][7] Unlike classical monoamine receptors, TAAR1 is found largely on intracellular membranes within presynaptic terminals.[8] Its activation provides a powerful modulatory influence on monoaminergic systems, often opposing the activity of DAT.[9][10]

Structure-Activity Relationships: How Chemical Tweaks Dictate Biological Action

The affinity and selectivity of a phenethylamine derivative for its molecular targets are exquisitely sensitive to its chemical structure. Understanding these relationships is fundamental to designing novel compounds with desired pharmacological profiles.

  • α-Methylation: The addition of a methyl group to the alpha-carbon of the ethylamine side chain (e.g., amphetamine) significantly increases potency at DAT and NET compared to the parent compound, β-phenethylamine.[4] This modification also confers resistance to metabolism by monoamine oxidase (MAO), prolonging the compound's duration of action. Conversely, this α-methyl group can diminish binding affinity at other receptors, such as the 5-HT1A receptor.[11]

  • N-Alkylation: Adding alkyl groups to the terminal amine influences transporter selectivity. For instance, N-methylation of amphetamine to form methamphetamine enhances its lipid solubility and potency as a releaser at DAT and SERT.[6][7] Increasing the N-alkyl chain length can further augment relative potency at SERT.[4]

  • Ring Substitution: Modifications to the phenyl ring are a powerful determinant of receptor affinity. For example, adding a para-chloro group tends to increase potency at SERT.[4] The addition of methoxy groups, as seen in the 2C series of psychedelic phenethylamines, can dramatically increase affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C.[11]

  • β-Ketonation: The introduction of a ketone at the beta-carbon (as seen in cathinones) generally reduces potency at monoamine transporters compared to their non-ketone amphetamine counterparts.[4][5]

Comparative Receptor Affinity Data

The following table summarizes the inhibitory constants (Ki, in nM) for a selection of phenethylamine derivatives at human monoamine transporters and the rat TAAR1 receptor. Lower Ki values indicate higher binding affinity.

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)rTAAR1 (EC50, nM)
β-Phenethylamine ~1,500~3,500>10,000240[8]
d-Amphetamine 24.87.22,120110
d-Methamphetamine 12.324.51,140130
(±)-MDMA 34861249.1580

Data compiled from various sources for illustrative purposes. Absolute values may vary based on experimental conditions.

This data clearly illustrates the principles of SAR. The unsubstituted β-phenethylamine shows relatively weak affinity for MATs but is a potent agonist at TAAR1.[8] α-methylation (amphetamine) dramatically increases DAT and NET affinity.[4] Further N-methylation (methamphetamine) maintains high DAT/NET affinity. In contrast, ring substitution with a methylenedioxy group and N-methylation (MDMA) shifts the selectivity profile, conferring a marked preference for SERT.

Methodology Deep Dive: Quantifying Affinity and Function

To generate reliable and reproducible affinity data, rigorous and well-validated experimental protocols are essential. Here, we detail the methodologies for two cornerstone assays in phenethylamine pharmacology.

This assay determines the affinity of a test compound (the "competitor") by measuring its ability to displace a known radiolabeled ligand from its target receptor. It is the gold standard for quantifying binding affinity (Ki).[12][13]

Causality Behind Experimental Choices:

  • Choice of Radioligand: A high-affinity, selective radioligand for the target transporter is crucial for a good signal-to-noise ratio. [3H]-WIN 35,428 is commonly used for DAT, [3H]-Nisoxetine for NET, and [3H]-Citalopram for SERT.

  • Cell Source: HEK293 cells stably transfected with the human transporter of interest provide a clean, reproducible system, avoiding the complexity of native tissue preparations.

  • Non-Specific Binding: Defining non-specific binding is critical for accurate results. This is achieved by including a high concentration of a known, potent inhibitor (e.g., cocaine for DAT) to saturate all specific binding sites, revealing only the signal from the radioligand binding non-specifically to the membrane, filter, etc.

  • Equilibrium Conditions: The incubation time must be sufficient to allow the binding reaction to reach equilibrium. Failure to do so will result in inaccurate affinity calculations.[14]

Detailed Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the target transporter (hDAT, hNET, or hSERT) to ~90% confluency.

    • Harvest cells and homogenize in ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in fresh Assay Buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • Prepare serial dilutions of the test phenethylamine derivative in Assay Buffer.

    • In each well, add:

      • 50 µL of Assay Buffer (for Total Binding) or a saturating concentration of a non-specific binding definer (e.g., 10 µM cocaine for DAT).

      • 50 µL of the test compound at various concentrations (or buffer for Total and Non-Specific wells).

      • 50 µL of the radioligand at a fixed concentration (typically near its Kd value).

      • 50 µL of the cell membrane preparation (e.g., 10-20 µg protein).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[15]

  • Harvesting:

    • Pre-soak a 96-well glass fiber filter plate (e.g., GF/B) in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[15]

    • Rapidly terminate the binding reaction by filtering the contents of the assay plate through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[12][15]

    • Wash each well rapidly with ice-cold Assay Buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand.[15]

  • Counting:

    • Allow the filters to dry completely.

    • Add liquid scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G reagents reagents plate_setup plate_setup reagents->plate_setup Dispense incubation incubation plate_setup->incubation Start Reaction harvesting harvesting incubation->harvesting Terminate counting counting harvesting->counting calc_ic50 calc_ic50 counting->calc_ic50 calc_ki calc_ki calc_ic50->calc_ki

This functional assay measures the consequence of receptor activation. Since TAAR1 is a Gs-coupled GPCR, its activation by an agonist (like β-phenethylamine) leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[8][16] Measuring this cAMP accumulation is a direct readout of receptor agonism.[17][18]

Causality Behind Experimental Choices:

  • Assay Format: Homogeneous, non-radioactive formats like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescent-based systems (e.g., GloSensor) are preferred for their high sensitivity, simplicity, and suitability for high-throughput screening.[18][19]

  • Cell Line: A cell line with low endogenous GPCR expression (e.g., HEK293 or CHO) is transfected to express TAAR1. This ensures the observed cAMP signal is specifically from the activation of the receptor of interest.

  • Phosphodiesterase (PDE) Inhibition: Intracellular cAMP is rapidly degraded by PDEs. Including a PDE inhibitor like IBMX in the assay buffer prevents this degradation, amplifying the signal and increasing the assay window.

  • Positive Control: A known full agonist (often β-phenethylamine itself for TAAR1) is used as a reference to normalize the data and allow for the determination of relative efficacy (Emax) of test compounds.[8]

Detailed Protocol (using a LANCE Ultra cAMP HTRF kit as an example):

  • Cell Preparation:

    • Seed HEK293 cells stably expressing hTAAR1 into a 384-well white opaque plate and culture overnight.

    • On the day of the assay, remove the culture medium.

  • Agonist Stimulation:

    • Prepare serial dilutions of the test phenethylamine derivative in a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

    • Add the diluted compounds to the cells and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection:

    • Prepare the detection reagent mix as per the manufacturer's protocol. This mix contains a europium-labeled anti-cAMP antibody (donor) and a biotinylated cAMP analog tracer bound to a fluorescent acceptor (e.g., ULight™).[20]

    • Add the detection mix to each well. This step simultaneously lyses the cells and initiates the competitive immunoassay.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes in the dark to allow the detection reagents to reach equilibrium.

  • Plate Reading:

    • Read the plate using a plate reader capable of HTRF detection (measuring emission at two wavelengths, e.g., 665 nm and 620 nm).

  • Data Analysis:

    • The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is inversely proportional to the amount of cAMP produced in the cells.

    • Plot the HTRF ratio against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values for the test compound.

Key Signaling Pathways

Activation of TAAR1 by a phenethylamine agonist triggers a canonical Gs-protein signaling cascade.

G PEA Phenethylamine (Agonist) TAAR1 TAAR1 Receptor PEA->TAAR1 Binds G_protein Gs Protein (α, β, γ subunits) TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαs activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Responses (e.g., DAT Modulation) CREB->Response

This guide provides a framework for the comparative study of phenethylamine derivatives. By combining an understanding of structure-activity relationships with robust, validated experimental protocols, researchers can effectively characterize novel compounds and further elucidate the complex pharmacology of this important chemical class.

References

  • Hossain, M., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(5), 450-458. Available from: [Link]

  • Miller, G. M. (2011). The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and psychiatric disorders. Journal of Neurochemistry, 116(2), 164-176. Available from: [Link]

  • Cisneros, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 104. Available from: [Link]

  • Morales-García, J. A., et al. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. International Journal of Molecular Sciences, 25(5), 2999. Available from: [Link]

  • Gainetdinov, R. R., et al. (2002). Trace Amines and Their Receptors. Pharmacological Reviews, 54(4), 549-565. Available from: [Link]

  • Assay Development and Screening Technology Laboratory. (2012). Receptor Binding Assays for HTS and Drug Discovery. The Assay Guidance Manual. Available from: [Link]

  • Simmler, L. D., et al. (2014). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 87, 85-95. Available from: [Link]

  • Cisneros, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. Available from: [Link]

  • Rossi, M. A., et al. (2018). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. CNS Drugs, 32(9), 821-833. Available from: [Link]

  • EMD Millipore. (n.d.). Receptor Binding Assays. MilliporeSigma. Available from: [Link]

  • Espinoza, S., et al. (2018). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience, 12, 148. Available from: [Link]

  • Trinquet, E., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Cisbio. Available from: [Link]

  • Coccini, T., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 12(3), 431-441. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 957. Available from: [Link]

  • Baumann, M. H., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 15(1), 106-117. Available from: [Link]

  • Gainetdinov, R. R., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. International Journal of Molecular Sciences, 23(19), 11579. Available from: [Link]

  • Zhang, Y., et al. (2022). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. JoVE. Available from: [Link]

  • Narayanan, S., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.29.1-1.29.14. Available from: [Link]

Sources

Comparative

The Ortho-Tolyl Advantage: A Comparative Guide to the Structure-Activity Relationship of 1-(2-Methylphenyl)ethanamine Analogs

For researchers, medicinal chemists, and drug development professionals, the phenethylamine scaffold represents a foundational element in the design of neurologically active agents. Its structural simplicity belies a com...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the phenethylamine scaffold represents a foundational element in the design of neurologically active agents. Its structural simplicity belies a complex pharmacology that can be finely tuned through subtle chemical modifications. Within this vast chemical space, analogs of 1-(2-Methylphenyl)ethanamine, also known as ortho-methylphenethylamine, represent a compelling, albeit less explored, subclass. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, offering insights into how the strategic placement of a methyl group in the ortho position of the phenyl ring influences their interaction with key biological targets. By synthesizing established principles of phenethylamine pharmacology with available experimental data, this document serves as a predictive tool to guide the rational design of novel compounds with tailored pharmacological profiles.

The Significance of the Ortho-Methyl Group: A Departure from Convention

The majority of SAR studies on substituted phenethylamines have historically focused on para- and meta-substituted analogs. This is, in part, due to the well-documented enhancement of activity at serotonin and dopamine transporters with para-substituents.[1][2] The ortho position, however, introduces unique steric and electronic considerations that can dramatically alter receptor affinity, functional activity, and metabolic stability. The presence of the 2-methyl group can influence the preferred conformation of the ethylamine side chain, potentially pre-organizing the molecule for a more favorable interaction with the binding pockets of target proteins.

Deconstructing the Pharmacophore: Key Structural Elements and Their Impact

The pharmacological profile of 1-(2-Methylphenyl)ethanamine analogs can be systematically explored by considering modifications to three key structural regions:

  • The Aromatic Ring: Introduction of additional substituents.

  • The Ethylamine Side Chain: Modifications to the α- and β-carbons.

  • The Amino Group: Alkylation and substitution.

The following sections will delve into the known and predicted consequences of alterations within each of these domains, supported by comparative data where available.

Aromatic Ring Modifications: Fine-Tuning Receptor Selectivity

While the parent 1-(2-methylphenyl)ethanamine provides a unique starting point, further substitution on the phenyl ring can impart significant changes in receptor affinity and selectivity. The following table summarizes the predicted effects of various substituents based on established SAR principles for the broader phenethylamine class.[3][4]

Substituent at Positions 3, 4, 5, or 6Predicted Effect on Receptor AffinityRationale and Supporting Evidence
Halogens (F, Cl, Br) Increased affinity for serotonin transporters (SERT).[5]Halogen bonding interactions within the transporter binding site can enhance affinity. Para-halogenation is known to significantly increase SERT affinity in amphetamine analogs.
Methoxy (OCH₃) Variable effects; potential for increased 5-HT₂A receptor affinity.The position of the methoxy group is critical. In some phenethylamine series, methoxy groups, particularly at the 2 and 5 positions, are crucial for 5-HT₂A receptor agonism.[3]
Additional Methyl (CH₃) Generally well-tolerated; may slightly enhance affinity for monoamine transporters.Small alkyl groups are often accommodated within the binding pockets of monoamine transporters.
Trifluoromethyl (CF₃) Can enhance SERT selectivity.The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the aromatic ring, favoring interaction with SERT over other transporters.
Side Chain Modifications: Impact on Potency and Metabolism

Alterations to the ethylamine linker can have profound effects on the potency, duration of action, and metabolic fate of these analogs.

  • α-Methylation: The introduction of a methyl group on the carbon adjacent to the amino group (forming an amphetamine analog) is a common strategy to increase potency and metabolic stability by blocking metabolism by monoamine oxidase (MAO).[5] This modification is expected to increase the stimulant properties of the resulting compound.

  • β-Hydroxylation: The addition of a hydroxyl group to the carbon adjacent to the aromatic ring can enhance affinity for adrenergic receptors. This modification is a key feature of classic adrenergic agonists.

Amino Group Substitution: Modulating Functional Activity

Modification of the primary amine is a critical determinant of the functional activity of phenethylamine analogs.

  • N-Methylation: Generally, N-methylation of phenethylamines leads to a decrease in affinity for monoamine transporters compared to the primary amine.[6] However, it can also alter the functional profile, for instance, by reducing substrate-like activity (releaser) and increasing inhibitor-like activity.

  • N-Alkylation with Larger Groups: Increasing the size of the N-alkyl substituent typically reduces affinity for monoamine transporters.[7] However, specific substitutions, such as the N-benzyl group, can dramatically increase affinity and potency at 5-HT₂A receptors, leading to potent psychedelic compounds.[4]

Comparative Analysis of Receptor Binding Affinities

CompoundDAT (Kᵢ, nM)NET (Kᵢ, nM)SERT (Kᵢ, nM)
Phenethylamine>10,000>10,000>10,000
2-Methylphenethylamine (ortho-) Predicted: ModeratePredicted: ModeratePredicted: Moderate-High
3-Methylphenethylamine (meta-)Data not readily availableData not readily availableData not readily available
4-Methylphenethylamine (para-)Data not readily availableData not readily availableHigh Agonist Activity at TAAR1[8]
Amphetamine (α-methyl)42.2-68.5 (EC₅₀)[8]23.5-26.2 (EC₅₀)[8]28.3 (EC₅₀)[8]

Note: The data for 2-Methylphenethylamine is predicted based on general SAR trends, as directly comparable Kᵢ values were not found in the initial search. The table highlights the need for further experimental characterization of this specific analog.

Experimental Protocols

To facilitate further research and validation of the predicted SAR, detailed protocols for the synthesis of a representative analog and for conducting in vitro receptor binding assays are provided below.

Synthesis of 1-(2-Methyl-4-chlorophenyl)ethanamine

This protocol describes a potential synthetic route to an ortho-tolyl analog with an additional chloro-substituent, a modification predicted to enhance SERT affinity.

Workflow for the Synthesis of 1-(2-Methyl-4-chlorophenyl)ethanamine

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination 3-Chlorotoluene 3-Chlorotoluene Acylation_Product 1-(4-Chloro-2-methylphenyl)ethan-1-one 3-Chlorotoluene->Acylation_Product 1. Acetyl_chloride Acetyl chloride Acetyl_chloride->Acylation_Product 2. AlCl3 AlCl₃ AlCl3->Acylation_Product Catalyst Ketone 1-(4-Chloro-2-methylphenyl)ethan-1-one Acylation_Product->Ketone Final_Product 1-(2-Methyl-4-chlorophenyl)ethanamine Ketone->Final_Product 1. Ammonia Ammonia Ammonia->Final_Product 2. Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Final_Product Catalyst

Caption: Synthetic scheme for 1-(2-Methyl-4-chlorophenyl)ethanamine.

Step-by-Step Methodology:

  • Friedel-Crafts Acylation:

    • To a solution of 3-chlorotoluene in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (AlCl₃) portion-wise.

    • Slowly add acetyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by carefully adding it to ice-water.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting ketone, 1-(4-chloro-2-methylphenyl)ethan-1-one, by column chromatography.

  • Reductive Amination:

    • Dissolve the purified ketone in a suitable solvent (e.g., methanol) and add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture with HCl and then basify with a strong base (e.g., NaOH) to pH > 12.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-methyl-4-chlorophenyl)ethanamine.

In Vitro Receptor Binding Assay Protocol

This protocol outlines a general procedure for determining the binding affinity of synthesized analogs at monoamine transporters using a competitive radioligand binding assay.

Workflow for In Vitro Receptor Binding Assay

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation and Detection cluster_3 Data Analysis Membrane_Prep Prepare cell membranes expressing the target transporter Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Ligand_Prep Prepare solutions of radioligand and test compounds Ligand_Prep->Incubate Filter Separate bound and free radioligand by rapid filtration Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Quantify bound radioactivity using a scintillation counter Wash->Count Analysis Calculate Ki values from competition binding curves Count->Analysis

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Utilize cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

    • Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, a known concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known inhibitor).

    • Initiate the binding reaction by adding the prepared cell membranes.

  • Incubation and Filtration:

    • Incubate the plates at a specific temperature for a defined period to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the amount of bound radioactivity using a liquid scintillation counter.

    • Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and then determine the Kᵢ value using the Cheng-Prusoff equation.

Future Directions and Unanswered Questions

The SAR of 1-(2-methylphenyl)ethanamine analogs is a promising area for further investigation. Key unanswered questions that warrant exploration include:

  • Quantitative Data for a Homologous Series: The systematic synthesis and pharmacological evaluation of a series of ortho-tolyl-ethanamine analogs with varied substituents at the 3, 4, 5, and 6 positions would provide invaluable data for building robust QSAR models.

  • Functional Activity Profiling: Beyond receptor binding, characterizing the functional activity (i.e., substrate/releaser vs. inhibitor/blocker) of these analogs at monoamine transporters is crucial for predicting their in vivo effects.

  • In Vivo Studies: Preclinical in vivo studies are necessary to assess the pharmacokinetic and pharmacodynamic properties of promising analogs, including their behavioral effects.[9]

  • Chirality: The influence of stereochemistry at the α-carbon (for amphetamine analogs) on receptor affinity and functional activity should be investigated by resolving and testing individual enantiomers.

Conclusion

This guide has provided a comprehensive overview of the structure-activity relationship of 1-(2-methylphenyl)ethanamine analogs, synthesizing known principles of phenethylamine pharmacology to create a predictive framework for the design of novel compounds. The ortho-methyl group introduces unique steric and electronic features that can be leveraged to develop compounds with distinct pharmacological profiles. By systematically exploring modifications to the aromatic ring, ethylamine side chain, and amino group, researchers can fine-tune receptor affinity, selectivity, and functional activity. The provided experimental protocols offer a starting point for the synthesis and evaluation of new analogs, paving the way for the discovery of novel chemical entities with therapeutic potential. Further focused research on this specific subclass of phenethylamines is warranted to fully elucidate their SAR and unlock their potential in neuroscience and drug discovery.

References

  • Wang, Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]

  • Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 22. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 567-577. [Link]

  • Kim, J. H., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(5), 469-476. [Link]

  • US Patent US3812173A, Ortho-phenylenediamine derivatives.
  • Lee, H., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(5), 469–476. [Link]

  • Reissig, C. J., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4419-4430. [Link]

  • Katz, J. L., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-3398. [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(10), PL231-PL239. [Link]

  • Newman, A. H., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 589-601. [Link]

  • Kulkarni, S. S., & Newman, A. H. (2014). Discovery and Development of Monoamine Transporter Ligands. Topics in Medicinal Chemistry, 1-38. [Link]

  • Wisconsin Alumni Research Foundation. (2018).
  • Wang, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176–182. [Link]

  • Kim, J. H., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Korea Science. [Link]

  • Ibañez, D., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(8), 2147. [Link]

  • Szałabska, K., et al. (2022). Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells. Molecules, 27(19), 6527. [Link]

  • Andersen, J., et al. (2019). Monoamine transporter substrate structure-activity relationships. ResearchGate. [Link]

  • US Patent US6376681B1, Synthesis of compounds useful in the manufacture of ketorolac.
  • WO Patent WO2007150011A2, Prolyl hydroxylase inhibitors.
  • An, D., et al. (2023). In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs. ACS Chemical Neuroscience, 14(1), 127-137. [Link]

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Validation

A Comparative Guide to the Biological Activity of (R)- and (S)-1-(2-Methylphenyl)ethanamine Enantiomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmacologically active small molecules, the principle of chirality often dictates biological function. Enantiomers, non-superimposable...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacologically active small molecules, the principle of chirality often dictates biological function. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different potencies, efficacies, and even entirely distinct pharmacological profiles. This guide provides a comprehensive comparison of the potential biological activities of the (R)- and (S)-enantiomers of 1-(2-Methylphenyl)ethanamine, a substituted phenethylamine. While direct comparative data for this specific pair of enantiomers is not extensively published, this document synthesizes information from structurally related compounds to infer likely biological targets and stereoselective differences. Furthermore, we provide detailed experimental protocols to enable researchers to empirically determine and compare the biological activities of these enantiomers.

The Significance of Chirality in Phenethylamines

The phenethylamine scaffold is a cornerstone of many endogenous neurotransmitters and synthetic psychoactive compounds, interacting with a range of biological targets including monoamine transporters and G-protein coupled receptors.[1] The introduction of a chiral center, as in 1-(2-Methylphenyl)ethanamine, can lead to stereoselective interactions with these targets. For instance, the enantiomers of amphetamine, a structurally related compound, display differential potency at the dopamine transporter (DAT).[2] Such stereoselectivity arises from the three-dimensional arrangement of atoms in the chiral molecule, which dictates how it fits into the binding pocket of a protein.

Postulated Biological Targets and Potential for Stereoselectivity

Based on the broader phenethylamine class, the (R)- and (S)-enantiomers of 1-(2-Methylphenyl)ethanamine are likely to interact with the following key biological targets:

  • Monoamine Transporters (DAT, NET, SERT): Phenethylamines are well-known inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3] It is highly probable that both enantiomers of 1-(2-Methylphenyl)ethanamine will exhibit some level of inhibition at these transporters. Stereoselectivity is often observed in the interaction of chiral phenethylamines with monoamine transporters.[2] For example, one enantiomer may exhibit a higher affinity or potency for a specific transporter compared to its counterpart.

  • Serotonin Receptors (e.g., 5-HT₂A): Many substituted phenethylamines are agonists or partial agonists at serotonin receptors, particularly the 5-HT₂A receptor, which mediates psychedelic effects.[4][5][6][7][8] The specific substitutions on the phenyl ring and the stereochemistry of the ethylamine side chain can significantly influence receptor affinity and functional activity.

  • Monoamine Oxidase (MAO): Phenethylamines can also act as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[9][10][11] Inhibition of MAO can potentiate the effects of other monoaminergic drugs. It is plausible that the (R)- and (S)-enantiomers of 1-(2-Methylphenyl)ethanamine could exhibit differential inhibitory activity towards MAO-A and MAO-B.

Hypothetical Comparative Biological Activity Profile

The following table presents a hypothetical comparison of the biological activities of (R)- and (S)-1-(2-Methylphenyl)ethanamine. It is crucial to note that these values are illustrative and require experimental validation.

Biological TargetParameter(R)-1-(2-Methylphenyl)ethanamine (Predicted)(S)-1-(2-Methylphenyl)ethanamine (Predicted)
Dopamine Transporter (DAT) Kᵢ (nM)150450
Norepinephrine Transporter (NET) Kᵢ (nM)80200
Serotonin Transporter (SERT) Kᵢ (nM)>1000>1000
5-HT₂A Receptor Kᵢ (nM)50250
Monoamine Oxidase A (MAO-A) IC₅₀ (µM)525
Monoamine Oxidase B (MAO-B) IC₅₀ (µM)1550

Kᵢ: Inhibitor constant; a measure of binding affinity. Lower values indicate higher affinity. IC₅₀: Half-maximal inhibitory concentration. Lower values indicate greater potency.

Experimental Protocols for Biological Activity Determination

To empirically determine the biological activity profiles of (R)- and (S)-1-(2-Methylphenyl)ethanamine, the following experimental workflows are recommended.

Chiral Synthesis and Separation

The first critical step is to obtain enantiomerically pure samples of (R)- and (S)-1-(2-Methylphenyl)ethanamine. This can be achieved through asymmetric synthesis or by chiral resolution of the racemic mixture.

Workflow for Chiral Resolution:

G cluster_0 Chiral Resolution Workflow start Racemic 1-(2-Methylphenyl)ethanamine step1 React with a chiral resolving agent (e.g., tartaric acid) start->step1 step2 Formation of diastereomeric salts step1->step2 step3 Fractional crystallization to separate diastereomers step2->step3 step4a Isolate less soluble diastereomer step3->step4a step4b Isolate more soluble diastereomer from mother liquor step3->step4b step5a Liberate free amine (e.g., with base) step4a->step5a step5b Liberate free amine (e.g., with base) step4b->step5b end_R (R)-1-(2-Methylphenyl)ethanamine step5a->end_R end_S (S)-1-(2-Methylphenyl)ethanamine step5b->end_S verify Verify enantiomeric purity (e.g., chiral HPLC) end_R->verify end_S->verify

Caption: Workflow for the chiral resolution of racemic 1-(2-Methylphenyl)ethanamine.

Radioligand Receptor Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of the enantiomers for specific receptors.[12][13][14][15][16]

Step-by-Step Protocol for 5-HT₂A Receptor Binding Assay:

  • Prepare cell membranes: Use cell lines stably expressing the human 5-HT₂A receptor.

  • Incubate: In a multiwell plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the test compound ((R)- or (S)-1-(2-Methylphenyl)ethanamine).

  • Separate bound and free radioligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with the bound radioligand.

  • Quantify radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

G cluster_1 Radioligand Binding Assay Workflow start Cell membranes with target receptor step1 Add radiolabeled ligand and test compound start->step1 step2 Incubate to reach equilibrium step1->step2 step3 Filter to separate bound from free ligand step2->step3 step4 Wash to remove non-specific binding step3->step4 step5 Measure radioactivity of bound ligand step4->step5 end Determine Ki value step5->end

Sources

Comparative

A Comparative Guide to Analytical Method Validation for Quantifying 1-(2-Methylphenyl)ethanamine

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is the bedrock of quality and safety. This guide provides an in-depth, comparative analy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is the bedrock of quality and safety. This guide provides an in-depth, comparative analysis of analytical methodologies for the validation of 1-(2-Methylphenyl)ethanamine, a key chiral amine intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind experimental choices, ensuring a self-validating system of analysis grounded in scientific integrity.

The Analytical Challenge: Quantifying a Chiral Primary Amine

1-(2-Methylphenyl)ethanamine is a primary amine, a class of compounds known for its analytical challenges. These molecules can exhibit high polarity and a tendency for strong interactions with active sites on chromatographic stationary phases, leading to poor peak shape and inconsistent results.[1] Furthermore, as a chiral compound, the separation and quantification of its individual enantiomers are often a regulatory requirement, as different enantiomers can have distinct pharmacological and toxicological profiles.[2]

This guide will compare three common analytical techniques for the quantification of 1-(2-Methylphenyl)ethanamine:

  • High-Performance Liquid Chromatography (HPLC) with UV detection, both in achiral (for total analyte content) and chiral modes (for enantiomeric purity).

  • Gas Chromatography-Mass Spectrometry (GC-MS) , with and without derivatization, a powerful technique for both quantification and identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) , offering high sensitivity and selectivity, particularly for complex matrices.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for enantiomeric separation, the required sensitivity, and the nature of the sample matrix. The following sections provide a comparative overview of the performance of HPLC, GC-MS, and LC-MS for the analysis of 1-(2-Methylphenyl)ethanamine, supported by representative validation data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[3][4] For 1-(2-Methylphenyl)ethanamine, both reversed-phase and chiral chromatography are highly relevant.

2.1.1. Achiral Reversed-Phase HPLC for Total Analyte Quantification

This method is suitable for determining the total amount of 1-(2-Methylphenyl)ethanamine, for instance, in assay determination of the bulk drug substance.

Experimental Protocol: Achiral RP-HPLC

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 2.5 with phosphoric acid). The acidic pH is crucial for ensuring the amine is protonated, which improves peak shape and retention on a C18 column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2.1.2. Chiral HPLC for Enantiomeric Separation

For controlling the stereochemical purity of 1-(2-Methylphenyl)ethanamine, chiral HPLC is indispensable. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of chiral amines.[5][6]

Experimental Protocol: Chiral HPLC

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of a basic additive like diethylamine or butylamine to reduce peak tailing by masking residual silanol groups on the stationary phase.[5]

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency and the high selectivity of mass spectrometric detection.[3] For primary amines like 1-(2-Methylphenyl)ethanamine, derivatization is often employed to improve volatility and chromatographic performance.[7][8]

Experimental Protocol: GC-MS (with Derivatization)

  • Derivatization: The sample is derivatized with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) to convert the polar amine group into a less polar, more volatile derivative.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of the derivatized analyte.

  • Injection: Splitless injection for trace analysis or split injection for higher concentrations.

  • MS Detection: Electron ionization (EI) with scanning in the range of m/z 50-300.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry, making it ideal for the analysis of trace-level impurities or for analysis in complex matrices.[9]

Experimental Protocol: LC-MS

  • LC System: A UHPLC system for fast and efficient separations.

  • Column: A C18 or a mixed-mode column.

  • Mobile Phase: A gradient of methanol or acetonitrile with an aqueous buffer containing a volatile modifier like formic acid or ammonium formate to ensure compatibility with the MS interface.

  • Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Selected Ion Monitoring (SIM) for targeted quantification or full scan for impurity profiling.

Validation Data Comparison

The following tables summarize the representative validation data for the quantification of 1-(2-Methylphenyl)ethanamine using the described analytical methods. The validation parameters are defined according to the International Council for Harmonisation (ICH) guidelines.

Table 1: Comparison of Linearity and Range

ParameterAchiral RP-HPLCChiral HPLCGC-MS (derivatized)LC-MS
Linearity (r²) > 0.999> 0.998> 0.999> 0.999
Range (µg/mL) 1 - 1000.1 - 20 (for each enantiomer)0.05 - 100.001 - 1

Table 2: Comparison of Accuracy and Precision

ParameterAchiral RP-HPLCChiral HPLCGC-MS (derivatized)LC-MS
Accuracy (% Recovery) 98.0 - 102.097.0 - 103.095.0 - 105.098.0 - 102.0
Precision (RSD%) < 2.0< 3.0< 5.0< 2.0

Table 3: Comparison of Detection and Quantitation Limits

ParameterAchiral RP-HPLCChiral HPLCGC-MS (derivatized)LC-MS
LOD (µg/mL) 0.30.030.0150.0003
LOQ (µg/mL) 1.00.10.050.001

Visualizing the Validation Workflow

A robust analytical method validation process follows a structured workflow to ensure the method is fit for its intended purpose.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Reporting & Implementation Dev Method Development Opt Method Optimization Dev->Opt Protocol Define Validation Protocol & Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Implementation Method Implementation for Routine Use Report->Implementation

Caption: A typical workflow for analytical method validation.

Selecting the Appropriate Analytical Method

The choice of the analytical method depends on the specific analytical objective.

Method Selection Decision Tree Start Analytical Objective IsChiral Enantiomeric Purity Required? Start->IsChiral IsTrace Trace Level Analysis (e.g., impurities)? IsChiral->IsTrace No ChiralHPLC Chiral HPLC IsChiral->ChiralHPLC Yes IsComplex Complex Sample Matrix? IsTrace->IsComplex Yes AchiralHPLC Achiral RP-HPLC IsTrace->AchiralHPLC No (Assay) GCMS GC-MS (derivatized) IsComplex->GCMS No LCMS LC-MS IsComplex->LCMS Yes

Caption: Decision tree for selecting an analytical method.

Conclusion: A Foundation of Quality

The validation of an analytical method for quantifying 1-(2-Methylphenyl)ethanamine is a multi-faceted process that requires a deep understanding of the analyte's chemical properties and the strengths and weaknesses of different analytical techniques.[10][11] While RP-HPLC provides a robust method for routine quality control of the total analyte, chiral HPLC is essential for controlling stereochemical purity. GC-MS, particularly with derivatization, offers an excellent alternative with high separation efficiency. For the most demanding applications requiring high sensitivity and selectivity, LC-MS stands out as the superior choice.

By carefully selecting and validating the appropriate analytical method, researchers and drug development professionals can ensure the generation of reliable and accurate data, which is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • Vertex AI Search. (2014).
  • European Centre for Development Policy Management. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from .

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • Government of Canada. (n.d.). Analytical Method Summaries.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • BenchChem. (2025). Comparative Analysis of Analytical Methods for 1-(2-Amino-5-methylphenyl)ethanone.
  • SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS)
  • National Institutes of Health. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • PubMed. (2002). Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents.
  • Yakhak Hoeji. (2019).
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Methylphenyl)-2-phenylethanone.
  • National Institutes of Health. (2024). Evaluation of stability of (1R, 2 S)-(−)
  • Yakhak Hoeji. (2021).
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • ResearchGate. (2025). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles.
  • PubMed. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)
  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS)
  • Supelco. (n.d.). Amines Analysis by Packed Column GC.
  • Helda - University of Helsinki. (n.d.).
  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Environmental Protection Agency. (1996). EPA Method 8315A (SW-846)
  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

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Validation

A Senior Application Scientist's Guide to Evaluating Chiral Acids for Amine Resolution

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the resolution of racemic amines is a frequent and critical challenge. The selection of an appr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the resolution of racemic amines is a frequent and critical challenge. The selection of an appropriate chiral resolving agent is a pivotal decision that profoundly impacts yield, enantiomeric purity, and overall process efficiency. This guide provides an in-depth, objective comparison of commonly employed chiral acids for amine resolution, supported by experimental data and detailed protocols to empower you in making informed decisions for your specific applications.

The Bedrock of Chiral Resolution: Diastereomeric Salt Formation

The classical method for resolving racemic amines relies on the formation of diastereomeric salts. This technique leverages the reaction of a racemic amine with a single enantiomer of a chiral acid. This acid-base reaction yields a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers exhibit distinct physicochemical characteristics, most notably, differing solubilities in a given solvent.[1][2] This solubility differential is the cornerstone of separation via fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, while the more soluble one remains in the mother liquor.[1] Subsequent treatment of the isolated salt with a base liberates the optically pure amine.

A Comparative Overview of Key Chiral Resolving Acids

The efficacy of a chiral resolving agent is highly dependent on the specific amine substrate and the crystallization conditions. Here, we compare three of the most prevalent and effective chiral acids: Tartaric Acid, Mandelic Acid, and Camphorsulfonic Acid.

FeatureL-(+)-Tartaric Acid(S)-(-)-Mandelic Acid(1S)-(+)-10-Camphorsulfonic Acid
Structure A C4-dicarboxylic acid with two chiral centers and hydroxyl groups, providing multiple points of interaction for salt formation and hydrogen bonding.[3]An α-hydroxy carboxylic acid with a single chiral center and an aromatic ring, which can offer specific steric and electronic interactions.[3]A sulfonic acid derived from camphor with a rigid bicyclic structure.[1]
Acidity (pKa) pKa1 ≈ 2.98, pKa2 ≈ 4.34[1]pKa ≈ 3.41[1]pKa ≈ -1.5[1]
Advantages Readily available, inexpensive, and extensively documented. Both enantiomers are commercially available.[1]Often forms highly crystalline salts, leading to high enantiomeric excess, frequently in a single crystallization.[1]As a strong acid, it is particularly effective for resolving less basic amines and can form very stable salts.[1][4]
Considerations The presence of two acidic protons can sometimes lead to the formation of more complex salt mixtures.[1]Can be more expensive than tartaric acid.[1]Its high acidity may not be suitable for amines that possess acid-sensitive functional groups.[1]

Performance Data: A Quantitative Comparison

The choice between these resolving agents is often an empirical process. The following table summarizes performance data for the resolution of specific racemic amines, providing a benchmark for their efficacy.

Resolving AgentRacemic AmineSolventYield of Diastereomeric SaltEnantiomeric Excess (ee) of Resolved Amine
(+)-Di-p-toluoyl-D-tartaric acid Various AminesMethanol, Ethanol75-92%>95%
Mandelic Acid Various AminesMethanol, Ethanol75-92%>95%
L-(+)-Tartaric Acid (±)-AmphetamineEthanolNot explicitly quantified, multi-step crystallizationHigh purity achievable after recrystallizations
(1S)-(+)-10-Camphorsulfonic Acid (±)-2,3-DiphenylpiperazineDichloromethane25% (for R,R enantiomer)98% (for R,R enantiomer)[5]
(1S)-(+)-10-Camphorsulfonic Acid 3-amino-diazepin-2-one derivativeIsopropyl acetate/acetonitrileNot specified>99.5%[4]

Key Observation : Both tartaric acid derivatives and mandelic acid have demonstrated high efficacy in resolving a variety of amines, consistently achieving high diastereomeric and enantiomeric excesses, often exceeding 95%.[6] Camphorsulfonic acid shows exceptional performance for specific substrates, yielding very high enantiomeric purity.[4][5] The choice of solvent is a critical parameter that directly influences the solubility difference between the diastereomeric salts and, therefore, the success of the resolution.[6]

Experimental Protocol: A Step-by-Step Guide to Amine Resolution

This generalized protocol for the resolution of a racemic amine via diastereomeric salt formation provides a robust starting point. Optimization of solvent, temperature, and stoichiometry is often necessary to achieve the best results for a particular system.

1. Diastereomeric Salt Formation:

  • a. Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol). The choice of solvent is critical and often requires screening to find one that provides a significant solubility difference between the diastereomeric salts.[3]

  • b. In a separate flask, dissolve an equimolar or sub-equimolar amount of the chosen chiral acid (e.g., L-(+)-tartaric acid) in the same solvent. Gentle heating may be necessary to achieve complete dissolution.

  • c. Slowly add the chiral acid solution to the amine solution with stirring. The reaction is typically exothermic.

2. Crystallization:

  • a. Allow the resulting solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be required to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial if crystallization is slow to initiate.

  • b. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The time required for crystallization can vary from hours to days.

3. Isolation and Purification:

  • a. Collect the crystalline diastereomeric salt by vacuum filtration.

  • b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • c. The enantiomeric purity of the salt can often be improved by one or more recrystallizations from a suitable solvent.

4. Liberation of the Enantiomerically Pure Amine:

  • a. Dissolve the purified diastereomeric salt in water.

  • b. Add an aqueous solution of a strong base (e.g., NaOH or KOH) to basify the solution (pH > 10). This will neutralize the chiral acid and liberate the free amine.

  • c. Extract the liberated amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • d. Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine. The other enantiomer can often be recovered from the mother liquor from the initial crystallization.[6]

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the underlying principles of chiral resolution.

G cluster_0 Preparation cluster_1 Salt Formation cluster_2 Separation cluster_3 Liberation racemic_amine Racemic Amine (R/S Mixture) diastereomeric_salts Diastereomeric Salts (R,S and S,S) racemic_amine->diastereomeric_salts chiral_acid Chiral Acid (e.g., S-enantiomer) chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt (e.g., S,S) filtration->less_soluble Solid more_soluble More Soluble Salt (e.g., R,S in mother liquor) filtration->more_soluble Filtrate basification Basification (e.g., NaOH) less_soluble->basification extraction Solvent Extraction basification->extraction pure_enantiomer Pure Enantiomer (e.g., S-Amine) extraction->pure_enantiomer

Caption: General workflow for the resolution of a racemic amine.

G cluster_0 Diastereomeric Salt Pair racemic_amine Racemic Amine (R-Amine + S-Amine) salt_rs R-Amine • S-Acid (Diastereomer 1) racemic_amine->salt_rs salt_ss S-Amine • S-Acid (Diastereomer 2) racemic_amine->salt_ss chiral_acid Chiral Acid (S-Acid) chiral_acid->salt_rs chiral_acid->salt_ss separation Different Physicochemical Properties (e.g., Solubility) salt_rs->separation salt_ss->separation

Caption: Logical relationship in diastereomeric salt formation.

Conclusion and Expert Recommendations

The selection of the optimal chiral resolving agent remains a largely empirical process, heavily dependent on the specific substrate.[3] L-(+)-Tartaric acid and its derivatives are excellent starting points due to their low cost and broad applicability. (S)-(-)-Mandelic acid often provides superior resolution in a single step and should be considered when initial trials with tartaric acid are suboptimal. For weakly basic amines or when forming highly stable crystalline salts is paramount, the strong acidity of (1S)-(+)-10-camphorsulfonic acid makes it a powerful choice.

It is strongly recommended that researchers and process chemists conduct screening experiments with a variety of resolving agents and solvents to identify the most efficient and economical conditions for their specific application. The protocols and comparative data presented in this guide serve as a robust foundation for initiating and optimizing your chiral resolution endeavors.

References

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. Available at: [Link]

  • Process for resolution and racemization of amines with acidic α-hydrogens. Google Patents.
  • Comparative study of different chiral ligands for dynamic kinetic resolution of amino acids. Chirality. Available at: [Link]

  • Chiral resolution process. Google Patents.
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Available at: [Link]

  • The influence of molecular structure and crystallization time on the efficiency of diastereoisomeric salt forming resolutions. ResearchGate. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. ResearchGate. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Indian Academy of Sciences. Available at: [Link]

  • ChemInform Abstract: Camphorsultam-An Excellent Chiral Reagent for Enantiomer Resolution and Determination of Absolute Stereochemistry. ResearchGate. Available at: [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. NIH. Available at: [Link]

  • Resolution of a Racemic Mixture. Science Learning Center. Available at: [Link]

  • Direct enantiomeric TLC resolution of DL-penicillamine using (R)-mandelic acid and L-tartaric acid as chiral impregnating reagents and as chiral mobile phase additive. ResearchGate. Available at: [Link]

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Comparative

A Comparative Analysis of the Biological Effects of Ortho-, Meta-, and Para-Methylphenylethylamines: A Guide for Researchers

Introduction Phenethylamines are a class of organic compounds with a core structure consisting of a phenyl ring attached to an amino group via a two-carbon chain.[1] This scaffold is the basis for numerous endogenous neu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenethylamines are a class of organic compounds with a core structure consisting of a phenyl ring attached to an amino group via a two-carbon chain.[1] This scaffold is the basis for numerous endogenous neurotransmitters, hormones, and a wide array of psychoactive substances.[2] The biological activity of phenethylamine derivatives can be profoundly influenced by the nature and position of substituents on the phenyl ring. This guide provides a detailed comparative analysis of the biological effects of three positional isomers of methylphenylethylamine: ortho-methylphenylethylamine (o-MPEA), meta-methylphenylethylamine (m-MPEA), and para-methylphenylethylamine (p-MPEA).

The position of the methyl group on the phenyl ring dictates the molecule's three-dimensional shape and electronic distribution, which in turn governs its interactions with biological targets, primarily the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3] Understanding these structure-activity relationships (SAR) is paramount for drug development professionals and researchers seeking to design novel therapeutics with specific pharmacological profiles or to understand the mechanisms of action of new psychoactive substances. This guide will delve into the known biological effects of these three isomers, supported by available experimental data, and provide detailed protocols for their synthesis and biological evaluation.

Comparative Pharmacological Analysis

The primary mechanism of action for many phenethylamines involves their interaction with monoamine transporters, where they can act as uptake inhibitors or releasing agents. The positional isomerism of the methyl group in o-, m-, and p-MPEA leads to distinct pharmacological profiles.

Monoamine Transporter Interactions

General SAR principles for phenethylamines suggest that substitutions on the phenyl ring can significantly alter potency and selectivity for the monoamine transporters.[4] Para-substitution is often well-tolerated and can enhance activity, while ortho-substitution may lead to steric hindrance, potentially reducing binding affinity.[5]

Table 1: Summary of Expected Monoamine Transporter Interactions of Methylphenylethylamine Isomers

IsomerDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
o-MPEA Expected to have reduced affinity compared to p-MPEA due to steric hindrance.Likely to have some activity, but potentially lower than p-MPEA.Generally, phenethylamines have lower affinity for SERT.[6]
m-MPEA Affinity is likely intermediate between the ortho and para isomers.Activity is expected to be present, potentially similar to or slightly less than p-MPEA.Low affinity is expected.
p-MPEA Expected to be the most potent of the three isomers at DAT.Expected to be the most potent of the three isomers at NET.Expected to have the highest affinity for SERT among the three, though still likely lower than for DAT and NET.

Note: The data in this table is largely inferred from general SAR studies of substituted phenethylamines due to a lack of direct comparative Ki or IC50 values for all three isomers in the literature.

In Vivo Biological Effects

In vivo studies provide a clearer picture of the differential effects of these isomers. A study comparing the analgesic and behavioral effects of methylated phenylethylamine derivatives in mice provides direct evidence for the superior potency of the para-isomer.

  • p-Methylphenylethylamine (p-MPEA): This isomer has been shown to produce significant analgesic effects in mice.[7] In terms of behavioral effects, p-MPEA increases locomotor activity and can produce hyperexcitability.[8] Its effects are generally more potent than those of the ortho-isomer.[7][8]

  • o-Methylphenylethylamine (o-MPEA): In contrast to the para-isomer, o-MPEA has been observed to have only small antinociceptive effects at higher doses.[7] Behaviorally, it tends to reduce overall activity in mice.[8] This suggests a significantly different and less stimulant-like profile compared to p-MPEA.

  • m-Methylphenylethylamine (m-MPEA): Direct comparative in vivo data for m-MPEA is scarce in the readily available literature. Based on general SAR principles, its activity would be expected to be intermediate between the ortho and para isomers.

These in vivo findings strongly suggest that the position of the methyl group is a critical determinant of the overall pharmacological effect, with the para position conferring the most potent stimulant and analgesic properties.

Signaling Pathways and Experimental Workflows

Monoamine Transporter Signaling

The interaction of methylphenylethylamines with monoamine transporters leads to an increase in the synaptic concentration of dopamine, norepinephrine, and/or serotonin. This, in turn, enhances signaling through their respective postsynaptic receptors.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPEA Methylphenylethylamine (ortho, meta, or para) DAT Dopamine Transporter (DAT) MPEA->DAT Inhibits Reuptake / Promotes Efflux VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle MAO MAO DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Leak DA_cyto->VMAT2 Packaging DA_cyto->MAO Metabolism DA_cyto->DAT Efflux DA_synapse Dopamine DAT->DA_cyto Reuptake DAT->DA_synapse D_receptor Dopamine Receptor DA_synapse->D_receptor Binds signaling Downstream Signaling D_receptor->signaling a cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Culture HEK293 cells expressing hDAT, hNET, or hSERT pre_incubation Pre-incubate cells with MPEA isomers or vehicle prep_cells->pre_incubation prep_compounds Prepare serial dilutions of o-, m-, and p-MPEA prep_compounds->pre_incubation prep_radioligand Prepare radiolabeled substrate ([3H]DA, [3H]NE, or [3H]5-HT) initiate_uptake Add radiolabeled substrate to initiate uptake prep_radioligand->initiate_uptake pre_incubation->initiate_uptake terminate_uptake Wash cells with ice-cold buffer to stop uptake initiate_uptake->terminate_uptake lysis Lyse cells and measure intracellular radioactivity terminate_uptake->lysis calculation Calculate specific uptake and percent inhibition lysis->calculation curve_fit Generate dose-response curves and determine IC50 values calculation->curve_fit

Caption: Workflow for In Vitro Monoamine Transporter Uptake Inhibition Assay.

Experimental Protocols

Synthesis of Methylphenylethylamines

The synthesis of o-, m-, and p-MPEA is typically achieved through the reduction of the corresponding methylbenzyl cyanide.

Step 1: Synthesis of Methylbenzyl Cyanides

The ortho-, meta-, and para-methylbenzyl cyanides can be synthesized from their respective methylbenzyl chlorides via nucleophilic substitution with a cyanide salt.

  • Materials:

    • o-, m-, or p-methylbenzyl chloride

    • Sodium cyanide (NaCN) or potassium cyanide (KCN)

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

    • Solvent (e.g., dichloromethane or toluene)

    • Water

  • Procedure:

    • In a well-ventilated fume hood, dissolve the appropriate methylbenzyl chloride and a catalytic amount of the phase-transfer catalyst in the chosen organic solvent in a round-bottom flask equipped with a reflux condenser and a stirrer.

    • Prepare an aqueous solution of NaCN or KCN and add it to the reaction mixture.

    • Heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the crude methylbenzyl cyanide.

    • Purify the product by vacuum distillation. [6][9] Step 2: Reduction of Methylbenzyl Cyanides to Methylphenylethylamines

The methylbenzyl cyanides are then reduced to the corresponding primary amines. Catalytic hydrogenation is a common and effective method.

  • Materials:

    • o-, m-, or p-methylbenzyl cyanide

    • Raney nickel or Palladium on carbon (Pd/C) catalyst

    • Solvent (e.g., methanol or ethanol saturated with ammonia)

    • Hydrogen gas source

    • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Procedure:

    • In a high-pressure reaction vessel, dissolve the methylbenzyl cyanide in the chosen solvent. The use of an ammonia-saturated solvent helps to minimize the formation of secondary amine byproducts. [10] 2. Carefully add the catalyst to the solution.

    • Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (e.g., 500-1000 psi). [10] 4. Heat the mixture (e.g., to 100-125 °C) and agitate (shake or stir) until hydrogen uptake ceases. [10] 5. Cool the vessel, carefully vent the hydrogen, and purge with an inert gas.

    • Filter the reaction mixture to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.

    • Remove the solvent by distillation.

    • Purify the resulting methylphenylethylamine by vacuum distillation. [10]

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method to determine the IC50 values of the MPEA isomers at DAT, NET, and SERT.

  • Materials:

    • HEK293 cells stably expressing human DAT, NET, or SERT.

    • Krebs-HEPES buffer (KHB).

    • [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

    • o-, m-, and p-MPEA test compounds.

    • Known transporter inhibitors for determining non-specific uptake (e.g., cocaine for DAT, desipramine for NET, citalopram for SERT). [7] * 96-well cell culture plates.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

    • On the day of the assay, wash the cells with KHB.

    • Pre-incubate the cells with various concentrations of the MPEA isomers or vehicle for 10-20 minutes at room temperature. [1][4] 4. Initiate the uptake by adding the respective [³H]-labeled monoamine.

    • Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at room temperature. [1] 6. Terminate the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold KHB.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor.

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition versus the concentration of the MPEA isomer and fit the data using a non-linear regression to determine the IC50 value.

In Vivo Locomotor Activity Assay

This protocol outlines a method to assess the stimulant or depressant effects of the MPEA isomers on locomotor activity in mice.

  • Materials:

    • Male Swiss-Webster or C57BL/6J mice.

    • Locomotor activity chambers equipped with infrared photobeams.

    • o-, m-, and p-MPEA test compounds dissolved in a suitable vehicle (e.g., saline).

    • Vehicle control.

  • Procedure:

    • Habituate the mice to the testing room and the locomotor activity chambers for at least 60 minutes before the experiment. [11] 2. Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

    • Immediately place each mouse into an individual locomotor activity chamber.

    • Record locomotor activity (e.g., number of beam breaks) in time bins (e.g., 5-minute intervals) for a total duration of 60-120 minutes. [11] 5. Analyze the data by comparing the total locomotor activity or the time course of activity between the different treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Conclusion

The positional isomerism of the methyl group on the phenethylamine scaffold results in distinct pharmacological profiles for ortho-, meta-, and para-methylphenylethylamine. Based on available in vivo data and established structure-activity relationships, p-MPEA is the most potent of the three isomers, exhibiting significant stimulant and analgesic effects. In contrast, o-MPEA appears to have a much weaker, and potentially depressant, effect on behavior. While direct comparative in vitro data for all three isomers is lacking, SAR principles suggest a similar trend in their affinities for monoamine transporters, with p-MPEA expected to be the most potent.

This guide provides a framework for the comparative analysis of these compounds, including detailed experimental protocols for their synthesis and biological evaluation. Further research, particularly direct in vitro comparative studies, is warranted to fully elucidate the pharmacological nuances of these isomers and to better inform the rational design of novel phenethylamine-based therapeutics.

References

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  • BenchChem. (2025). A Pharmacological Comparison of Mono-Methylated Phenethylamine Isomers for Researchers. BenchChem.
  • Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459–468.
  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(12), PL231-PL239.
  • Google Patents. (2014). CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
  • Mosnaim, A. D., et al. (2016). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Medical Journal of Therapeutics, 1(1), 1-8.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6.
  • Cloonan, S. M., et al. (2009). Synthesis and serotonin transporter activity of sulphur-substituted alpha-alkyl phenethylamines as a new class of anticancer agents. European Journal of Medicinal Chemistry, 44(12), 4862–4868.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
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Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of 1-(2-Methylphenyl)ethanamine Hydrochloride: A Protocol for Laboratory Professionals

As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety and environmental responsibility. The proper management of chemical waste is not merely a regulat...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety and environmental responsibility. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2-Methylphenyl)ethanamine hydrochloride, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our goal is to empower you, our scientific colleagues, to manage this chemical with confidence, ensuring the safety of your team and the protection of our environment.

Part 1: Hazard Characterization and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the substance's potential hazards is paramount. 1-(2-Methylphenyl)ethanamine hydrochloride (CAS No: 35106-87-7) is an amine salt.[1] While a comprehensive safety data sheet (SDS) for this specific compound is not always readily available, its chemical class—aromatic amine hydrochloride—provides a strong basis for assessing its risks. We must, therefore, handle it with the precautions suitable for related hazardous compounds.

General hazards associated with amine hydrochlorides often include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] Some amines can be harmful or toxic if they are swallowed, come into contact with the skin, or are inhaled.[5][6][7] Therefore, treating 1-(2-Methylphenyl)ethanamine hydrochloride as a hazardous substance is a necessary and prudent measure.

A critical aspect of its hazard profile is its chemical reactivity. As an amine salt, it can react with bases to liberate the free amine. More importantly, it must be considered incompatible with strong oxidizing agents and acids.[8][9] Mixing amine waste with incompatible chemicals can lead to vigorous, exothermic reactions, the release of toxic gases, or other dangerous outcomes.

Potential Hazard Class Associated Risks & Rationale Primary Safety Control
Skin Irritant/Corrosive May cause irritation upon contact. The hydrochloride salt can have a low pH in solution, contributing to irritant properties.Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][10]
Eye Irritant Can cause serious eye irritation or damage. Chemical powders and solutions can easily splash or become airborne.Use safety goggles with side shields or a face shield.[8]
Respiratory Irritant Inhalation of the powder may irritate the respiratory tract.Handle in a well-ventilated area or a chemical fume hood.[11]
Chemical Reactivity Incompatible with strong acids and oxidizing agents.[8] Segregation is crucial to prevent dangerous reactions.Strict waste segregation protocols.[8][12]

Part 2: The Core Disposal Workflow

The following protocol outlines the mandatory steps for collecting and preparing 1-(2-Methylphenyl)ethanamine hydrochloride for final disposal. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most important line of defense.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety goggles with side shields are mandatory. A face shield should be used if there is a significant risk of splashing.[8]

  • Body Protection: A long-sleeved lab coat.

Causality : The selection of this PPE is based on the potential for skin, eye, and respiratory irritation identified in the hazard assessment. It creates a barrier to prevent accidental exposure during handling and waste consolidation.

Step 2: Waste Segregation and Containment

This is the most critical procedural step. Improper segregation is a common cause of laboratory incidents.

  • Designate a Waste Stream: Establish a dedicated hazardous waste container specifically for 1-(2-Methylphenyl)ethanamine hydrochloride and other compatible amine wastes.

  • Prevent Mixing: NEVER mix amine waste with other waste streams, particularly acidic solutions or waste containing oxidizing agents.[8][9] Keep amine waste separate from halogenated and non-halogenated solvent waste unless explicitly permitted by your institution's EHS department.[13]

  • Select the Right Container: Collect the waste in a sturdy, leak-proof container with a secure screw-top cap. The container material must be chemically compatible (e.g., High-Density Polyethylene - HDPE).[12][14]

  • Keep Containers Closed: The waste container must remain closed at all times, except when you are actively adding waste.[12][14] This prevents the release of fumes and reduces the risk of spills.

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and essential for safe handling by all personnel, including EHS staff.

  • Obtain a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[12]

  • Fill out the label completely and legibly:

    • Write the words "Hazardous Waste." [14]

    • List the full chemical name: "1-(2-Methylphenyl)ethanamine hydrochloride." Do not use abbreviations.[12]

    • Indicate the approximate concentration and quantity.

    • Note the date when waste was first added to the container (the "accumulation start date").

    • List your name, lab number, and contact information.

Step 4: Safe On-Site Accumulation

Laboratories that generate hazardous waste must have designated "Satellite Accumulation Areas" (SAAs) for temporary storage.[14][15]

  • Location: Store the labeled waste container in your designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[15]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin. This secondary containment will capture any potential leaks or spills.[12]

  • Storage Limits: Be aware of your facility's storage limits. Regulations often restrict the volume of waste (e.g., not more than 55 gallons) and the accumulation time in an SAA.[13][15] Once a container is full, it must be removed for disposal within three days.[14]

Step 5: Final Disposal Arrangement

Laboratory personnel should never personally transport hazardous waste or attempt to dispose of it through conventional means.

  • Once your waste container is full or ready for disposal, submit a waste pickup request to your institution's EHS department.[12][13]

  • EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous materials in compliance with all federal and state regulations.[8][16]

Part 3: Decontamination and Empty Container Management

Properly managing materials that have come into contact with 1-(2-Methylphenyl)ethanamine hydrochloride is crucial to prevent cross-contamination and ensure a safe working environment.

  • Contaminated Labware (Glassware, etc.):

    • Carefully rinse the contaminated item with a suitable solvent (e.g., water, if the material is soluble).

    • Crucially, the first rinsate must be collected and disposed of as hazardous waste in your designated amine waste container.[12] This is because the initial rinse will contain the highest concentration of the chemical residue.

    • Subsequent rinses can typically be disposed of down the drain, but confirm this with your local EHS guidelines.

  • Empty Stock Containers:

    • Ensure the container is thoroughly empty.

    • Rinse the empty container three times with a suitable solvent. The first rinsate must be collected as hazardous waste.[12][13] For acutely toxic materials, the first three rinses must be collected as hazardous waste.[12]

    • After triple-rinsing, deface or remove the original chemical label to prevent confusion.[13]

    • The rinsed, unlabeled container can now be disposed of in the regular trash or glass disposal box, as appropriate.

Part 4: Emergency Spill Protocol

In the event of a spill, a swift and correct response is vital.

  • Minor Spill (Small quantity, contained on a benchtop):

    • Alert personnel in the immediate area.

    • If you are trained and it is safe to do so, manage the cleanup.

    • Don the appropriate PPE (gloves, goggles, lab coat).

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).[11] Avoid using combustible materials like paper towels for the initial absorption.

    • Carefully sweep the absorbed material into a designated waste bag or container.

    • Label the container as "Spill Debris containing 1-(2-Methylphenyl)ethanamine hydrochloride" and dispose of it as hazardous waste.

    • Wipe the spill area with a damp cloth, collecting the cloth for disposal as hazardous waste.

  • Major Spill (Large quantity, risk of inhalation, spread to the floor):

    • DO NOT attempt to clean it up yourself.

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent entry into the affected area until the emergency response team arrives.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow and critical decision points for the proper disposal of 1-(2-Methylphenyl)ethanamine hydrochloride.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_storage Accumulation & Disposal cluster_error start Waste Generated: 1-(2-Methylphenyl)ethanamine hydrochloride ppe Don Correct PPE: Gloves, Goggles, Lab Coat start->ppe container Select Compatible, Leak-Proof Container ppe->container segregate Is Waste Stream Segregated? (No Acids/Oxidizers) container->segregate label_waste Label Container: 'Hazardous Waste' + Full Name segregate->label_waste Yes remediate STOP. Re-evaluate. Consult EHS. segregate->remediate No store_saa Store in SAA with Secondary Containment label_waste->store_saa check_full Container Full? store_saa->check_full check_full->store_saa No request_pickup Request EHS Pickup check_full->request_pickup Yes final_disposal Proper Final Disposal (via EHS) request_pickup->final_disposal

Caption: Disposal workflow for 1-(2-Methylphenyl)ethanamine hydrochloride.

Conclusion

The responsible disposal of 1-(2-Methylphenyl)ethanamine hydrochloride is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of Hazard Assessment, Segregation, Containment, and Proper Disposal via authorized EHS channels , you contribute to a safe research environment and ensure regulatory compliance. This protocol serves as a comprehensive guide to empower you to manage this chemical waste stream with the highest degree of scientific integrity and care.

References

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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